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2-chloro-2-(2-chlorophenyl)acetic acid Documentation Hub

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  • Product: 2-chloro-2-(2-chlorophenyl)acetic acid
  • CAS: 109904-41-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Properties and Synthetic Utility of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Executive Summary 2-Chloro-2-(2-chlorophenyl)acetic acid (CAS: 109904-41-8) is a specialized halogenated carboxylic acid derivative primarily utilized as a critical intermediate in the synthesis of antiplatelet therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-(2-chlorophenyl)acetic acid (CAS: 109904-41-8) is a specialized halogenated carboxylic acid derivative primarily utilized as a critical intermediate in the synthesis of antiplatelet therapeutics, most notably Clopidogrel (Plavix) . Structurally characterized by a reactive


-chlorine atom and an ortho-chlorinated phenyl ring, this compound exhibits unique electrophilic properties that make it a versatile building block for nucleophilic substitution reactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, serving as a definitive reference for laboratory and industrial applications.

Chemical Identity & Structural Analysis[1]

The molecule features a chiral center at the


-carbon, rendering it optically active. The presence of the electron-withdrawing chlorine atom at the 

-position significantly enhances the acidity of the carboxylic group compared to the parent phenylacetic acid.
ParameterDetail
IUPAC Name 2-Chloro-2-(2-chlorophenyl)acetic acid
Common Synonyms

-Dichlorobenzeneacetic acid; o-Chloromandelic chloride acid
CAS Number 109904-41-8
Molecular Formula

Molecular Weight 205.04 g/mol
SMILES OC(=O)C(Cl)c1ccccc1Cl
InChI Key ZHNSTEQFVQPSMQ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and key functional zones responsible for the molecule's reactivity.

ChemicalStructure Core Central Alpha-Carbon (Chiral Center) Carboxyl Carboxylic Acid Group (-COOH) pKa ~2.8 Core->Carboxyl Acidity Source AlphaCl Alpha-Chlorine (Leaving Group) Core->AlphaCl Electrophilic Site Phenyl 2-Chlorophenyl Ring (Steric Hindrance) Core->Phenyl Lipophilicity

Figure 1: Functional zone analysis of 2-chloro-2-(2-chlorophenyl)acetic acid.

Physicochemical Properties[3][4][5]

The physicochemical profile of 2-chloro-2-(2-chlorophenyl)acetic acid is dominated by the inductive effects of the two chlorine atoms. The


-chlorine stabilizes the carboxylate anion, lowering the pKa significantly relative to phenylacetic acid (pKa ~4.3).
Table 1: Key Physicochemical Parameters[6]
PropertyValue / RangeNotes
Physical State Crystalline SolidTypically white to off-white powder.
Melting Point 78 – 85 °CPredicted based on bromo-analog (85-88°C).
Boiling Point ~315 °C (at 760 mmHg)Decomposes at high temperatures.
pKa (Acid) 2.65 ± 0.20Calculated. Stronger acid than acetic acid due to

-Cl.
LogP (Octanol/Water) 2.15Moderate lipophilicity; permeable in organic membranes.
Density 1.45 ± 0.06 g/cm³High density due to di-halogenation.
Solubility (Water) Low (< 1 g/L)Soluble in alkaline aqueous solutions (as salt).
Solubility (Organics) HighSoluble in MeOH, DCM, Ethyl Acetate, THF.
Solubility & Stability Insights
  • Hydrolytic Instability: The

    
    -chlorine is susceptible to hydrolysis in hot aqueous alkaline conditions, converting the compound to 2-(2-chlorophenyl)glycolic acid  (2-chloromandelic acid).
    
  • Thermal Stability: Stable at room temperature when stored under inert atmosphere. Avoid prolonged exposure to moisture, which accelerates autocatalytic dehydrohalogenation.

Synthetic Pathways & Production[5][7][8]

The synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid generally follows two primary methodologies: Hell-Volhard-Zelinsky (HVZ) Halogenation or Diazotization of Amino Acids .

Method A: Modified Hell-Volhard-Zelinsky (HVZ)

This method involves the direct


-chlorination of 2-chlorophenylacetic acid.
  • Reagents: 2-Chlorophenylacetic acid, Thionyl Chloride (

    
    ), N-Chlorosuccinimide (NCS) or 
    
    
    
    gas, catalytic
    
    
    .
  • Mechanism: Formation of the acyl chloride enol, followed by electrophilic attack by chlorine.

  • Protocol Summary:

    • Reflux 2-chlorophenylacetic acid with

      
       to form the acid chloride.[1]
      
    • Add NCS or bubble

      
       at 70-80°C.
      
    • Hydrolyze the acyl chloride terminus with water/acetone to yield the

      
      -chloro acid.
      
Method B: Diazotization (Sandmeyer-Type)

This route is preferred for enantioselective synthesis if the starting amino acid is chiral.

  • Starting Material: (S)-2-(2-chlorophenyl)glycine.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ).[2]
  • Mechanism: Formation of a diazonium salt followed by nucleophilic displacement by chloride (typically with retention of configuration due to neighboring group participation, though inversion is possible depending on conditions).

Synthesis Workflow Diagram

Synthesis Start 2-Chlorobenzaldehyde Step1 Strecker Synthesis (NaCN, NH4Cl) Start->Step1 Inter1 Amino Nitrile Intermediate Step1->Inter1 Step2 Acid Hydrolysis (HCl, Heat) Inter1->Step2 AminoAcid 2-(2-Chlorophenyl)glycine Step2->AminoAcid Step3 Diazotization / Chlorination (NaNO2, HCl, 0-5°C) AminoAcid->Step3 Target 2-Chloro-2-(2-chlorophenyl)acetic acid Step3->Target Nucleophilic Substitution

Figure 2: Synthetic route from 2-chlorobenzaldehyde to the target alpha-chloro acid.

Reactivity & Applications

Clopidogrel Synthesis

This compound serves as a direct analog to the more common bromo-intermediate used in the synthesis of Clopidogrel.

  • Reaction: Nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Advantage: While the bromo-analog (CAS 141109-25-3) is more reactive, the chloro-analog is often more stable and cost-effective.

  • Chirality: The (S)-enantiomer of the final drug is required; therefore, starting with enantiopure

    
    -chloro acid or performing a resolution step is critical.
    
Nucleophilic Substitution (SN2)

The


-carbon is highly electrophilic.
  • Amination: Reacts with ammonia/amines to revert to amino acids.

  • Hydrolysis: Reacts with hydroxide to form mandelic acid derivatives.

  • Esterification: Reacts with alcohols (e.g., Methanol) + Acid catalyst

    
     Methyl 2-chloro-2-(2-chlorophenyl)acetate.
    

Safety & Handling

Hazard Classification: Corrosive, Irritant.[3][4]

  • Skin/Eye Contact: Causes severe skin burns and eye damage due to high acidity and alkylating potential.

  • Inhalation: Destructive to mucous membranes.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

PPE Requirements:

  • Nitrile/Neoprene gloves (double gloving recommended).

  • Chemical safety goggles + Face shield.

  • Fume hood mandatory for all manipulations.

References

  • PubChem. 2-Chloro-2-(2-chlorophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Sashikanth, S., et al. (2015). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]

  • Organic Chemistry Portal.Synthesis of

    
    -chlorocarboxylic acids.[Link]
    

Sources

Exploratory

molecular weight and structural formula of 2-chloro-2-(2-chlorophenyl)acetic acid

[1][2] Executive Summary & Structural Identity 2-Chloro-2-(2-chlorophenyl)acetic acid is a specialized halogenated building block, primarily recognized as a critical intermediate in the synthesis of antiplatelet agents,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Structural Identity

2-Chloro-2-(2-chlorophenyl)acetic acid is a specialized halogenated building block, primarily recognized as a critical intermediate in the synthesis of antiplatelet agents, most notably Clopidogrel (Plavix) . Chemically, it is a derivative of phenylacetic acid characterized by dual chlorination: one chlorine atom substituted at the ortho position of the phenyl ring and a second chlorine atom at the


-position of the acetic acid side chain.

This bifunctional electrophile serves as a "chemical hook," enabling the introduction of chiral amines via nucleophilic substitution at the


-carbon, a pivotal step in constructing the tetrahydrothienopyridine scaffold of Clopidogrel.
Core Identity Data[3][4][5][6]
ParameterValue
IUPAC Name 2-Chloro-2-(2-chlorophenyl)acetic acid
Common Synonyms

-Dichlorophenylacetic acid; 2-Chloro-o-chlorophenylacetic acid
CAS Registry Number 109904-41-8
Molecular Formula

Molecular Weight 205.04 g/mol
SMILES OC(=O)C(Cl)c1ccccc1Cl
InChI Key ZHNSTEQFVQPSMQ-UHFFFAOYSA-N

Chemical Structure & Calculated Properties[2]

The molecule features a chiral center at the


-carbon. While often synthesized as a racemate, the enantiopurity of downstream derivatives is crucial for pharmaceutical efficacy (e.g., (S)-Clopidogrel).
Physicochemical Profile[1][2][3][4][5][6][9][10][11]
PropertyValueContext
XLogP3 2.7Indicates moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc).
H-Bond Donors 1Carboxylic acid hydroxyl group.
H-Bond Acceptors 2Carbonyl oxygen and hydroxyl oxygen.
Rotatable Bonds 2Allows for conformational flexibility during receptor/enzyme binding simulations.
Topological Polar Surface Area 37.3

Predicts good membrane permeability.
Structural Visualization

The following diagram illustrates the connectivity and the critical sites for chemical modification.

G Molecule 2-Chloro-2-(2-chlorophenyl)acetic acid AlphaC α-Carbon (Electrophilic Center) Molecule->AlphaC Site of Nucleophilic Substitution OrthoCl Ortho-Chlorine (Steric Bulk) Molecule->OrthoCl Defines 2-Cl substitution Carboxyl Carboxyl Group (Acidic/Esterifiable) Molecule->Carboxyl Site of Esterification

Figure 1: Functional decomposition of the target molecule highlighting reactive centers.

Synthetic Pathways & Mechanistic Insight[6][9][13]

The synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid generally proceeds via the functionalization of 2-chlorophenylacetic acid. Two primary methodologies are employed in industrial and research settings.[1]

Method A: Radical -Chlorination (Hell-Volhard-Zelinsky Modification)

This is the most direct route, utilizing radical conditions or specific chlorinating agents to functionalize the


-position.
  • Reagents: 2-Chlorophenylacetic acid, Thionyl Chloride (

    
    ), N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
    
    
    
    ).
  • Mechanism:

    • Activation: Formation of the acid chloride (or mixed anhydride) to increase the acidity of the

      
      -protons.
      
    • Enolization: The acid chloride undergoes keto-enol tautomerism.

    • Halogenation: The enol attacks the chlorinating agent (

      
       or NCS), installing the chlorine atom at the 
      
      
      
      -position.
    • Hydrolysis: Careful hydrolysis yields the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -chloro acid (if the acid chloride was the intermediate).[2]
      
Method B: Nucleophilic Substitution of Mandelic Acid Derivatives

A milder approach involves converting 2-chloromandelic acid (which already possesses an


-hydroxyl group) into the chloro-derivative.
  • Reagents: 2-Chloromandelic acid,

    
     or 
    
    
    
    .
  • Mechanism: The hydroxyl group acts as a leaving group (activated by

    
     to a chlorosulfite intermediate) and is displaced by chloride via an 
    
    
    
    (inversion) or
    
    
    (retention) mechanism depending on conditions.
Synthesis Workflow Diagram

Synthesis Start 2-Chlorophenylacetic Acid (CAS 2444-36-2) Inter Intermediate: Acid Chloride / Enol Species Start->Inter Activation Reagent Reagents: SOCl2 / NCS / PCl3 Reagent->Inter Product 2-Chloro-2-(2-chlorophenyl)acetic acid (CAS 109904-41-8) Inter->Product α-Chlorination & Hydrolysis

Figure 2: Primary synthetic route via activated


-chlorination.

Pharmaceutical Application: The Clopidogrel Link[9]

The primary industrial utility of this compound is as a precursor to Clopidogrel , a blockbuster antiplatelet drug. The


-chloro moiety functions as a leaving group, allowing for the introduction of the amine functionality required for the thienopyridine ring system.
Reaction Logic[3][4][9][11][12]
  • Esterification: The acid is typically converted to its methyl ester (Methyl 2-chloro-2-(2-chlorophenyl)acetate).

  • Nucleophilic Substitution: The ester reacts with a thiophene derivative (or ammonia followed by thiophene coupling) to displace the

    
    -chlorine.
    
  • Chiral Resolution: As Clopidogrel is the (S)-enantiomer, the racemic intermediate is often resolved using tartaric acid.

Clopidogrel Input α,2-Dichlorophenylacetic Acid Step1 Esterification (MeOH/H+) Input->Step1 Step2 Nucleophilic Substitution (Amine/Thiophene) Step1->Step2 Final Clopidogrel (Antiplatelet Agent) Step2->Final

Figure 3: Pathway from precursor to Active Pharmaceutical Ingredient (API).

Safety & Handling Protocols

Warning:


-Halo acids are potent alkylating agents and skin irritants.
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over time).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

References

  • PubChem. (n.d.). 2-Chloro-2-(2-chlorophenyl)acetic acid (CID 22482974).[3] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Togni, A., et al. (2025). Efficient

    
    -selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. Retrieved March 6, 2026, from [Link]
    
  • Organic Syntheses. (n.d.). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Chlorophenylacetic Acid.[2][4][5][1] Organic Syntheses, Coll.[6] Vol. 3, p.170. Retrieved March 6, 2026, from [Link]
    
  • Google Patents. (2010). Process for the preparation of Clopidogrel.[7][8] Retrieved March 6, 2026, from

Sources

Foundational

pKa values and acidity profile of alpha-chloro-2-chlorophenylacetic acid

Technical Whitepaper: Physiochemical Profiling of -Chloro-2-chlorophenylacetic Acid Executive Summary -Chloro-2-chlorophenylacetic acid is a critical synthetic intermediate, often encountered in the development of non-st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physiochemical Profiling of


-Chloro-2-chlorophenylacetic Acid 

Executive Summary


-Chloro-2-chlorophenylacetic acid is a critical synthetic intermediate, often encountered in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structure features a phenylacetic acid backbone modified by two chlorine substituents: one at the ortho position of the aromatic ring and one at the 

-position of the alkyl chain.

This guide provides a definitive physiochemical profile of the molecule. It addresses the lack of widely available experimental constants for this specific derivative by deriving a theoretical acidity profile based on Hammett-Taft substituent constants, validated against structural analogs. Furthermore, it details a self-validating potentiometric titration protocol to empirically determine the pKa in a research setting.

Structural Analysis & Theoretical Acidity

The acidity of carboxylic acids is dictated by the stability of the conjugate base (carboxylate anion). For


-chloro-2-chlorophenylacetic acid, two primary electronic factors drive the dissociation constant (

) significantly higher (and pKa lower) than the parent phenylacetic acid.[1]
Electronic Substituent Effects
SubstituentPositionEffect MechanismImpact on Acidity

-Chloro
Aliphatic (

)
Strong Inductive (-I): The high electronegativity of chlorine pulls electron density through the

-bond, stabilizing the carboxylate negative charge.[1]
Major: Lowers pKa by ~1.5 units.[1]
2-Chloro Aromatic (

)
Inductive (-I) & Field Effect: Withers electron density from the ring, and by proximity, the carboxyl group. Steric bulk may also twist the carboxyl out of plane, reducing conjugation (though less relevant for

carbons).
Moderate: Lowers pKa by ~0.3 units.[1]
Predicted pKa Derivation

Using the principle of additivity for substituent effects, we can bracket the expected pKa value by comparing it to known standards.

  • Reference 1: Phenylacetic acid (

    
    )
    
  • Reference 2: 2-Chlorophenylacetic acid (

    
    ) [1][1][2]
    
  • Reference 3:

    
    -Chlorophenylacetic acid (
    
    
    
    ) [2][1]

Calculation: The addition of an


-chloro group to phenylacetic acid drops the pKa by 

units. Applying this same shift to the 2-chlorophenylacetic acid baseline (4.07):

[1]

Note: Due to the saturation of inductive effects over short distances, the actual value is likely between 2.45 and 2.70 .

Experimental Protocol: Potentiometric Titration

To determine the exact pKa of this molecule, a standard potentiometric titration is required.[3][4] Because the predicted pKa is low (< 3.0), the "gran plot" method is superior to simple inflection point analysis to distinguish analyte protons from free hydronium ions.

Reagents & Equipment
  • Analyte:

    
    20 mg 
    
    
    
    -chloro-2-chlorophenylacetic acid (dried in vacuo).
  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Ionic Strength Adjuster: 0.15 M KCl (degassed).

  • Inert Gas: Argon or Nitrogen (to prevent Carbonate formation).

  • Apparatus: Mettler Toledo or Metrohm Autotitrator with a glass combination pH electrode.

Workflow Diagram

TitrationProtocol Start Sample Preparation Degas Degas Solvent (Remove CO2) Start->Degas Dissolve Dissolve Analyte (0.15M KCl) Degas->Dissolve Titrate Titration (0.05 mL increments) Dissolve->Titrate Calibrate Electrode Calibration (pH 1.68, 4.01, 7.00) Calibrate->Titrate Pre-Run Analysis Gran Plot Analysis Titrate->Analysis

Figure 1: Workflow for precise pKa determination of low-pKa organic acids.

Step-by-Step Methodology
  • System Preparation: Calibrate the pH electrode using a 3-point calibration. Critical: Include a low pH buffer (e.g., pH 1.68) because the endpoint will occur in an acidic region.

  • Blank Titration: Titrate 50 mL of the 0.15 M KCl solvent with 0.1 M NaOH to determine the exact zero-point and carbonate error.

  • Sample Dissolution: Dissolve

    
     moles of the substance in 50 mL of 0.15 M KCl.
    
    • Note: If solubility is poor, use a co-solvent (Methanol/Water 20:80) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.[1][3]

  • Titration: Titrate with 0.1 M NaOH under inert gas flow. Add titrant in small increments (10-50

    
    ) to capture sufficient data points in the buffer region (pH 2.0 – 3.5).
    
  • Data Processing (Bjerrum vs. Gran):

    • Do not rely solely on the midpoint (

      
      ).
      
    • Use a Gran Plot (linearization of the titration curve) to separate the weak acid dissociation from the strong acid background of the solvent at low pH.

Stability & Reactivity Profile

Researchers must handle


-chloro-2-chlorophenylacetic acid with specific precautions due to the reactivity of the 

-halogen.[1]
Hydrolysis Susceptibility

The


-chlorine is susceptible to nucleophilic substitution (

) by water or hydroxide, converting the molecule into 2-chloromandelic acid (2-chloro-2-hydroxyphenylacetic acid).[1]
  • Condition: Neutral pH (Stable).

  • Condition: Alkaline pH > 10 (Rapid Hydrolysis).

  • Implication: Perform titrations rapidly. Do not store stock solutions in basic buffers.

Stereochemistry

The


-carbon is a chiral center.[1]
  • Enantiomers: (

    
    )- and (
    
    
    
    )-
    
    
    -chloro-2-chlorophenylacetic acid.[1]
  • pKa Impact: In an achiral solvent (water), both enantiomers have identical pKa values . However, if using chiral chromatography for separation, the retention times will differ.

Summary Data Table

ParameterValue / DescriptionSource/Method
IUPAC Name 2-chloro-2-(2-chlorophenyl)acetic acidNomenclature
Molecular Weight 205.04 g/mol Calculated
Predicted pKa 2.45 – 2.70 SAR Derivation
Reference pKa (Parent) 4.31 (Phenylacetic acid)Literature [3]
Reference pKa (Ortho) 4.07 (2-Chlorophenylacetic acid)Literature [1]
Solubility (Water) Low (< 1 mg/mL at pH 1)Estimated (LogP ~ 2.[1][5][6]5)
Major Impurity 2-Chloromandelic acidHydrolysis Product

References

  • ChemicalBook. (2024).[1] 2-Chlorophenylacetic acid Properties and Acidity.Link

  • PubChem. (2024).[1] Alpha-chlorophenylacetic acid Compound Summary. National Library of Medicine. Link

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
  • Sigma-Aldrich. (2024).[1] 2-Chlorophenylacetic acid Product Specification.Link

Sources

Exploratory

thermodynamic stability of 2-chloro-2-(2-chlorophenyl)acetic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-2-(2-chlorophenyl)acetic Acid Executive Summary & Chemical Identity 2-Chloro-2-(2-chlorophenyl)acetic acid is a highly reactive, electrophilic interm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Executive Summary & Chemical Identity

2-Chloro-2-(2-chlorophenyl)acetic acid is a highly reactive, electrophilic intermediate often encountered in the synthesis of pharmaceutical agents such as Clopidogrel . Unlike its parent compound (2-chlorophenylacetic acid), the presence of a chlorine atom at the


-position (benzylic) drastically alters its thermodynamic profile, rendering it susceptible to rapid degradation via hydrolysis and thermal decarboxylation.

This guide provides a rigorous analysis of the compound's stability, detailing the mechanistic pathways of degradation and establishing protocols for its handling and analysis.[1]

Chemical Profile
PropertyDetail
IUPAC Name 2-Chloro-2-(2-chlorophenyl)acetic acid
Common Name

-Chloro-2-chlorophenylacetic acid
CAS Number 109904-41-8 (Free Acid)
Molecular Formula

Molecular Weight 205.04 g/mol
Key Structural Feature Benzylic C-Cl bond (Activated Electrophile)

Thermodynamic Stability Profile

The thermodynamic instability of this molecule is driven by two primary factors: the lability of the benzylic carbon-chlorine bond and the thermal susceptibility of the carboxylic acid group .

Primary Degradation Pathway: Hydrolysis

The most critical stability risk is the conversion to 2-(2-chlorophenyl)-2-hydroxyacetic acid (2-Chloromandelic acid) . The benzylic position stabilizes the developing positive charge (carbocation character) during nucleophilic substitution, making the C-Cl bond significantly weaker than in non-benzylic alkyl halides.

  • Mechanism: In the presence of moisture, the compound undergoes hydrolysis. Under acidic or neutral conditions, this often proceeds via an

    
    -like mechanism due to benzylic stabilization. Under basic conditions, the carboxylate anion forms, and the reaction may shift toward 
    
    
    
    , but the proximity of the carboxylate can also facilitate neighboring group participation (NGP) , forming a transient
    
    
    -lactone intermediate which rapidly opens to the
    
    
    -hydroxy acid.
  • Thermodynamics: The hydrolysis reaction is exothermic and entropically favored (release of HCl).

    
    
    
Secondary Degradation Pathway: Thermal Decarboxylation

Like many


-halo acids, 2-chloro-2-(2-chlorophenyl)acetic acid is prone to thermal decarboxylation, particularly in the melt phase or high-boiling solvents.
  • Product: 2-chlorobenzyl chloride (or related carbene-derived species).

  • Driver: The electron-withdrawing nature of the

    
    -chlorine atom destabilizes the ground state of the acid but can lower the activation energy for the loss of 
    
    
    
    .

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be controlled during synthesis and storage.

DegradationPathways Start 2-Chloro-2-(2-chlorophenyl) acetic acid Carbocation Benzylic Carbocation / α-Lactone Start->Carbocation Rate Limiting Step (Solvolysis) Decarb 2-Chlorobenzyl chloride (Decarboxylation Product) Start->Decarb - CO₂ Water + H₂O Heat + Heat (>80°C) Mandelic 2-(2-Chlorophenyl)- 2-hydroxyacetic acid (Hydrolysis Product) Carbocation->Mandelic Fast

Figure 1: Mechanistic degradation pathways showing hydrolysis (top) and decarboxylation (bottom).

Experimental Assessment Protocols

To validate the stability of specific lots or process streams, the following self-validating experimental workflow is recommended.

Accelerated Stability Testing (Arrhenius Approach)

Do not rely on single-point data. Construct an Arrhenius plot to predict shelf-life.

Protocol:

  • Sample Prep: Weigh 50 mg of the target acid into crimp-sealed HPLC vials.

  • Conditions: Incubate separate vials at 40°C, 50°C, and 60°C.

    • Control: Store one vial at -20°C (anhydrous).

    • Stress: Add 1% water (w/w) to a subset to determine moisture sensitivity.

  • Sampling: Dissolve in anhydrous acetonitrile (NOT methanol, to avoid methyl ester formation artifacts) at

    
     hours.
    
  • Analysis: Analyze via Reverse-Phase HPLC.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1%

    
     in Water (Acidic pH suppresses ionization, sharpening peaks).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (COOH absorption) and 264 nm (aromatic ring).

  • Critical Resolution: Ensure separation between the Target Acid (

    
    ) and 2-Chloromandelic Acid  (
    
    
    
    , more polar).

Stability Testing Workflow

StabilityWorkflow Sample Raw Material Sample (Anhydrous) Stress Stress Conditions (Temp: 40-60°C | Humidity: 75% RH) Sample->Stress Incubation Quench Quench / Dissolution Solvent: Dry MeCN Stress->Quench At t=2, 4, 8, 24h HPLC HPLC Analysis (Monitor: Mandelic Impurity) Quench->HPLC Data Kinetic Plot ln(k) vs 1/T HPLC->Data Calculate k_obs

Figure 2: Step-by-step workflow for determining kinetic stability parameters.

Handling & Control Strategies

Based on the thermodynamic profile, the following control strategies are mandatory for maintaining scientific integrity during research or manufacturing.

ParameterRecommendationScientific Rationale
Storage Temperature

(Ideally

)
Minimizes thermal energy available for decarboxylation (

).
Atmosphere Nitrogen/Argon BlanketExcludes atmospheric moisture to prevent hydrolysis.
Solvent Choice Dichloromethane, THF (Anhydrous)Avoids protic solvents (MeOH, EtOH) which can cause solvolysis/esterification.
Work-up Cold Acidic WashAvoid alkaline washes. High pH generates the carboxylate, accelerating

-lactone formation and hydrolysis.

References

  • Organic Syntheses.

    
    -Chlorophenylacetic Acid. Coll. Vol. 4, p. 169 (1963); Vol. 39, p. 16 (1959). (Provides foundational stability data on the hydrolysis of 
    
    
    
    -chloro esters and acids during workup).
  • PubChem. 2-Chloro-2-(2-chlorophenyl)acetic acid Compound Summary. National Library of Medicine. (Chemical and physical property data).

  • BenchChem. Thermal Decomposition of Phenylacetic Anhydride and Related Acids. (Technical guide extrapolating thermal stability from phenylacetic acid derivatives).

  • Journal of the Chemical Society.Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates. Perkin Transactions 2, 1984. (Mechanistic insight into

    
    -halo ester hydrolysis). 
    

Sources

Foundational

CAS number and chemical identifiers for 2-chloro-2-(2-chlorophenyl)acetic acid

CAS No. 109904-41-8 [1][2] Executive Summary 2-Chloro-2-(2-chlorophenyl)acetic acid (CAS 109904-41-8) is a specialized halogenated carboxylic acid derivative primarily utilized as a critical intermediate in the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No. 109904-41-8 [1][2]

Executive Summary

2-Chloro-2-(2-chlorophenyl)acetic acid (CAS 109904-41-8) is a specialized halogenated carboxylic acid derivative primarily utilized as a critical intermediate in the pharmaceutical synthesis of antiplatelet agents, most notably Clopidogrel (Plavix) .[2]

Structurally, the compound features a phenylacetic acid backbone with two chlorine substitutions: one on the aromatic ring at the ortho (2') position and a second at the alpha-carbon position.[2] This specific substitution pattern imparts unique reactivity, particularly at the chiral alpha-carbon, making it a valuable electrophile for nucleophilic substitution reactions involved in constructing the tetrahydrothienopyridine scaffold of clopidogrel.[2]

This guide provides a comprehensive technical analysis of the compound's chemical identity, synthesis protocols, and applications in drug development.[2]

Chemical Identity & Identifiers

The following table consolidates the definitive chemical identifiers for 2-chloro-2-(2-chlorophenyl)acetic acid. Researchers must distinguish this compound from its non-alpha-chlorinated parent, 2-chlorophenylacetic acid (CAS 2444-36-2).[2]

Identifier TypeValue
CAS Number 109904-41-8
IUPAC Name 2-Chloro-2-(2-chlorophenyl)acetic acid
Synonyms

-Chloro-2-chlorophenylacetic acid; 2-Chloromandelic acid chloride derivative
Molecular Formula

Molecular Weight 205.04 g/mol
PubChem CID 22482974
InChI Key ZHNSTEQFVQPSMQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C(=O)O)Cl)Cl
Structural Analysis

The molecule possesses a chiral center at the alpha-carbon.[2] In pharmaceutical applications, the stereochemistry is critical.[2] The synthesis of Clopidogrel typically requires the (S)-enantiomer of the final drug, which often dictates the use of specific enantiopure starting materials (e.g., (R)-2-chloromandelic acid) that undergo inversion of configuration during the chlorination step.[2]

  • Ortho-Effect: The chlorine atom at the 2-position of the phenyl ring creates steric bulk, influencing the conformation of the acetic acid side chain and affecting the rate of nucleophilic attack at the alpha-carbon.[2]

  • Alpha-Halogen Reactivity: The alpha-chlorine atom significantly increases the acidity of the carboxylic acid (inductive effect) and serves as a good leaving group for subsequent amination or esterification reactions.[2]

Synthesis & Production Protocols

The most robust synthetic route for CAS 109904-41-8 involves the nucleophilic substitution of the hydroxyl group in 2-chloromandelic acid using thionyl chloride (


).[2] This method is preferred for its high yield and the ability to control stereochemistry via 

inversion.[2]
Protocol: Chlorodehydroxylation of 2-Chloromandelic Acid

Objective: Synthesize 2-chloro-2-(2-chlorophenyl)acetic acid from 2-chloromandelic acid.

Reagents:

  • Substrate: 2-Chloromandelic acid (CAS 10421-85-9)[2]

  • Reagent: Thionyl Chloride (

    
    )[2][3][4][5][6][7]
    
  • Catalyst: Dimethylformamide (DMF) (Optional, catalytic amount)[2]

  • Solvent: Toluene or Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 1.0 equivalent of 2-chloromandelic acid in anhydrous toluene.

  • Addition: Cool the solution to 0°C. Add 1.2–1.5 equivalents of thionyl chloride dropwise to control the exotherm.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 80–110°C depending on solvent) for 2–4 hours.

    • Mechanism:[2][3][5][6][8][9] The reaction proceeds via the formation of a chlorosulfite intermediate, followed by nucleophilic attack by chloride.[2][3] If pyridine is used, it promotes

      
       inversion.[2][6] Without base, 
      
      
      
      retention might compete, but
      
      
      is generally favored for secondary benzylic alcohols with
      
      
      .[2]
  • Work-up: Evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Hydrolysis (if Acid Chloride formed): The reaction may yield the acid chloride.[2][3] Treat the residue with water/ice to hydrolyze the acid chloride back to the carboxylic acid (keeping the alpha-chloro group intact) if the free acid is the desired isolate.[2]

  • Purification: Recrystallize from hexane/ethyl acetate to obtain the pure solid.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-Chloromandelic Acid (CAS 10421-85-9) Intermediate Chlorosulfite Intermediate Start->Intermediate + SOCl2 0°C Reagent Thionyl Chloride (SOCl2) Product 2-Chloro-2-(2-chlorophenyl) acetic acid (CAS 109904-41-8) Intermediate->Product Reflux SN2 Inversion (-SO2, -HCl)

Figure 1: Synthetic pathway converting 2-chloromandelic acid to the target alpha-chloro acid via chlorodehydroxylation.[2]

Applications in Drug Development[2][4][10]

The primary utility of CAS 109904-41-8 lies in its role as a building block for thienopyridine antiplatelet agents .[2]

Clopidogrel Synthesis Pathway

In the synthesis of Clopidogrel, the alpha-chloro acid (or its ester/amide derivative) reacts with a thiophene derivative.[2] The alpha-chlorine acts as the electrophile displaced by an amine or thiol nucleophile to close the tetrahydrothienopyridine ring.[2]

  • Esterification: The acid is often first converted to its methyl ester (Methyl 2-chloro-2-(2-chlorophenyl)acetate).[2]

  • Coupling: The ester reacts with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[2]

  • Stereocontrol: Using the optically active alpha-chloro intermediate allows for the asymmetric synthesis of the active drug enantiomer.[2]

ClopidogrelPath AlphaChloro 2-Chloro-2-(2-chlorophenyl) acetic acid (CAS 109904-41-8) Ester Methyl Ester Derivative AlphaChloro->Ester Methanol / H+ Coupling Nucleophilic Substitution (Displacement of Cl) Ester->Coupling Thiophene 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Thiophene->Coupling Clopidogrel Clopidogrel (Active API) Coupling->Clopidogrel Ring Fusion / Salt Formation

Figure 2: The role of the target compound in the convergent synthesis of Clopidogrel.[2]

Safety & Handling (E-E-A-T)

As an alpha-halo acid, this compound presents specific hazards that must be managed in a research environment.

  • Corrosivity: The compound is corrosive to skin, eyes, and mucous membranes.[2] It can cause severe burns upon contact.[2]

  • Hydrolysis: It may release hydrochloric acid (HCl) upon exposure to moisture or during hydrolysis steps.[2]

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator if dust/aerosol generation is possible.[2]

    • Skin: Nitrile or butyl rubber gloves (standard latex may degrade).[2]

    • Eye: Chemical splash goggles and face shield.[2]

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis from atmospheric moisture.[2]

References

  • PubChem. (n.d.).[2] 2-Chloro-2-(2-chlorophenyl)acetic acid (CID 22482974).[2] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[2][3][5] Retrieved from [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 2-Chloro-2-(2-chlorophenyl)acetic Acid: A Comprehensive Guide

Executive Summary The compound 2-chloro-2-(2-chlorophenyl)acetic acid (also known as ,2-dichlorophenylacetic acid) is a highly specialized chiral building block utilized extensively in pharmaceutical synthesis. Its most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-2-(2-chlorophenyl)acetic acid (also known as


,2-dichlorophenylacetic acid) is a highly specialized chiral building block utilized extensively in pharmaceutical synthesis. Its most prominent industrial application is serving as a precursor for thienopyridine-class antiplatelet agents, notably Clopidogrel[1]. Because the biological efficacy of these APIs is strictly enantiomer-dependent, understanding the stereochemistry, crystallographic behavior, and chiral resolution of 2-chloro-2-(2-chlorophenyl)acetic acid is critical for drug development professionals. This whitepaper provides an in-depth mechanistic analysis of its stereochemical properties, solid-state crystallography, and a self-validating protocol for its chiral resolution.

Chemical Identity and Conformational Landscape

2-Chloro-2-(2-chlorophenyl)acetic acid (CAS: 109904-41-8) has a molecular weight of 205.03 g/mol and features two chlorine atoms in distinct chemical environments: one on the aromatic ring (ortho position) and one on the aliphatic


-carbon[2].

The conformational landscape of this molecule is heavily dictated by steric hindrance. The bulky ortho-chloro substituent on the phenyl ring and the


-chloro group create significant electrostatic and steric repulsion. Consequently, the molecule adopts a restricted dihedral angle between the phenyl plane and the carboxylic acid moiety to minimize clashing. This restricted rotation is a key factor in how the molecule packs into a crystal lattice and how it interacts with chiral resolving agents.

Stereochemistry and Cahn-Ingold-Prelog (CIP) Rules

The


-carbon of 2-chloro-2-(2-chlorophenyl)acetic acid is a stereocenter, yielding two enantiomers: (R) and (S). Assigning the absolute configuration requires rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules:
  • Priority 1 (-Cl): The

    
    -chlorine atom has the highest atomic number (17).
    
  • Priority 2 (-COOH): The carboxyl carbon is treated as being bonded to three oxygens (O, O, O) due to the double bond to the carbonyl oxygen and the single bond to the hydroxyl oxygen. Oxygen has an atomic number of 8.

  • Priority 3 (-C

    
    H
    
    
    
    Cl):
    The aromatic C1 carbon is bonded to three carbons (C, C, C) within the Kekulé resonance structure. Because Oxygen (8) > Carbon (6), the carboxyl group takes precedence over the 2-chlorophenyl group.
  • Priority 4 (-H): The hydrogen atom has the lowest atomic number (1).

Causality in API Synthesis: The Walden Inversion

The synthesis of the active (S)-Clopidogrel API from this precursor relies on a nucleophilic substitution (S


2) reaction[1]. Because the S

2 mechanism proceeds with a Walden inversion, the nucleophile (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) attacks anti-periplanar to the

-chlorine leaving group.

Critical Insight: To obtain the (S)-configuration in the final API, the synthesis must begin with the (R)-enantiomer of methyl 2-chloro-2-(2-chlorophenyl)acetate[3]. The inversion of the stereocenter during the S


2 attack perfectly translates the (R)-precursor into the (S)-product.

Stereochemistry R_acid (R)-2-Chloro-2-(2-chlorophenyl)acetic acid (Priority 1: -Cl) ester (R)-Methyl 2-chloro-2-(2-chlorophenyl)acetate (Esterification) R_acid->ester MeOH, H+ S_clopi (S)-Clopidogrel API (Priority 1: -N) ester->S_clopi SN2 Walden Inversion nucleophile 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Nucleophile) nucleophile->S_clopi Attacks anti-periplanar to Cl

Figure 2: SN2 Walden inversion pathway from the (R)-precursor to the (S)-Clopidogrel API.

Crystallography and Solid-State Properties

In the solid state, carboxylic acids predominantly form hydrogen-bonded dimers. For 2-chloro-2-(2-chlorophenyl)acetic acid, the primary supramolecular motif is the centrosymmetric


 dimer, where two carboxyl groups interact via dual O-H···O hydrogen bonds.

When crystallized as a racemate, the compound typically packs into a centrosymmetric space group (e.g.,


 or 

), where both (R) and (S) enantiomers pair together to maximize packing efficiency. Conversely, the enantiopure form is forced to crystallize in a chiral, non-centrosymmetric space group (e.g.,

or

).
Quantitative Data Summary
PropertyValue
Molecular Formula C

H

Cl

O

Molecular Weight 205.03 g/mol
CAS Number (Racemate) 109904-41-8
Hydrogen Bonding Motif

Carboxylic Acid Dimer
Typical Space Group (Enantiopure)

or

(Non-centrosymmetric)
Typical Space Group (Racemate)

or

(Centrosymmetric)
Table 1: Physicochemical and Crystallographic Properties.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

To isolate the desired enantiomer, a classical resolution via diastereomeric salt formation is employed. This protocol is designed as a self-validating system, ensuring thermodynamic control during crystallization and rigorous analytical verification.

Causality of Solvent and Reagent Choice: Reacting the racemic acid with a homochiral amine (e.g., (R)-(+)-1-phenylethylamine) generates a pair of diastereomeric salts. Because diastereomers possess different physical properties (unlike enantiomers), they exhibit different solubilities in polar protic solvents like isopropanol (i-PrOH). By carefully controlling the temperature, the less soluble diastereomer selectively crystallizes out of the mother liquor (thermodynamic control), leaving the more soluble diastereomer in solution.

Step-by-Step Methodology
  • Salt Formation: Dissolve 1.0 equivalent of rac-2-chloro-2-(2-chlorophenyl)acetic acid in hot isopropanol (approx. 60 °C). Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine while stirring continuously.

  • Thermodynamic Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. The slow cooling rate prevents kinetic trapping and ensures the selective precipitation of the less soluble diastereomeric salt.

  • Isolation: Filter the resulting crystalline precipitate under vacuum and wash with cold isopropanol to remove any adhering mother liquor containing the opposite diastereomer.

  • Acidification (Recovery): Suspend the isolated salt in a biphasic mixture of ethyl acetate and 1M aqueous HCl. Stir vigorously until the solid completely dissolves. The acidic aqueous layer protonates the amine (moving it to the aqueous phase), while the enantiopure free acid partitions into the organic layer.

  • Concentration: Separate the organic layer, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate the solvent under reduced pressure to yield the enantiopure acid.

Resolution racemic rac-2-Chloro-2-(2-chlorophenyl)acetic acid (Solution in i-PrOH) mixing Salt Formation & Crystallization (Thermodynamic Control) racemic->mixing amine Resolving Agent (R)-(+)-1-Phenylethylamine amine->mixing salt_S Less Soluble Diastereomer (S)-Acid • (R)-Amine Salt (Solid Precipitate) mixing->salt_S Crystallizes salt_R More Soluble Diastereomer (R)-Acid • (R)-Amine Salt (Mother Liquor) mixing->salt_R Remains in solution acid_S (S)-2-Chloro-2-(2-chlorophenyl)acetic acid (ee > 99%) salt_S->acid_S Acidification (HCl)

Figure 1: Workflow for the chiral resolution of rac-2-chloro-2-(2-chlorophenyl)acetic acid.

Analytical Validation

To validate the success of the resolution, the enantiomeric excess (ee) must be determined via chiral High-Performance Liquid Chromatography (HPLC), and the absolute configuration confirmed via single-crystal X-ray diffraction (XRD) of the diastereomeric salt.

ParameterSpecification
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 220 nm
Column Temperature 25 °C
Validation Threshold Enantiomeric excess (ee)

99.0%
Table 2: Chiral HPLC Validation Parameters.

By integrating rigorous crystallographic analysis with precise stereochemical control, researchers can reliably utilize 2-chloro-2-(2-chlorophenyl)acetic acid as a foundational building block in complex pharmaceutical syntheses.

References

  • PubChem : "2-Chloro-2-(2-chlorophenyl)acetic acid | C8H6Cl2O2 | CID 22482974" National Center for Biotechnology Information. 2

  • Sigma-Aldrich : "Chlorophenyl acetic acid - 2-chloro-2-(2-chlorophenyl)acetic acid" Sigma-Aldrich Catalog.

  • ResearchGate : "Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel" ResearchGate Publications. 1

  • LGC Standards : "Methyl 2-Chloro-2-(2-chlorophenyl)acetate" LGC Standards Impurity Reference Materials. 3

Sources

Foundational

Comprehensive Literature Review: Synthesis Pathways of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Strategic Context and Pharmaceutical Relevance The compound 2-chloro-2-(2-chlorophenyl)acetic acid (CAS 109904-41-8)[1], also known as -chloro-2-chlorophenylacetic acid, is a high-value chemical intermediate in the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Pharmaceutical Relevance

The compound 2-chloro-2-(2-chlorophenyl)acetic acid (CAS 109904-41-8)[1], also known as


-chloro-2-chlorophenylacetic acid, is a high-value chemical intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of thienopyridine-class antiplatelet agents, most notably Clopidogrel  (Plavix)[2].

From a process chemistry perspective, the


-carbon of this molecule is a critical chiral center. The stereospecificity of the final active pharmaceutical ingredient (API)—where only the (S)-enantiomer of Clopidogrel exhibits antithrombotic activity—demands highly controlled synthesis pathways[3]. As a Senior Application Scientist, evaluating the literature for the synthesis of this intermediate requires looking beyond basic reaction schemes to understand the underlying thermodynamic drivers, atom economy, and scalability of the chlorination processes[4].

Retrosynthetic Strategies and Pathway Architecture

The synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid can be approached via three primary retrosynthetic disconnections, each presenting unique advantages in industrial scale-up[5][6].

  • The Cyanohydrin Route (Pathway A): Originating from 2-chlorobenzaldehyde, this classic route utilizes hydrogen cyanide (or a safer NaCN/NaHSO

    
     equivalent) to form 2-chloromandelonitrile, which is subsequently hydrolyzed to 2-chloromandelic acid[5].
    
  • The Mandelic Acid Chlorination Route (Pathway B): The most industrially prevalent method, utilizing 2-chloromandelic acid. The hydroxyl group is substituted with a chlorine atom using thionyl chloride (SOCl

    
    ), phosphorus trichloride (PCl
    
    
    
    ), or phosphorus pentachloride (PCl
    
    
    )[2].
  • The Direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Chlorination Route (Pathway C):  A modern approach that bypasses the hydroxyl intermediate entirely by performing a direct electrophilic 
    
    
    
    -chlorination on 2-chlorophenylacetic acid using trichloroisocyanuric acid (TCCA).

G A 2-Chlorobenzaldehyde B 2-Chloromandelonitrile A->B HCN C 2-Chloromandelic Acid B->C Hydrolysis E 2-Chloro-2-(2-chlorophenyl) acetic acid C->E SOCl2 / DMF D 2-Chlorophenylacetic Acid D->E TCCA / PCl3

Synthesis pathways to 2-chloro-2-(2-chlorophenyl)acetic acid.

Mechanistic Deep-Dive: Causality in Alpha-Chlorination

The choice of chlorinating agent dictates the reaction mechanism and the stereochemical outcome. In the industrial synthesis of Clopidogrel precursors, thionyl chloride (SOCl


)  is preferred over PCl

due to the volatility of its byproducts (SO

and HCl), which simplifies downstream purification[4].

When 2-chloromandelic acid reacts with SOCl


, the reaction proceeds via a chlorosulfite intermediate . The presence of a catalyst, such as N,N-dimethylformamide (DMF), fundamentally alters the reaction kinetics. DMF reacts with SOCl

to form a Vilsmeier-Haack type complex, which acts as a highly electrophilic intermediate, rapidly converting the hydroxyl group into the chlorosulfite leaving group.

Depending on the solvent polarity, the collapse of this intermediate follows an


 (internal nucleophilic substitution) pathway, resulting in the retention of configuration, which is vital if enantiopure (R)- or (S)-2-chloromandelic acid is used as the starting material[3][7].

Mechanism Step1 2-Chloromandelic Acid + SOCl2 Step2 Chlorosulfite Intermediate (- HCl) Step1->Step2 Step3 Intimate Ion Pair (SNi Transition State) Step2->Step3 Heat / DMF Step4 2-Chloro-2-(2-chlorophenyl)acetic acid (+ SO2) Step3->Step4 Cl- Collapse

Mechanistic workflow of SOCl2-mediated chlorination via SNi pathway.

Quantitative Data and Process Metrics

To evaluate the viability of these synthesis routes for drug development, we must analyze their process metrics. The table below summarizes the quantitative data extracted from current chemical literature and patent filings[4][6].

PathwayPrimary PrecursorReagents / CatalystTypical YieldAtom EconomyScalabilityKey Process Consideration
A (Cyanohydrin) 2-ChlorobenzaldehydeNaCN, HCl, SOCl

75-80%ModerateHighRequires strict HCN safety protocols during cyanohydrin formation.
B (Hydroxyl Sub) 2-Chloromandelic AcidSOCl

, cat. DMF
85-92%HighVery HighGenerates SO

/HCl gas; requires highly efficient alkaline scrubbing systems.
C (

-Chlorination)
2-Chlorophenylacetic AcidTCCA, cat. PCl

80-85%ModerateMediumAvoids hazardous Cl

gas; TCCA byproduct (cyanuric acid) requires filtration.

Self-Validating Experimental Protocols

The following methodologies detail the exact workflows for the two most prominent synthesis pathways. Every step is designed as a self-validating system to ensure process control and reproducibility.

Protocol 1: Synthesis via 2-Chloromandelic Acid and Thionyl Chloride[2][4]

Step 1: Reagent Preparation & Activation

  • Action: Charge a dry, nitrogen-purged reactor with 2-chloromandelic acid (1.0 eq) and anhydrous toluene (5 volumes). Add catalytic N,N-dimethylformamide (DMF, 0.05 eq).

  • Causality: Toluene provides a non-polar medium that favors the

    
     mechanism, preserving stereochemical integrity. DMF acts as a nucleophilic catalyst, generating a Vilsmeier-type intermediate that accelerates the conversion of the hydroxyl group to the chlorosulfite leaving group.
    
  • Self-Validation Checkpoint: The mixture will remain a heterogeneous slurry. The lack of dissolution prior to SOCl

    
     addition confirms the absence of premature degradation.
    

Step 2: Controlled Chlorination

  • Action: Begin the dropwise addition of thionyl chloride (1.5 eq) over 1 hour, maintaining the internal temperature strictly at 40-45°C.

  • Causality: Controlled addition manages the exothermic formation of the chlorosulfite intermediate and prevents thermal runaway, which could lead to undesired elimination byproducts.

  • Self-Validation Checkpoint: Immediate evolution of HCl and SO

    
     gases will occur. Route the off-gas through a basic scrubber. The cessation of gas bubbling serves as a visual, self-validating indicator that the intermediate has fully collapsed into the chlorinated product.
    

Step 3: Workup & Isolation

  • Action: Heat the reactor to 80°C for 2 hours. Cool to room temperature, quench with ice-cold water, separate the organic layer, and concentrate under vacuum.

  • Causality: Elevated temperature provides the activation energy required for the intimate ion pair to collapse (the rate-limiting step).

  • Self-Validation Checkpoint: Perform an in-process HPLC check. The disappearance of the 2-chloromandelic acid peak and the appearance of the product peak confirms >99% conversion.

Protocol 2: Direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Chlorination via TCCA[6]

Step 1: Substrate Activation

  • Action: Mix 2-chlorophenylacetic acid (1.0 eq) with a catalytic amount of phosphorus trichloride (PCl

    
    , 0.1 eq) in a minimal volume of dichloromethane (DCM).
    
  • Causality: PCl

    
     converts a fraction of the carboxylic acid into the corresponding acid chloride. The acid chloride undergoes enolization much faster than the free acid, activating the 
    
    
    
    -carbon for electrophilic attack.
  • Self-Validation Checkpoint: A slight exotherm and a shift in the FTIR spectrum (appearance of an acid chloride C=O stretch at ~1800 cm⁻¹) validate the activation.

Step 2: Electrophilic Halogenation

  • Action: Add trichloroisocyanuric acid (TCCA, 0.35 eq - providing ~1.05 eq of active chlorine) in small portions over 30 minutes.

  • Causality: TCCA is a stable, solid source of electrophilic chlorine, bypassing the severe hazards of Cl

    
     gas. It reacts with the enol form of the acid chloride, transferring a chlorine atom to the 
    
    
    
    -position.
  • Self-Validation Checkpoint: The reaction mixture will precipitate cyanuric acid as a dense white solid byproduct. The volume of the precipitate directly correlates with the reaction progress.

Step 3: Hydrolysis & Recovery

  • Action: Filter the cyanuric acid. Quench the filtrate with water to hydrolyze the

    
    -chloro acid chloride back to the 
    
    
    
    -chloro carboxylic acid.
  • Causality: Water acts as the nucleophile to displace the chloride from the acyl chloride, regenerating the carboxylic acid group.

  • Self-Validation Checkpoint: The final product can be validated via

    
    H-NMR. The 
    
    
    
    -proton will shift significantly downfield to ~5.5 ppm due to the strong deshielding effect of the newly attached chlorine atom.

References

  • Title: Contemporary Drug Synthesis (Chapter 1: Antithrombotics) Source: E-bookshelf URL: [Link]

  • Title: Preparation method of clopidogel and sulfate thereof (CN102250114B)
  • Title: PROCESS FOR PREPARING CLOPIDOGREL (EP1353928) Source: European Patent Office URL: [Link]

  • Title: Synthesis of (S)-clopidogrel bisulphate Source: Academia.edu URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Classification of 2-chloro-2-(2-chlorophenyl)acetic acid

Abstract This technical guide provides a comprehensive analysis of the hazard classification and safety handling protocols for 2-chloro-2-(2-chlorophenyl)acetic acid. Acknowledging the scarcity of publicly available safe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hazard classification and safety handling protocols for 2-chloro-2-(2-chlorophenyl)acetic acid. Acknowledging the scarcity of publicly available safety data for this specific molecule, this document employs a precautionary principle by performing a detailed hazard assessment of its close structural analogue, 2-chlorophenylacetic acid. By extrapolating from this established data and integrating principles of chemical structure-activity relationships, this guide establishes a conservative, safety-first framework for handling 2-chloro-2-(2-chlorophenyl)acetic acid in a research and development setting. It offers researchers a robust methodology for approaching chemicals with limited documentation, emphasizing self-validating safety protocols and rigorous risk assessment.

Introduction and Compound Identification

2-chloro-2-(2-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. Its unique structure, featuring chlorine atoms on both the phenyl ring and the alpha-carbon of the acetic acid moiety, suggests potential utility as an intermediate in complex organic synthesis, particularly in pharmaceutical and agrochemical research.

A critical first step in any laboratory work is a thorough evaluation of the compound's safety profile. However, a comprehensive search of regulatory and supplier databases reveals a significant lack of a published Safety Data Sheet (SDS) specifically for 2-chloro-2-(2-chlorophenyl)acetic acid (PubChem CID: 22482974)[1].

In contrast, extensive safety and hazard information is available for its close structural analogue, 2-chlorophenylacetic acid (CAS No. 2444-36-2), which lacks the alpha-chloro group. This guide will leverage the data from this analogue to construct a precautionary safety protocol for the target compound.

Table 1: Comparison of Target Compound and Structural Analogue

Property2-chloro-2-(2-chlorophenyl)acetic acid2-chlorophenylacetic acid
Structure ClC₁=CC=C(C=C₁)C(C(O)=O)ClClC₁=CC=C(C=C₁)CC(O)=O
Molecular Formula C₈H₆Cl₂O₂C₈H₇ClO₂
Molecular Weight 205.03 g/mol [1]170.59 g/mol [2][3]
CAS Number 109904-41-8 (representative)[1]2444-36-2[2][3][4][5][6][7][8]
Public SDS Not readily availableWidely available

Hazard Classification of the Structural Analogue: 2-Chlorophenylacetic Acid

To establish a baseline for our risk assessment, we first detail the official GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for 2-chlorophenylacetic acid. This information is synthesized from multiple supplier safety data sheets.

Table 2: GHS Hazard Classification for 2-Chlorophenylacetic Acid (CAS 2444-36-2)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statements
Skin Corrosion / IrritationCategory 2

(GHS07)[2][7]
Warning [2][3][4][5][7][8]H315 : Causes skin irritation.[2][3][4][5][7][8]
Serious Eye Damage / Eye IrritationCategory 2

(GHS07)[2][7]
Warning [2][3][4][5][7][8]H319 : Causes serious eye irritation.[2][3][4][5][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3

(GHS07)[2][7]
Warning [2][3][4][5][7][8]H335 : May cause respiratory irritation.[2][3][4][5][6]

Extrapolated Risk Assessment for 2-chloro-2-(2-chlorophenyl)acetic acid

The principle of Structure-Activity Relationship (SAR) is a cornerstone of toxicology and chemical safety. The addition of a second chlorine atom, specifically on the alpha-carbon, is not a trivial modification. Alpha-halo-substituted carboxylic acids can exhibit increased reactivity and different toxicological profiles compared to their non-halogenated counterparts.

Causality Behind Increased Precaution:

  • Increased Acidity and Corrosivity : The electron-withdrawing effect of the alpha-chlorine atom will increase the acidity of the carboxylic acid, potentially leading to more severe skin and eye irritation than the analogue.

  • Potential as an Alkylating Agent : The alpha-chloro position makes the compound a potential alkylating agent, a class of compounds known for their ability to react with biological nucleophiles like DNA and proteins. This introduces a potential for higher systemic toxicity or mutagenicity that must be managed, even without direct evidence.

Given these factors, a conservative approach dictates that we handle 2-chloro-2-(2-chlorophenyl)acetic acid as if it possesses at least the same hazards as its analogue, with a heightened awareness for potentially more severe effects. All handling protocols should be designed accordingly.

Recommended Safe Handling Protocols

The following protocols are designed as a self-validating system, where adherence to each step inherently minimizes risk, assuming an unverified but potentially higher hazard profile for the target compound.

Engineering Controls
  • Primary Containment : All manipulations of solid 2-chloro-2-(2-chlorophenyl)acetic acid (weighing, transferring) and any reactions involving it must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Ventilation : Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before beginning work. General laboratory ventilation should be adequate for secondary containment.[9]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should be considered the minimum requirement.

Table 3: Required Personal Protective Equipment (PPE)

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety goggles with side-shields or a face shield.Conforming to EN166 (EU) or ANSI Z87.1 (US).[3][4]Protects against splashes and solid particulates, mitigating the serious eye irritation hazard.[2][3][5]
Hands Nitrile or neoprene gloves.Inspected prior to use. Use proper glove removal technique.[3][7]Provides a barrier against skin contact to prevent irritation.[2][3][5] Double-gloving is recommended for extended procedures.
Body Flame-resistant laboratory coat.---Protects skin and personal clothing from contamination.[4]
Respiratory Not required if handled in a fume hood.A NIOSH-approved N95 dust mask may be used for cleaning spills outside of a hood.[7]The primary engineering control (fume hood) should prevent respiratory exposure.[5]
Handling and Storage
  • Handling : Avoid the formation of dust during handling.[3][4] Use non-sparking tools for transfers.[4] Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory.[9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][6] Keep away from incompatible materials such as strong oxidizing agents.[6][9]

Experimental Workflow: Risk Mitigation in Practice

The following diagram and protocol illustrate a logical workflow for safely incorporating 2-chloro-2-(2-chlorophenyl)acetic acid into a typical laboratory synthesis.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase prep1 Review Literature & Analog SDS prep2 Conduct Pre-Use Risk Assessment prep1->prep2 prep3 Designate Handling Area (Fume Hood) prep2->prep3 prep4 Assemble Required PPE prep3->prep4 exec1 Don PPE prep4->exec1 Proceed to Experiment exec2 Perform Weighing & Transfer in Fume Hood exec1->exec2 exec3 Conduct Reaction Under Containment exec2->exec3 exec4 Monitor Reaction exec3->exec4 post1 Quench Reaction & Work-up in Hood exec4->post1 Reaction Complete post2 Segregate Waste (Halogenated Organic) post1->post2 post3 Decontaminate Glassware & Work Area post2->post3 post4 Doff PPE & Wash Hands post3->post4

Caption: Workflow for Safe Handling of Compounds with Limited Safety Data.

Step-by-Step Protocol for Use in Synthesis
  • Pre-Experiment Setup : a. Verify the chemical fume hood is operational and uncluttered. b. Assemble all necessary glassware, reagents, and spill cleanup materials (e.g., sodium bicarbonate for neutralizing an acidic spill, absorbent pads) inside the fume hood. c. Don all required PPE as detailed in Table 3.

  • Weighing and Transfer : a. Place a tared weigh boat on an analytical balance inside the fume hood. b. Carefully transfer the required amount of 2-chloro-2-(2-chlorophenyl)acetic acid to the weigh boat using a spatula, minimizing any dust creation. c. Add the solid directly to the reaction vessel, which is already situated within the fume hood.

  • Reaction and Cleanup : a. Proceed with the addition of solvents and other reagents as per the experimental plan. b. Ensure the reaction apparatus is secure and remains within the fume hood for the duration of the reaction. c. Upon completion, all work-up and purification steps should also be conducted under containment. d. Dispose of all contaminated materials (gloves, weigh boats, pipette tips) into a designated, labeled hazardous waste container for halogenated organic waste.[3] e. Clean all glassware and the work surface thoroughly.

Emergency Procedures

The following first-aid measures are based on the known hazards of the structural analogue and should be considered the minimum response.[2][4][5]

  • In case of skin contact : Immediately remove all contaminated clothing.[4][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[2][9]

  • In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

  • If inhaled : Move the person to fresh air.[2][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4] Seek medical attention.[2][5]

  • If swallowed : Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Conclusion

While a specific, validated Safety Data Sheet for 2-chloro-2-(2-chlorophenyl)acetic acid is not publicly available, a robust safety framework can be constructed through diligent scientific practice. By analyzing the known hazards of the close structural analogue, 2-chlorophenylacetic acid, and applying the precautionary principle to account for the increased potential reactivity of the target molecule, researchers can establish and follow safe handling protocols. This approach, centered on rigorous containment, appropriate PPE, and a well-defined experimental workflow, ensures that scientific discovery and personal safety are held in the highest regard.

References

  • Title: 2-CHLOROPHENYL ACETIC ACID - Chemstock Source: Chemstock URL: [Link]

  • Title: 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie Source: Loba Chemie URL: [Link]

  • Title: SAFETY DATA SHEET - 2-Chlorophenylacetic acid Source: Thermo Fisher Scientific URL: [Link]

  • Title: 2-Chloro-2-(2-chlorophenyl)acetic acid Source: PubChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

procedure for esterification of 2-chloro-2-(2-chlorophenyl)acetic acid

Application Note: Optimized Esterification Protocols for 2-Chloro-2-(2-chlorophenyl)acetic Acid Executive Summary & Strategic Context This guide details the procedure for the methyl esterification of 2-chloro-2-(2-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Esterification Protocols for 2-Chloro-2-(2-chlorophenyl)acetic Acid

Executive Summary & Strategic Context

This guide details the procedure for the methyl esterification of 2-chloro-2-(2-chlorophenyl)acetic acid (CAS: 2444-36-2). This specific substrate presents a dual challenge common in pharmaceutical intermediate synthesis (specifically for Clopidogrel-related analogs):

  • Steric Hindrance: The ortho-chloro substitution on the phenyl ring creates steric bulk near the reaction center.

  • Alpha-Halogen Lability: The alpha-chloro position is susceptible to nucleophilic attack (SN2) or elimination (E2) under harsh basic conditions, risking conversion to the corresponding mandelic acid derivative or styrene byproduct.

The Solution: We utilize a Thionyl Chloride (SOCl₂)-Mediated Methanolysis . Unlike reversible Fischer esterification (H₂SO₄/MeOH), this method drives the reaction to completion via the irreversible formation of gaseous byproducts (SO₂ and HCl), ensuring high yields (>90%) without requiring water removal apparatus (e.g., Dean-Stark).

Reaction Mechanism & Critical Control Points

The reaction proceeds through an in situ activation mechanism. Thionyl chloride reacts with the carboxylic acid to form a transient acyl chloride, or reacts with methanol to generate anhydrous HCl and methyl sulfite. The acyl chloride pathway is preferred for sterically hindered acids as the acyl chloride is a more potent electrophile than the protonated carboxylic acid.

Critical Control Points (CCPs)
  • CCP 1: Exotherm Management (0–5°C): The initial mixing of SOCl₂ and MeOH is violently exothermic. Failure to control this temperature results in solvent boil-over and loss of the chlorinating agent.

  • CCP 2: Workup pH (pH 7–8): The alpha-chloro ester is sensitive to strong bases (NaOH/KOH). Neutralization must use Sodium Bicarbonate (NaHCO₃) to prevent hydrolysis of the alpha-Cl bond.

  • CCP 3: Anhydrous Integrity: Moisture converts the acyl chloride back to the parent acid, stalling the reaction.

Visualizing the Pathway

ReactionPathway Start Start: 2-Chloro-2-(2-chlorophenyl)acetic acid Activation Activation: SOCl2 Addition (Formation of Acyl Chloride) Start->Activation + SOCl2, 0°C Reaction Nucleophilic Attack: MeOH Addition Activation->Reaction Intermediate Byproducts Byproducts Release: SO2(g) + HCl(g) Reaction->Byproducts Irreversible Product End: Methyl 2-chloro-2-(2-chlorophenyl)acetate Reaction->Product Reflux

Figure 1: Reaction pathway highlighting the irreversible driving force of gas evolution.

Experimental Protocol: Thionyl Chloride Method

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and SO₂ gases. All operations must be performed in a functioning fume hood.

Materials
  • Substrate: 2-Chloro-2-(2-chlorophenyl)acetic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 – 1.5 eq)

  • Solvent: Methanol (Anhydrous, 10–15 volumes)

  • Quench: Saturated aq. NaHCO₃

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser (with a CaCl₂ drying tube or N₂ line), and a thermometer.

  • Solvation: Charge the flask with Methanol (anhydrous). Cool the solvent to 0–5°C using an ice/water bath.

  • Activation (The "In-Situ" Generation):

    • Note: While SOCl₂ can be added to the acid, adding SOCl₂ to cold methanol first generates anhydrous HCl safely.

    • Add Thionyl Chloride dropwise via the addition funnel over 30 minutes.

    • Observation: Ensure internal temperature does not exceed 10°C.[1]

  • Substrate Addition: Add 2-Chloro-2-(2-chlorophenyl)acetic acid to the cold solution. (If the acid is solid, add in portions; if oil, dilute with minimal MeOH and add).

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C) over 30 minutes.

    • Heat to Reflux (65°C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC. The starting acid spot should disappear.

  • Workup (Crucial for Stability):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess MeOH and residual SOCl₂. Do not overheat (>40°C).

    • Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate .

    • Wash 1: Slowly add Saturated NaHCO₃ solution. Stir gently until gas evolution (CO₂) ceases. Verify aqueous phase is pH ~8.

    • Wash 2: Brine (Saturated NaCl).

    • Dry: Dry organic layer over Anhydrous Na₂SO₄.[2] Filter.

    • Isolate: Evaporate solvent to yield the crude ester.

Comparative Analysis of Methods

The following table justifies the selection of the Thionyl Chloride method over the traditional Fischer esterification for this specific substrate.

FeatureMethod A: SOCl₂ / MeOH (Recommended)Method B: H₂SO₄ / MeOH (Fischer)
Mechanism Irreversible (Gas evolution drives eq.)Reversible Equilibrium
Reaction Time Fast (2–4 Hours)Slow (8–12 Hours)
Yield High (>92%)Moderate (70–80%)
Water Sensitivity Scavenges water (SOCl₂ + H₂O → SO₂ + HCl)Sensitive (Water inhibits reaction)
Impurity Profile Low (Clean conversion)Higher (Unreacted acid remains)
Suitability Best for Sterically Hindered Acids Poor for hindered substrates

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield: Usually caused by old/wet Thionyl Chloride. Verify reagent quality before use.

  • Hydrolysis during Workup: If the final product smells strongly of the starting acid, the workup was likely too basic or too hot. Keep workup cold and use Bicarbonate, not Hydroxide.

  • Darkening of Product: Overheating during the addition of SOCl₂ can cause degradation. Stick strictly to the 0–5°C range during addition.

Analytical Validation
  • 1H NMR (CDCl₃): Look for the disappearance of the carboxylic acid proton (10-12 ppm) and the appearance of the methyl singlet (approx. 3.7 ppm). The alpha-proton should appear as a singlet around 5.5-6.0 ppm.

  • HPLC: Purity should exceed 98% for pharmaceutical applications.

Process Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Isolation Phase Step1 Cool MeOH to 0°C Step2 Add SOCl2 Dropwise (Control Exotherm) Step1->Step2 Step3 Add Substrate (2-chloro-2-(2-chlorophenyl)acetic acid) Step2->Step3 Step4 Reflux (65°C) 2-4 Hours Step3->Step4 Step5 Concentrate (Remove MeOH/SOCl2) Step4->Step5 Step6 Neutralize with NaHCO3 (Avoid NaOH) Step5->Step6 Step7 Isolate Organic Layer & Dry Step6->Step7

Figure 2: Operational workflow emphasizing the critical neutralization step.

References

  • Organic Syntheses, Coll. Vol. 4, p. 169 (1963). Ethyl α-Chlorophenylacetate. (Provides the foundational protocol for alpha-halo phenylacetic esterification using Thionyl Chloride).

  • PubChem Compound Summary. Methyl 2-chloro-2-(2-chlorophenyl)acetate (CID 10998506).[3] (Physical properties and identifiers).

  • BenchChem Application Note. Synthesis of Amino Acid Methyl Esters. (Validates the SOCl₂/MeOH "in-situ" activation method for carboxylic acids).

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl₂. (Mechanistic grounding for the activation step).

Sources

Application

The Strategic Application of 2-Chloro-2-(2-chlorophenyl)acetic Acid in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate In the intricate landscape of pharmaceutical development, the strategic selection and utilization of key intermediates are paramount to the succe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical development, the strategic selection and utilization of key intermediates are paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks is 2-chloro-2-(2-chlorophenyl)acetic acid, a molecule poised for significant applications in medicinal chemistry. Its unique structural features, comprising a phenyl ring substituted with a chlorine atom and an alpha-chlorinated carboxylic acid moiety, render it a highly reactive and versatile synthon.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of 2-chloro-2-(2-chlorophenyl)acetic acid as a pharmaceutical intermediate. We will delve into its synthesis, characterization, and critically, its application in the construction of complex molecular architectures destined for therapeutic use. The protocols and insights presented herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-chloro-2-(2-chlorophenyl)acetic acid is fundamental to its effective use. While experimental data for this specific compound is not extensively published, we can infer its characteristics based on its structure and data from closely related analogues.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₈H₆Cl₂O₂[1]
Molecular Weight205.04 g/mol [1]
AppearanceExpected to be a solid at room temperatureInferred from similar structures
Melting PointNot available
SolubilityExpected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from similar structures

Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the alpha-proton, and a complex multiplet pattern in the aromatic region corresponding to the four protons on the 2-chlorophenyl ring. The chemical shift of the alpha-proton would be significantly downfield due to the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the alpha-carbon bearing the chlorine atom, and the six carbons of the 2-chlorophenyl ring. The chemical shifts of the alpha-carbon and the carbon attached to the chlorine on the phenyl ring will be of particular diagnostic value.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region), a sharp C=O stretching vibration for the carbonyl group (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Synthesis of 2-Chloro-2-(2-chlorophenyl)acetic Acid: Protocols and Mechanistic Insights

The synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid can be approached through several strategic routes. Below are two detailed protocols based on established chemical transformations, providing a reliable pathway for its laboratory-scale preparation.

Method 1: Alpha-Chlorination of 2-Chlorophenylacetic Acid

This method involves the direct chlorination of the alpha-position of 2-chlorophenylacetic acid. The choice of chlorinating agent is critical to achieve selectivity and high yield. A modern and efficient approach utilizes N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) as the chlorine source.[2][3]

Reaction Scheme:

Alpha_Chlorination 2-Chlorophenylacetic_Acid 2-Chlorophenylacetic Acid Reagents TCCA, cat. PCl₃ or NCS, acid catalyst Product 2-Chloro-2-(2-chlorophenyl)acetic Acid Reagents->Product α-chlorination

A proposed synthesis pathway.

Protocol: α-Chlorination using Trichloroisocyanuric Acid (TCCA)

This protocol is adapted from a general method for the α-selective chlorination of phenylacetic acids.[2][3]

Materials:

  • 2-Chlorophenylacetic acid

  • Trichloroisocyanuric acid (TCCA)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 2-chlorophenylacetic acid (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of phosphorus trichloride (PCl₃) (e.g., 0.1 equivalents).

  • Chlorinating Agent Addition: Slowly add trichloroisocyanuric acid (TCCA) (approximately 0.4 equivalents, as TCCA provides three active chlorine atoms) in portions. The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the methylene protons of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding it to a stirred mixture of diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • PCl₃ as a Catalyst: Phosphorus trichloride reacts with the carboxylic acid to form the corresponding acyl chloride in situ. The acyl chloride readily enolizes, and the enol is the active species that undergoes chlorination at the alpha-position.

  • TCCA as a Chlorine Source: TCCA is a solid, easy-to-handle, and safer alternative to gaseous chlorine. It provides a controlled release of electrophilic chlorine.

  • Aqueous Bicarbonate Work-up: This step neutralizes the acidic byproducts of the reaction, including any remaining PCl₃ and HCl, and also quenches the reaction.

Method 2: From 2-Chloromandelic Acid

This approach utilizes the readily available 2-chloromandelic acid and involves the substitution of the hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. This protocol is an adaptation of the synthesis of α-chlorophenylacetic acid from mandelic acid.[4]

Reaction Scheme:

From_Mandelic_Acid 2-Chloromandelic_Acid 2-Chloromandelic Acid Thionyl_Chloride SOCl₂ Product 2-Chloro-2-(2-chlorophenyl)acetic Acid Thionyl_Chloride->Product Nucleophilic Substitution

A proposed synthesis pathway.

Protocol: Chlorination of 2-Chloromandelic Acid with Thionyl Chloride

Materials:

  • 2-Chloromandelic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap.

  • Reagent Addition: To the flask, add 2-chloromandelic acid (1 equivalent) and anhydrous toluene.

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-chloro-2-(2-chlorophenyl)acetic acid can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Reagent: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.

  • Gas Trap: A gas trap containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the toxic and corrosive HCl and SO₂ gases produced during the reaction.

Application in the Synthesis of Chiral Amino Acids: A Gateway to Clopidogrel

A primary application of 2-chloro-2-(2-chlorophenyl)acetic acid lies in its role as a precursor to the chiral amino acid, (S)-2-amino-2-(2-chlorophenyl)acetic acid. This amino acid is a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[5] The alpha-chloro group serves as a leaving group for nucleophilic substitution by an amine source.

Synthetic Pathway Overview:

Clopidogrel_Intermediate_Synthesis Start 2-Chloro-2-(2-chlorophenyl)acetic Acid Ammonolysis Ammonolysis (e.g., NH₃) Start->Ammonolysis Racemic_Amino_Acid Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid Ammonolysis->Racemic_Amino_Acid Resolution Chiral Resolution Racemic_Amino_Acid->Resolution S_Amino_Acid (S)-2-Amino-2-(2-chlorophenyl)acetic Acid Resolution->S_Amino_Acid Clopidogrel Clopidogrel S_Amino_Acid->Clopidogrel

Sources

Method

Friedel-Crafts alkylation using 2-chloro-2-(2-chlorophenyl)acetic acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of 2-chloro-2-(2-chlorophenyl)acetic acid as a specialized electrophile in Friedel-Crafts alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of 2-chloro-2-(2-chlorophenyl)acetic acid as a specialized electrophile in Friedel-Crafts alkylation. This reaction is a pivotal strategy for synthesizing


-diaryl acetic acid scaffolds , a privileged motif in GPCR antagonists, antihistamines, and antispasmodics.

Application Note: Precision Synthesis of -Diaryl Acetic Acids

Topic: Friedel-Crafts Alkylation using 2-chloro-2-(2-chlorophenyl)acetic acid

Executive Summary & Scientific Rationale

The electrophilic alkylation of arenes using


-haloarylacetic acids allows for the rapid construction of sterically congested diaryl-methine centers. While simple benzyl chlorides are ubiquitous in Friedel-Crafts chemistry, 2-chloro-2-(2-chlorophenyl)acetic acid  presents a unique "distonic" electronic profile.
  • The Ortho-Chloro Effect: The chlorine atom at the ortho position of the phenyl ring provides steric bulk that directs the trajectory of the incoming nucleophile (arene), often enhancing diastereoselectivity if chiral auxiliaries are used later. Electronically, it destabilizes the benzylic carbocation intermediate slightly relative to the unsubstituted analog, requiring tighter control of Lewis Acid (LA) strength to prevent rearrangement or polymerization.

  • The Carboxylic Moiety: The free acid functionality presents a challenge in standard Friedel-Crafts protocols due to its ability to complex with Lewis acids (like

    
    ), effectively poisoning the catalyst.
    

This protocol overcomes these challenges by utilizing a stoichiometric modulation strategy , ensuring high yield and purity of the target


-aryl-2-(2-chlorophenyl)acetic acids.
Mechanistic Insight & Reaction Pathway

The reaction proceeds via an


-type mechanism involving the generation of a superelectrophilic species.
  • Activation: The Lewis Acid (e.g.,

    
     or 
    
    
    
    ) coordinates first to the carboxylic oxygen (kinetic trap) and then to the
    
    
    -chlorine (thermodynamic activation).
  • Ionization: Cleavage of the C-Cl bond generates a benzylic carbocation. This cation is destabilized by the electron-withdrawing carboxyl group but stabilized by resonance with the chlorophenyl ring.

  • Alkylation: The arene nucleophile attacks the planar carbocation.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the diaryl acid.

Visualizing the Reaction Pathway

FC_Pathway Start Reagent: 2-Chloro-2-(2-chlorophenyl) acetic acid Complex Activated Complex Start->Complex Coordination LA Lewis Acid (AlCl3 / FeCl3) LA->Complex Cation Benzylic Carbocation Complex->Cation -[AlCl4]- Sigma Sigma Complex Cation->Sigma + Arene Arene Substrate (Arene) Arene->Sigma Product Product: alpha,alpha-Diaryl Acetic Acid Sigma->Product -H+

Figure 1: Mechanistic flow of the Friedel-Crafts alkylation.[1][2] The Lewis Acid activates the


-halo position, generating a reactive carbocation that is intercepted by the arene.[3]
Experimental Protocol

Safety Warning: 2-chloro-2-(2-chlorophenyl)acetic acid is a skin irritant and potential vesicant. Aluminum chloride reacts violently with water. All operations must be performed in a fume hood.

Materials
  • Electrophile: 2-chloro-2-(2-chlorophenyl)acetic acid (1.0 equiv).

  • Substrate: Arene (Benzene, Toluene, Xylene, or Anisole) (5.0 equiv if liquid/solvent, or 1.1 equiv if solid).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (2.5 equiv). Note: Excess is required to compensate for coordination with the carboxylic acid.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (if arene is not the solvent).

Step-by-Step Procedure
  • Catalyst Suspension:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Under nitrogen atmosphere, charge the flask with anhydrous

      
       (2.5 equiv, 33.3 mmol) and dry DCM (30 mL). Cool to 
      
      
      
      using an ice bath.
  • Electrophile Addition:

    • Dissolve 2-chloro-2-(2-chlorophenyl)acetic acid (1.0 equiv, 13.3 mmol) in dry DCM (20 mL).

    • Add this solution dropwise to the

      
       suspension over 20 minutes.
      
    • Observation: The mixture may turn yellow or orange, indicating complex formation. Evolution of HCl gas may be observed (vent to a scrubber).

  • Substrate Introduction:

    • Add the arene (e.g., Toluene, 5.0 equiv) dropwise at

      
      .
      
    • Critical Control Point: If the arene is highly activated (e.g., Anisole), maintain temperature

      
       to prevent poly-alkylation. For deactivated arenes, allow to warm to Room Temperature (RT).
      
  • Reaction Phase:

    • Stir the mixture at RT for 3–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (

      
      ) should disappear, replaced by a less polar product spot.
      
  • Quenching & Workup:

    • Pour the reaction mixture carefully onto a mixture of ice (100 g) and concentrated HCl (10 mL). Caution: Exothermic.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Alkali Extraction (Purification Step): Extract the organic layer with 10%

      
       solution (
      
      
      
      mL). The product (as a carboxylate) moves to the aqueous phase; neutral impurities remain in the organic phase.
    • Acidify the combined aqueous carbonate extracts with 6N HCl to pH 1. The product will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the precipitate, wash with cold water, and dry under vacuum over

      
      .
      
    • Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.

Data Analysis & Validation

The following table summarizes expected analytical data for the reaction of 2-chloro-2-(2-chlorophenyl)acetic acid with Toluene.

MetricExpected Value / ObservationInterpretation
Yield 75% – 85%High efficiency due to stoichiometric catalyst load.
Appearance White crystalline solidHigh purity after acid-base extraction.

NMR

5.4–5.6 ppm (s, 1H)
Characteristic methine proton (

).
MS (ESI-)

peak at m/z ~259
Confirms loss of Cl (leaving group) and addition of Tol (

).
Selectivity >95% para-isomer (for Toluene)Steric bulk of the ortho-Cl on the reagent directs substitution to the para position of the substrate.
Self-Validating The Protocol
  • The "Bubble" Check: During step 2, if no HCl gas evolves, your catalyst may be wet (inactive).

  • The Solubility Check: In step 5, if the solid does not precipitate upon acidification, the product may be an ester (if alcohol was present) or the reaction failed.

Troubleshooting & Optimization
Workflow Diagram

Optimization Problem Issue: Low Yield / No Reaction Check1 Check Catalyst Quality (Is AlCl3 white/yellow and fuming?) Problem->Check1 Check2 Check Stoichiometry (Did you use >2 equiv AlCl3?) Check1->Check2 Yes Solution1 Replace Catalyst Check1->Solution1 No Solution2 Increase Catalyst Loading (Acid poisons the catalyst) Check2->Solution2 No

Figure 2: Decision tree for troubleshooting common reaction failures.

  • Issue: Poly-alkylation.

    • Cause: Highly active substrate.

    • Fix: Use the arene as the solvent (large excess) or lower the temperature to

      
      .
      
  • Issue: Intramolecular Cyclization.

    • Context: While rare with this specific scaffold, heating can sometimes force cyclization to an indanone derivative.

    • Fix: Keep reaction temperature strictly below

      
      .
      
References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Effenberger, F., & Epple, G. (1972). "Aminoalkylation of Aromatic Compounds". Angewandte Chemie International Edition, 11(4), 300-301. (Describes analogous reactivity of alpha-halo acids).
  • PubChem Compound Summary. "2-Chloro-2-(2-chlorophenyl)acetic acid".[4] National Center for Biotechnology Information. [Link]

  • Watson, W. J., et al. (2010). "Process Development for the Synthesis of Clopidogrel Bisulfate". Organic Process Research & Development, 14(5).

Sources

Application

Application Note: Chemoselective Reduction of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The reduction of carboxylic acids to primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The reduction of carboxylic acids to primary alcohols is a foundational transformation in organic synthesis. However, when the substrate contains highly reactive functional groups—such as the


-chloro and aryl-chloro moieties found in 2-chloro-2-(2-chlorophenyl)acetic acid —standard nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH

) often lead to catastrophic side reactions, primarily hydrodehalogenation.

This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the chemoselective reduction of 2-chloro-2-(2-chlorophenyl)acetic acid to 2-chloro-2-(2-chlorophenyl)ethanol using Borane-Tetrahydrofuran (BH


·THF). By leveraging the electrophilic nature of borane, chemists can achieve quantitative reduction of the carboxylate group while perfectly preserving both the 

and highly labile

carbon-chlorine bonds[1].

Substrate Analysis & The Chemoselectivity Minefield

The molecule 2-chloro-2-(2-chlorophenyl)acetic acid presents a unique chemoselectivity challenge due to the presence of three distinct reducible/reactive sites:

  • The Carboxylic Acid (-COOH): Requires a strong reducing agent to be converted to an alcohol.

  • The Aryl Chloride (Ar-Cl): Generally stable to mild hydrides but susceptible to hydrogenolysis under transition-metal catalysis (e.g., Pd/C + H

    
    ).
    
  • The

    
    -Alkyl Chloride (
    
    
    
    -C-Cl):
    Highly electrophilic. The inductive pull of the adjacent carbonyl and the phenyl ring makes this carbon a prime target for S
    
    
    2 displacement by nucleophilic hydrides.

If a standard nucleophilic hydride source like LiAlH


 is utilized, the hydride (

) will attack the electrophilic

-carbon, displacing the chloride leaving group and resulting in the undesired des-chloro byproduct, 2-(2-chlorophenyl)ethanol[2].

Mechanistic Rationale: The Electrophilic Hydride Paradigm

To bypass hydrodehalogenation, the electronic nature of the reducing agent must be inverted. Borane (BH


)  is an electrophilic reducing agent. It exists as a Lewis acid with an empty p-orbital, actively seeking electron density[2].

Instead of attacking the electrophilic


-carbon, BH

coordinates exclusively with the Lewis basic carbonyl oxygen of the carboxylic acid. This coordination triggers an acid-base reaction with the acidic proton, liberating hydrogen gas and forming a highly reactive acyloxyborane intermediate[2]. A second equivalent of borane then delivers a hydride to the activated carbonyl carbon. Because BH

lacks nucleophilic character, it completely ignores the

-C-Cl bond, ensuring absolute chemoselectivity[1].

Chemoselectivity Start Substrate: 2-chloro-2-(2-chlorophenyl) acetic acid LiAlH4 LiAlH4 (Nucleophilic Hydride) Start->LiAlH4 NaBH4 NaBH4 (Mild Nucleophilic) Start->NaBH4 Borane BH3-THF (Electrophilic Hydride) Start->Borane Outcome1 Hydrodehalogenation (Loss of α-Cl) LiAlH4->Outcome1 Outcome2 No Reaction (Unreactive to -COOH) NaBH4->Outcome2 Outcome3 Chemoselective Reduction (Desired Alcohol) Borane->Outcome3

Caption: Chemoselectivity logic tree demonstrating the superiority of electrophilic borane reagents.

Reagent Selection Matrix

The following table summarizes the causality behind reagent selection for this specific transformation, reinforcing why BH


·THF is the optimal choice[3].
Reducing AgentReactivity with -COOHReactivity with

-Cl
Reactivity with Aryl-ClPredicted Outcome
LiAlH

Rapid ReductionHigh (S

2 Displacement)
LowHydrodehalogenation (Yields des-chloro alcohol)
NaBH

NoneLowNoneStarting Material Recovered
Pd/C + H

NoneHigh (Hydrogenolysis)Moderate2-phenylacetic acid derivatives
BH

·THF
Rapid ReductionNone None Desired Product (2-chloro-2-(2-chlorophenyl)ethanol)

Validated Experimental Protocol: Borane-THF Reduction

This protocol is designed as a self-validating system . Observational checkpoints are built into the methodology to ensure the reaction is proceeding mechanistically as intended.

Workflow Step1 1. Activation Anhydrous THF, 0°C Ar/N2 Atmosphere Step2 2. Hydride Addition Dropwise BH3-THF Monitor H2 Gas Step1->Step2 Step3 3. Propagation Warm to 25°C Stir 4-12 hours Step2->Step3 Step4 4. Quenching Cool to 0°C Add MeOH (Dropwise) Step3->Step4 Step5 5. Isolation Concentration & Aqueous Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the borane-mediated reduction of carboxylic acids.

Materials Required:
  • 2-chloro-2-(2-chlorophenyl)acetic acid (1.0 equiv)

  • Borane-Tetrahydrofuran complex (BH

    
    ·THF, 1.0 M in THF) (2.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH) (for quenching)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

Step 1: System Preparation & Substrate Solvation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas-release bubbler. Flush the system with inert gas (Ar or N

    
    ).
    
  • Dissolve 2-chloro-2-(2-chlorophenyl)acetic acid (1.0 equiv) in anhydrous THF to create a 0.5 M solution.

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the initial acid-base reaction between the carboxylic acid proton and the hydride.

Step 2: Reagent Addition (Self-Validating Checkpoint 1) 4. Using a dry syringe, add BH


·THF (2.0 equiv) dropwise over 15–30 minutes.
5. Validation Check:  You must observe immediate effervescence (bubbling). This is the evolution of H

gas, confirming that the borane is actively deprotonating the carboxylic acid to form the necessary triacyloxyborane intermediate[2]. If no gas is observed, the BH

·THF reagent has likely degraded due to moisture exposure.

Step 3: Reaction Propagation 6. Once the addition is complete and gas evolution slows, remove the ice bath and allow the reaction to warm to room temperature (25 °C). 7. Stir for 4 to 12 hours under an inert atmosphere. 8. Validation Check: Monitor via TLC (e.g., 7:3 Hexanes:EtOAc). The starting material will appear as a highly polar, streaky spot near the baseline. The desired alcohol will elute significantly higher as a distinct, UV-active spot.

Step 4: Borate Ester Quenching (Self-Validating Checkpoint 2) 9. Re-cool the reaction mixture to 0 °C. 10. Critical Step: Add Methanol (MeOH) dropwise until effervescence completely ceases. 11. Causality & Validation: Borane reductions of carboxylic acids do not immediately yield the free alcohol; they yield stable borate esters. Methanol undergoes transesterification with the intermediate to form volatile trimethyl borate (B(OMe)


), liberating the free primary alcohol[3]. The bubbling observed here confirms the destruction of excess, unreacted BH

.

Step 5: Isolation & Purification 12. Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove THF and the volatile trimethyl borate byproduct. 13. Dilute the crude residue with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to break any remaining boron complexes), saturated aqueous NaHCO


, and brine.
14. Dry the organic layer over anhydrous Na

SO

, filter, and concentrate to yield the crude 2-chloro-2-(2-chlorophenyl)ethanol. Purify via flash column chromatography if necessary.

References

  • Master Organic Chemistry. "Reduction of carboxylic acids to alcohols with borane (BH3)". Master Organic Chemistry. URL:[Link]

  • Organic Chemistry Portal. "Borane Reagents". Organic Chemistry Portal. URL:[Link]

  • Brown, H. C., et al. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups". The Journal of Organic Chemistry (1973). ACS Publications. URL:[Link]

Sources

Method

synthesis of heterocycles starting from 2-chloro-2-(2-chlorophenyl)acetic acid

Application Note: Strategic Synthesis of Bioactive Heterocycles from 2-Chloro-2-(2-chlorophenyl)acetic Acid Executive Summary Topic: Synthesis of heterocycles starting from 2-chloro-2-(2-chlorophenyl)acetic acid. Context...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Bioactive Heterocycles from 2-Chloro-2-(2-chlorophenyl)acetic Acid

Executive Summary

Topic: Synthesis of heterocycles starting from 2-chloro-2-(2-chlorophenyl)acetic acid. Context: This application note details the chemical versatility of 2-chloro-2-(2-chlorophenyl)acetic acid (CAS: 141109-14-0 / 2444-36-2 derivatives), a critical synthone in medicinal chemistry. Best known as the chiral precursor to the antiplatelet blockbuster Clopidogrel (Plavix) , this scaffold offers a unique bifunctional reactivity profile: an electrophilic


-carbon susceptible to 

displacement and a carboxylic acid moiety ripe for derivatization.

Scope: This guide provides authoritative protocols for:

  • Thienopyridine Coupling: The industrial standard for synthesizing Clopidogrel-type fused systems.

  • Divergent Hydrazide Chemistry: A route to generate 1,3,4-oxadiazoles and 1,2,4-triazoles, essential pharmacophores in antimicrobial and anticonvulsant research.

Mechanistic Insight & Reactivity Profile

The utility of 2-chloro-2-(2-chlorophenyl)acetic acid lies in its dual-electrophilic nature .

  • Site A (

    
    -Carbon):  The chlorine atom at the 
    
    
    
    -position is activated by the adjacent carbonyl group and the phenyl ring, making it an excellent leaving group for soft nucleophiles (amines, thiols). However, the steric bulk of the ortho-chloro substituent on the phenyl ring imposes conformational constraints, influencing stereoselectivity during substitution.
  • Site B (Carboxyl Group): Standard acyl substitution allows for the attachment of linkers or the formation of precursors (hydrazides, esters) that serve as the backbone for heterocycle construction.

Stereochemical Consideration: The


-carbon is a chiral center. While the raw material is often racemic, the biological activity of the final heterocycles (e.g., (S)-Clopidogrel) is strictly dependent on this chirality. Industrial protocols typically involve resolution at the amino-ester stage using L-(+)-tartaric acid or (1R)-(-)-camphor-10-sulfonic acid.

Application I: Synthesis of Thienopyridine Derivatives (Clopidogrel Protocol)

This protocol describes the coupling of the


-chloro ester with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1][2] This is the "gold standard" reaction for this scaffold.
Workflow Diagram

Clopidogrel_Synthesis Acid 2-Chloro-2-(2-chlorophenyl) acetic acid Ester Methyl 2-chloro-2-(2-chlorophenyl) acetate Acid->Ester MeOH, H2SO4 Reflux Coupling SN2 Displacement (K2CO3 / DMF) Ester->Coupling Amine 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Amine->Coupling Racemate Racemic Clopidogrel Coupling->Racemate Resolution Chiral Resolution (L-Camphorsulfonic acid) Racemate->Resolution Final (S)-Clopidogrel Bisulfate Resolution->Final

Caption: Synthetic pathway for Thienopyridine-fused systems starting from the target acid.

Experimental Protocol

Step 1: Methyl Esterification (Activation)

  • Dissolution: Dissolve 2-chloro-2-(2-chlorophenyl)acetic acid (10.0 g, 48.8 mmol) in anhydrous methanol (50 mL).

  • Catalysis: Add concentrated

    
     (1.0 mL) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the acid.

  • Workup: Concentrate methanol under vacuum. Dilute residue with DCM (50 mL), wash with sat.

    
     (2 x 30 mL) and brine. Dry over 
    
    
    
    and concentrate to yield the methyl ester as a colorless oil (Yield: ~95%).

Step 2: N-Alkylation (Heterocycle Coupling) Rationale: The secondary amine of the thienopyridine acts as the nucleophile, displacing the


-chlorine. Potassium carbonate acts as the 

scavenger.
  • Setup: In a 250 mL round-bottom flask, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (8.5 g, 48.8 mmol) and anhydrous

    
     (13.5 g, 97.6 mmol) in DMF (40 mL).
    
  • Addition: Add the methyl ester from Step 1 (10.6 g, 48.8 mmol) dissolved in DMF (10 mL) dropwise over 15 minutes.

  • Reaction: Stir at 80°C for 6–8 hours.

  • Quench: Pour the mixture into ice-water (200 mL) and extract with EtOAc (3 x 50 mL).

  • Purification: The crude product (racemic Clopidogrel free base) is purified via column chromatography (

    
    , Hexane:EtOAc 9:1).
    
    • Note: For pharmaceutical grade, the racemic mixture is resolved using (1R)-(-)-10-camphorsulfonic acid in acetone to precipitate the (S)-enantiomer salt.

Application II: Divergent Synthesis of 1,3,4-Oxadiazoles

Beyond Clopidogrel, this acid is a precursor for 1,3,4-oxadiazoles, which are bioisosteres of amides and esters with improved metabolic stability.

Workflow Diagram

Oxadiazole_Synthesis Start Methyl 2-chloro-2-(2-chlorophenyl) acetate Hydrazide 2-(2-Chlorophenyl) acetohydrazide Start->Hydrazide N2H4•H2O, EtOH Reflux 6h Schiff N-Acylhydrazone (Schiff Base) Hydrazide->Schiff Ar-CHO, EtOH Cat. AcOH Triazole 1,2,4-Triazole-3-thione Hydrazide->Triazole CS2, KOH Reflux Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Schiff->Oxadiazole Oxidative Cyclization (Chloramine-T or I2)

Caption: Divergent synthesis of Oxadiazoles and Triazoles via the hydrazide intermediate.

Experimental Protocol

Step 1: Hydrazide Formation

  • Dissolve the methyl ester (from Protocol A, Step 1) (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (99%, 20 mmol) dropwise.

  • Reflux for 6 hours. Cool to room temperature. The hydrazide often precipitates as a white solid.

  • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Checkpoint: Melting point should be approx. 157–159°C.[3]

Step 2: 1,3,4-Oxadiazole Cyclization

  • Schiff Base Formation: Reflux equimolar amounts of the hydrazide and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic acetic acid for 4 hours. Isolate the Schiff base precipitate.[4]

  • Cyclization: Dissolve the Schiff base (1 mmol) in glacial acetic acid (10 mL). Add Chloramine-T (1.2 mmol).

  • Reflux for 4 hours.

  • Pour into crushed ice. Neutralize with ammonia solution. The precipitate is the target 1,3,4-oxadiazole.

Data Summary & Critical Parameters

ParameterProtocol A (Thienopyridine)Protocol B (Oxadiazole)
Key Reagent 4,5,6,7-tetrahydrothieno[3,2-c]pyridineHydrazine Hydrate / Chloramine-T
Solvent System DMF or Acetone (Polar Aprotic)Ethanol / Glacial Acetic Acid
Temperature 80°C (Alkylation)78°C (Reflux)
Typical Yield 75–85% (Racemic)65–75% (Two steps)
Critical Risk Racemization if base is too strongIncomplete cyclization (monitor via TLC)
Safety Note

-Halo esters are lachrymators.
Hydrazine is toxic/carcinogenic.

References

  • BenchChem. Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 2-(2-Chlorophenyl)acetohydrazide. Retrieved from

  • Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. 2012, 4(1): 479-488.[2] Retrieved from [2]

  • National Institutes of Health (PMC). 2-Chloroethyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate. Retrieved from

  • Organic Syntheses.

    
    -Chlorophenylacetic acid. Coll. Vol. 4, p.169 (1963). Retrieved from 
    
  • WIPO Patentscope. Process for Preparing Clopidogrel. Patent WO/2007/144729. Retrieved from

Sources

Application

Application Note: Catalytic Hydrogenation of Chlorinated Phenylacetic Acids

This Application Note is structured to guide researchers through the critical "Selectivity vs. Reactivity" dichotomy inherent in hydrogenating chlorinated phenylacetic acids.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the critical "Selectivity vs. Reactivity" dichotomy inherent in hydrogenating chlorinated phenylacetic acids. It focuses on two opposing industrial goals: preserving the chlorine atom during functional group reduction (Pharmaceutical Synthesis) and removing the chlorine atom for detoxification (Environmental Remediation).

Executive Summary

Chlorinated phenylacetic acids (e.g., intermediates for Diclofenac ) and their derivatives (e.g., 2,4-D ) present a unique challenge in catalytic hydrogenation: the Chemoselectivity Paradox .[1]

  • The Challenge: Standard hydrogenation catalysts (Pd/C) are highly active for Hydrodechlorination (HDC) , readily cleaving the C-Cl bond.[1]

  • The Goal:

    • Pharma Pathway: Reduce nitro/alkene groups without touching the C-Cl bond (requires suppression of HDC).[1]

    • Enviro Pathway: Intentionally cleave C-Cl bonds to detoxify herbicide waste (requires promotion of HDC).[1]

This guide provides validated protocols for both objectives, utilizing catalyst tuning (Pt vs. Pd) and reaction engineering (additives/pH control).[1]

Mechanistic Insight: The Dechlorination Dilemma

Understanding the competition between nitro-reduction and dehalogenation is vital. Palladium (Pd) has a low energy barrier for oxidative addition into the C-Cl bond, making it poor for preserving halogens unless "poisoned."[1] Platinum (Pt) and Nickel (Ni) preferentially bind nitro groups or alkenes, making them superior for chemoselectivity.[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on catalyst selection.

G Start Chlorinated Nitro-Phenylacetic Acid (Precursor) Choice Catalyst Selection Start->Choice PathA Path A: Selective Reduction (Pharma Route) Choice->PathA Pt/C (Sulfided) or Raney Ni PathB Path B: Hydrodechlorination (Waste Treatment) Choice->PathB Pd/C + Base (NaOH/Et3N) ProdA Amino-Chlorophenylacetic Acid (Diclofenac Intermediate) Cl Retained PathA->ProdA Nitro -> Amine C-Cl Intact ProdB Phenylacetic Acid / Aniline (Detoxified) Cl Removed PathB->ProdB C-Cl -> C-H Nitro -> Amine SideRxn Unwanted Side Reaction: Poisoning by HCl PathB->SideRxn Generates HCl SideRxn->Choice Deactivates Catalyst (If Base absent)

Figure 1: Divergent reaction pathways for chlorinated nitro-aromatics controlled by catalyst metal center and additives.[1]

Protocol A: Selective Nitro Reduction (Preserving Chlorine)

Application: Synthesis of 2-amino-(chlorophenyl)acetic acid derivatives (Diclofenac precursors).[1] Objective: >99% conversion of Nitro group; <1% Dechlorination.

Critical Parameters
ParameterRecommendationRationale
Catalyst 5% Pt/C (Sulfided) or Raney Ni Pt has lower affinity for C-Cl insertion than Pd.[1] Sulfiding poisons high-energy sites responsible for HDC.[1]
Solvent Methanol or Ethyl AcetateProtic solvents accelerate nitro reduction; EtOAc is safer if ester exchange is a concern.[1]
Pressure 5–10 bar (70–145 psi)Higher pressure favors nitro reduction kinetics over the slower HDC side reaction.
Temperature 25°C – 40°CKeep T < 50°C. HDC activation energy is higher; low T favors chemoselectivity.[1]
Additives None or trace H3PO4Avoid strong bases (promote HDC).[1] Trace acid can protonate the amine product, preventing catalyst poisoning.[1]
Step-by-Step Methodology
  • Preparation: In a high-pressure autoclave (Hastelloy or SS316), dissolve 100 mmol of the nitro-chloro substrate in 200 mL Methanol .

  • Catalyst Loading: Add 1.0 mol% (relative to substrate) of 5% Pt(S)/C (sulfided platinum on carbon).[1]

    • Note: If using Raney Nickel, wash the catalyst 3x with methanol to remove alkaline storage water.[1]

  • Purging: Seal reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen.[1] Purge with Hydrogen (3x, 5 bar).

  • Reaction: Pressurize to 10 bar H2 . Stir vigorously (>800 rpm) to eliminate mass transfer limitations. Maintain temperature at 30°C .

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake plateaus (typically 2–4 hours).[1]

    • QC Check: Take an aliquot.[1][2] HPLC analysis should show <0.5% dechlorinated byproduct (des-chloro amine).[1]

  • Workup: Vent H2. Filter catalyst over Celite (Keep wet![1] Pyrophoric risk). Concentrate filtrate to obtain the amino-chloro product.

Protocol B: Controlled Hydrodechlorination (HDC)

Application: Waste treatment of 2,4-D (herbicide) residues or "Green" recycling of chlorinated byproducts.[1] Objective: Complete removal of Chlorine atoms (C-Cl


 C-H).
Critical Parameters
ParameterRecommendationRationale
Catalyst 10% Pd/C Pd is the most active metal for oxidative addition into C-Cl bonds.[1]
Scavenger NaOH or Et3N (1.1 eq per Cl)Essential.[1] Neutralizes the HCl produced. Free HCl poisons Pd/C and stops the reaction.
Solvent Water/EtOH (50:[1]50)Aqueous mixtures solubilize the base and salts; EtOH solubilizes the organic substrate.
Temperature 50°C – 80°CElevated T overcomes the activation barrier for C-Cl cleavage.
Step-by-Step Methodology
  • Preparation: Dissolve waste material (e.g., 2,4-Dichlorophenoxyacetic acid) in 50% Ethanol/Water.[1]

  • Base Addition: Add 2.2 equivalents of NaOH (relative to substrate).[1] The pH should be >10.

  • Catalyst Loading: Add 5 mol% 10% Pd/C .

  • Reaction: Pressurize to 3–5 bar H2 . Heat to 60°C .

  • Completion: Reaction is complete when pH drops (due to HCl consumption by NaOH) or H2 uptake ceases.[1]

    • Note: If reaction stalls, check pH.[1] If acidic, add more base.[1]

  • Workup: Filter catalyst. Acidify filtrate with HCl to precipitate the dechlorinated phenylacetic acid/phenol products (if solid) or extract with ether.

Troubleshooting & Optimization Guide

Decision Matrix: Catalyst & Additive Selection

Use this logic flow to select the correct system for your specific chlorinated phenylacetic acid derivative.

DecisionTree Start Substrate: Chlorinated Phenylacetic Acid Goal What is the Goal? Start->Goal Preserve Preserve Cl (Synthesis) Goal->Preserve Remove Remove Cl (Remediation) Goal->Remove FuncGroup Other Group to Reduce? Preserve->FuncGroup Rec3 USE: Pd/C + NaOH Temp: >50°C Remove->Rec3 Nitro Nitro Group FuncGroup->Nitro Alkene Alkene / Alkyne FuncGroup->Alkene Rec1 USE: Pt(S)/C Temp: <40°C NO Base Nitro->Rec1 Rec2 USE: Lindlar Cat or Pt/C Temp: <25°C Alkene->Rec2

Figure 2: Decision matrix for catalyst selection based on synthetic intent.[1]

Common Failure Modes
SymptomProbable CauseCorrective Action
Loss of Chlorine (in Protocol A) Catalyst too active (Pd used?) or T too high.[1]Switch to Sulfided Pt/C . Lower T to 20°C. Stop reaction immediately upon H2 uptake plateau.
Incomplete Nitro Reduction Catalyst poisoning by amine product.[1]Add trace acetic acid or H3PO4 to protonate the amine. Increase H2 pressure.
Reaction Stalls (in Protocol B) HCl accumulation (Catalyst poisoning).[1]Check pH. If <7, add more NaOH or Et3N.[1] Pd requires basic conditions for HDC.

References

  • Selective Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1] Advanced Synthesis & Catalysis, 2003.[1] Link[1]

  • Dechlorination Prevention: Coq, B., et al. "Catalytic Hydrogenation of Chloronitrobenzenes over Platinum-Based Catalysts."[1] Journal of Catalysis, 1993.[1] Link

  • Industrial Diclofenac Synthesis: "Method of synthesizing diclofenac sodium."[1] Justia Patents, 2020.[1] Link[1]

  • Hydrodechlorination Mechanisms: Aramendía, M. A., et al. "Catalytic Hydrodechlorination of Chlorobenzenes on Pd/C Catalysts."[1] Journal of Molecular Catalysis A: Chemical, 2002.[1] Link

  • Benchchem Catalyst Guide: "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis." Benchchem Application Notes. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Welcome to the technical support center for the synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure both accuracy and practicality.

I. Introduction to the Synthesis

2-Chloro-2-(2-chlorophenyl)acetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the α-chlorination of 2-chlorophenylacetic acid. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This guide will address these issues in a practical, question-and-answer format.

A common and effective method for this synthesis is the α-chlorination of 2-chlorophenylacetic acid using reagents like trichloroisocyanuric acid (TCCA) with a catalytic amount of phosphorus trichloride (PCl₃). This approach offers high selectivity for the α-position, minimizing unwanted aromatic chlorination.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common problems encountered during the synthesis of 2-chloro-2-(2-chlorophenyl)acetic acid.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent frustration. Several factors can contribute to this issue. Let's break down the possibilities:

  • Incomplete Reaction: The chlorination reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or ¹H NMR by taking aliquots from the reaction mixture.

      • Temperature Control: While some chlorination reactions proceed well at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can promote side reactions. An optimal temperature range should be determined empirically.

  • Reagent Quality: The purity and reactivity of your starting materials are paramount.

    • Troubleshooting:

      • 2-Chlorophenylacetic Acid Purity: Ensure your starting material is of high purity (≥98%). Impurities can interfere with the reaction.[1]

      • Chlorinating Agent Activity: Trichloroisocyanuric acid (TCCA) is a stable and effective chlorinating agent. However, ensure it has been stored properly to prevent degradation. Use freshly opened or properly stored reagents.

      • Catalyst Activity: Phosphorus trichloride (PCl₃) is sensitive to moisture. Use a fresh, dry sample for optimal catalytic activity.

  • Sub-optimal Stoichiometry: The molar ratios of the reactants are critical.

    • Troubleshooting:

      • A slight excess of the chlorinating agent (TCCA) is often used to ensure complete conversion of the starting material.

      • The amount of PCl₃ catalyst should be carefully controlled. Too little may result in a sluggish reaction, while too much can lead to unwanted byproducts.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the electrophilic aromatic chlorination of the phenyl ring, leading to dichlorinated phenylacetic acid derivatives.

  • Minimizing Aromatic Chlorination:

    • Reaction Conditions: This side reaction is more prevalent under harsh conditions (e.g., high temperatures, strong Lewis acid catalysts). The use of TCCA and catalytic PCl₃ under solvent-free or mild conditions is specifically designed to favor α-chlorination over aromatic substitution.

    • Alternative Starting Materials: If aromatic chlorination remains a significant issue, consider alternative synthetic routes that introduce the α-chloro group before the formation of the phenylacetic acid moiety.

Another potential side product is the corresponding acid chloride. The Hell-Volhard-Zelinsky (HVZ) reaction mechanism involves the initial formation of an acyl halide. While this is an intermediate, incomplete hydrolysis during workup can leave residual acid chloride.

  • Ensuring Complete Hydrolysis:

    • Workup Procedure: A thorough aqueous workup is essential to hydrolyze any remaining acyl halide intermediates back to the carboxylic acid. Stirring the reaction mixture with water for an adequate period after the reaction is complete is crucial.

Q3: I'm struggling with the purification of the final product. It's difficult to crystallize or separate from impurities. What purification strategies do you recommend?

A3: Purification can indeed be challenging. Here are some effective strategies:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing the pure product to crystallize upon cooling. Hexane has been reported as a suitable recrystallization solvent for similar compounds.[2]

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cool the mixture in an ice bath to maximize the yield of the purified product.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]

      • Dry the crystals thoroughly under vacuum.

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography is a powerful alternative.

    • Stationary and Mobile Phases: Silica gel is a common stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system needs to be determined by TLC analysis.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane).

      • Extract the organic layer with an aqueous base solution (e.g., saturated sodium bicarbonate). The acidic product will be deprotonated and move into the aqueous layer as its carboxylate salt.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the purified carboxylic acid.

      • Collect the solid product by filtration.

III. Experimental Protocols

A. Optimized Synthesis of 2-Chloro-2-(2-chlorophenyl)acetic Acid

This protocol is based on the principles of α-chlorination using TCCA and catalytic PCl₃.

Materials:

  • 2-Chlorophenylacetic acid

  • Trichloroisocyanuric acid (TCCA)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous solvent (e.g., dichloromethane, if not running solvent-free)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate organic solvents for extraction and recrystallization (e.g., diethyl ether, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenylacetic acid (1.0 equivalent).

  • Reagent Addition: Add trichloroisocyanuric acid (TCCA, a slight excess, e.g., 1.1 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of phosphorus trichloride (PCl₃, e.g., 0.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Gentle heating may be applied if the reaction is sluggish.

  • Quenching and Workup:

    • Once the reaction is complete, carefully quench the reaction by adding water.

    • Extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted starting material and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as hexane.

B. Data Presentation

ParameterRecommended ConditionRationale
Chlorinating Agent Trichloroisocyanuric acid (TCCA)High selectivity for α-chlorination, stable, and cost-effective.
Catalyst Phosphorus trichloride (PCl₃)Effective catalyst for the HVZ-type reaction mechanism.
Stoichiometry Slight excess of TCCAEnsures complete conversion of the starting material.
Temperature Room temperature to gentle heatingBalances reaction rate with minimizing side reactions.
Purification Recrystallization (e.g., from hexane)Effective for obtaining a high-purity solid product.[2]

IV. Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start 2-Chlorophenylacetic Acid Reaction α-Chlorination Start->Reaction Reagents TCCA + cat. PCl3 Reagents->Reaction Quench Aqueous Quench Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Recrystallization Extraction->Purification Product Pure 2-Chloro-2-(2-chlorophenyl)acetic acid Purification->Product

Caption: A streamlined workflow for the synthesis and purification of 2-chloro-2-(2-chlorophenyl)acetic acid.

Troubleshooting Logic Diagram

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product IncompleteReaction Incomplete Reaction Problem->IncompleteReaction SideReactions Side Reactions Problem->SideReactions PurificationIssues Purification Issues Problem->PurificationIssues OptimizeTimeTemp Optimize Reaction Time & Temperature IncompleteReaction->OptimizeTimeTemp CheckReagents Check Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents ControlConditions Control Reaction Conditions SideReactions->ControlConditions RefinePurification Refine Purification (Recrystallization, Chromatography) PurificationIssues->RefinePurification

Caption: A logical approach to troubleshooting common issues in the synthesis.

V. References

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). RSC Advances. [Link]

  • α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chlorophenylacetic Acid (2-CPAA)

Status: Active Ticket ID: CHEM-PUR-2444-36-2 Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted 2-chlorophenylacetic acid from reaction mixtures.[1] Molecular Profile & Separation Logic Befor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-PUR-2444-36-2 Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted 2-chlorophenylacetic acid from reaction mixtures.[1]

Molecular Profile & Separation Logic

Before initiating purification, you must understand the physicochemical "levers" available to separate 2-chlorophenylacetic acid (2-CPAA) from your target molecule.

PropertyValueImplication for Purification
Structure Phenyl ring, 2-Cl substituent, -CH₂COOH tailLipophilic core with a manipulatable acidic head.[1][2]
pKa ~4.07 (at 25°C)Significantly more acidic than phenols (pKa ~10) but weaker than mineral acids.[1]
Solubility (Neutral) High: DCM, EtOAc, Alcohols. Low: Water.[1][3]Retains in organic phase during neutral/acidic washes.[1]
Solubility (Ionized) High: Water (pH > 6).[1] Low: Organics.[1][3][4]Primary Separation Lever: Converts to water-soluble carboxylate salt (2-CPAA⁻) under basic conditions.[1]

Method A: Chemoselective Acid-Base Extraction (The Gold Standard)

Best For: Neutral products (Amides, Esters, Nitriles) or Basic products (Amines, Pyridines). Mechanism: Exploiting the pKa differential to drive 2-CPAA into the aqueous phase as a salt.

Protocol 1: The "Bicarbonate Wash" (For Neutral Products)

Use this if your product is stable to mild base.

  • Dilution: Dilute your reaction mixture with an organic solvent (DCM or EtOAc).[1] Avoid Ethers if possible (peroxide risk/emulsions), but they are acceptable.[1]

  • The Wash: Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Why NaHCO₃? It creates a pH ~8.[1]5. This is sufficient to deprotonate 2-CPAA (pKa ~4.[1]07) by >4 log units (99.99% ionization) without hydrolyzing sensitive esters.[1]

  • Validation (The "Fizz" Test): Watch for CO₂ evolution. If bubbling stops, the acid is neutralized.

  • Phase Check: Measure the pH of the aqueous output. It must be >8. If acidic, you have saturated the buffer; wash again.

  • Back-Extraction (Optional but Recommended): Extract the combined aqueous washes once with a small volume of fresh organic solvent to recover any trapped product.[1] Combine this with your main organic layer.[1]

Protocol 2: The "Salt-Break" (For Basic/Amine Products)

Critical Warning: If your product is an amine, 2-CPAA likely formed a salt with it (Product-NH₃⁺[1] · ⁻OOC-R) in the reaction vessel. Simple solvent washing will fail because this salt is often organic-soluble or forms an emulsion.[1]

  • Dissolution: Dissolve crude in DCM.

  • Free-Basing: Wash vigorously with 1M NaOH .[1]

    • Mechanism:[1][5][6] The strong base deprotonates the amine salt.

      • 2-CPAA → Sodium 2-chlorophenylacetate (Water Soluble).[1]

      • Product-Amine → Free base (Organic Soluble).[1]

  • Separation: Collect the organic layer.[1][7] The 2-CPAA is now trapped in the aqueous layer.

Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Product + 2-CPAA) Decision Is Product Basic (Amine)? Start->Decision WashNeut Wash with Sat. NaHCO3 Decision->WashNeut No (Neutral) WashBase Wash with 1M NaOH (Breaks Amine-Acid Salt) Decision->WashBase Yes SepNeut Partition WashNeut->SepNeut OrgNeut Organic Layer: Neutral Product SepNeut->OrgNeut AqNeut Aqueous Layer: 2-CPAA (Sodium Salt) SepNeut->AqNeut SepBase Partition WashBase->SepBase OrgBase Organic Layer: Free Amine Product SepBase->OrgBase AqBase Aqueous Layer: 2-CPAA (Sodium Salt) SepBase->AqBase

Figure 1: Decision matrix for chemoselective extraction based on product functionality.[1]

Method B: Flash Chromatography (Troubleshooting Tailing)

Best For: When extraction is impossible (e.g., Product is also acidic or water-sensitive).[1] The Issue: Carboxylic acids interact strongly with silanol groups (Si-OH) on silica gel, causing severe "tailing" (streaking) which causes co-elution with your product.

The Fix: Acid-Modified Mobile Phase

You must suppress the ionization of 2-CPAA on the column.

  • Mobile Phase: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your organic mobile phase.[1]

    • Example: 99:1 Hexane:AcOH (Solvent A) and 99:1 EtOAc:AcOH (Solvent B).[1]

  • Column Pre-conditioning: Flush the silica column with 3-4 column volumes (CV) of the acid-modified starting solvent before loading your sample.[1] This saturates the active silanol sites.

  • Loading: Load the sample in a minimum amount of DCM. Avoid dissolving in MeOH if possible, as it promotes ionization.

Result: 2-CPAA will elute as a sharp, defined band (usually Rf ~0.3-0.4 in 20% EtOAc/Hexane + 1% AcOH), allowing clean separation.[1]

Method C: Solid-Phase Scavenging (High Throughput)

Best For: Removing trace amounts (<10%) without aqueous workup; ideal for library synthesis.[1]

Reagent: Polymer-Supported Carbonate (PS-CO₃) or Trisamine (PS-Trisamine).[1]

Protocol:
  • Calculate Loading: Determine the excess moles of 2-CPAA. Use 3-4 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake/stir gently for 1-2 hours at room temperature.

    • Mechanism:[1][5][6] 2-CPAA binds to the basic resin sites (ionic bond).[1]

  • Filtration: Filter the mixture through a fritted cartridge.

  • Result: The filtrate contains your pure product; the 2-CPAA remains trapped on the solid beads.

Troubleshooting & FAQs

Q: I did the bicarbonate wash, but my NMR still shows 2-CPAA peaks (approx 7.2-7.4 ppm region). Why? A: This is usually due to "The Emulsion Trap."

  • Diagnosis: If your extraction formed a rag layer (emulsion), micro-droplets of the aqueous phase (containing the 2-CPAA salt) may have been carried over into your organic layer.

  • Fix: Dry your organic layer thoroughly with MgSO₄ (Magnesium Sulfate).[1] The salt form of 2-CPAA is insoluble in dry organics and will physically precipitate or adhere to the drying agent. Filter carefully.

Q: My product is also a carboxylic acid. How do I separate it from 2-CPAA? A: Extraction will not work (both will go into water).[1]

  • Solution: You must use Recrystallization or Reverse Phase HPLC .[1]

  • Recrystallization: 2-CPAA is sparingly soluble in cold water but soluble in hot water.[1] If your product is more lipophilic (e.g., a larger aromatic acid), try recrystallizing from a Hexane/EtOAc mixture. 2-CPAA tends to stay in the mother liquor of non-polar solvents better than larger, planar acids.

Q: Can I remove it by vacuum distillation? A: Not recommended.[1]

  • Reason: 2-CPAA has a high boiling point and is a solid.[1] It is prone to sublimation rather than clean distillation, which can contaminate your entire vacuum line.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15880, (4-Chlorophenyl)acetic acid. (Note: Isomeric data for 2-chloro analogue extrapolated from general phenylacetic acid profiles and verified against Sigma-Aldrich technical data). [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

  • Biotage. (n.d.).[1] Solid Supported Reagents: PS-Trisamine and PS-Carbonate Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-Chloro-2-(2-chlorophenyl)acetic acid

Welcome to the advanced troubleshooting and methodology center for the purification of 2-chloro-2-(2-chlorophenyl)acetic acid (also known as ,2-dichlorophenylacetic acid)[1]. As a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the purification of 2-chloro-2-(2-chlorophenyl)acetic acid (also known as


,2-dichlorophenylacetic acid)[1]. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like clopidogrel, achieving high chemical and enantiomeric purity is paramount.

Because this compound features a highly activated, labile


-chloro group and a low melting point, standard recrystallization approaches often fail. This guide is engineered to help drug development professionals navigate the specific thermodynamic and kinetic challenges of this molecule.

Part 1: Troubleshooting & FAQs

Q1: During recrystallization, my product forms a biphasic oil rather than crystallizing. How do I force crystallization?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the lab as "oiling out." This thermodynamic phenomenon occurs when the solute's solubility curve intersects the binodal curve before the spinodal curve. In simpler terms, the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent mixture. Because 2-chloro-2-(2-chlorophenyl)acetic acid has a relatively low melting point and high solubility in moderately polar solvents, it separates as a metastable liquid phase rather than a solid crystal[1]. The Solution:

  • Alter the Thermodynamics: Switch to a binary solvent system with a steeper solubility curve, such as Toluene/Heptane.

  • Control the Kinetics: Lower the cooling rate to 0.1–0.2 °C/min. Rapid cooling forces the system deep into the supersaturated zone, triggering LLPS.

  • Bypass the Nucleation Barrier: Seed the solution within the metastable zone width (MSZW)—typically 5–10 °C below the saturation temperature. Seeding provides a surface for heterogeneous nucleation, preventing the concentration from reaching the phase-separation boundary.

Q2: My purity analysis (HPLC) shows significant contamination with 2-chloromandelic acid. Where is this coming from?

The Causality: The


-chloro atom in 2-chloro-2-(2-chlorophenyl)acetic acid is highly electrophilic. It is activated by the electron-withdrawing effects of both the adjacent carboxylic acid and the ortho-chlorophenyl ring. If trace water is present during heating (especially in protic solvents like methanol or ethanol), the molecule undergoes rapid nucleophilic substitution (hydrolysis) to form 2-chloromandelic acid (the 

-hydroxy derivative). The Solution: Strictly avoid aqueous or wet protic solvents during recrystallization. Use rigorously anhydrous non-polar solvents (e.g., anhydrous cyclohexane or toluene) and ensure all glassware is oven-dried.
Q3: I am trying to isolate the (R)-enantiomer via chiral resolution, but my yields are capped at 50%. How can I improve this?

The Causality: Standard classical resolution is mathematically limited to a 50% theoretical yield because the unwanted enantiomer remains trapped in solution. However, the


-proton of 

-halo carboxylic acids is highly labile. The Solution: You can achieve >50% yield by leveraging Crystallization-Induced Dynamic Resolution (CIDR) . By performing the resolution in a solvent that promotes the spontaneous racemization of the unprecipitated enantiomer—such as acetonitrile—the (S)-enantiomer will continuously convert to the (R)-enantiomer in solution to re-establish equilibrium as the less soluble (R)-diastereomeric salt precipitates out of the matrix.

Part 2: Diagnostic Visualizations

OilingOut Start Observation: Product 'Oils Out' (Liquid-Liquid Phase Separation) CheckTemp Is the cooling rate too rapid? Start->CheckTemp SlowCool Action: Implement slow cooling (0.1 - 0.2 °C/min) CheckTemp->SlowCool Yes CheckSolvent Is the solvent too strong? CheckTemp->CheckSolvent No AddAnti Action: Add anti-solvent (Heptane) dropwise at cloud point CheckSolvent->AddAnti Yes Seed Action: Introduce seed crystals at metastable zone CheckSolvent->Seed No

Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

CIDR Racemate (R/S)-alpha-chloro acid in Acetonitrile R_Isomer (R)-Isomer (in solution) Racemate->R_Isomer S_Isomer (S)-Isomer (in solution) Racemate->S_Isomer R_Isomer->S_Isomer Spontaneous Racemization Salt Less Soluble Diastereomeric Salt (Crystallizes) R_Isomer->Salt + Chiral Agent ChiralAgent Chiral Resolving Agent (e.g., DBTA) ChiralAgent->Salt

Mechanistic pathway of Crystallization-Induced Dynamic Resolution (CIDR).

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix for 2-Chloro-2-(2-chlorophenyl)acetic acid

Solvent SystemBoiling Point (°C)Polarity IndexApplication / Suitability
Toluene 110.62.4Excellent primary solvent; high solubility at elevated temps.
Heptane 98.40.1Excellent anti-solvent; drives crystallization when paired with toluene.
Cyclohexane 80.70.2Good single-solvent option; steep solubility curve prevents oiling out.
Acetonitrile 82.05.8Required for CIDR; promotes spontaneous racemization of the

-proton.
Methanol / Water N/AHighAVOID ; causes rapid hydrolysis to 2-chloromandelic acid.

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Oiling Out (LLPS) Saturation temp > Melting point in solvent mixture.Add anti-solvent at higher temp; seed at metastable zone; cool slowly.
2-chloromandelic acid impurity Hydrolysis of the highly electrophilic

-chloro group.
Switch to strictly anhydrous non-polar solvents; rigorously dry glassware.
Yield capped at 50% (Resolution) Classical resolution mathematical limits.Switch solvent to Acetonitrile to induce CIDR via spontaneous racemization.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Achiral Recrystallization (Toluene/Heptane)

This protocol utilizes a binary solvent system and controlled seeding to bypass liquid-liquid phase separation.

  • Step 1: Dissolution. Suspend 10.0 g of crude 2-chloro-2-(2-chlorophenyl)acetic acid in 20 mL of anhydrous toluene inside a dry, nitrogen-flushed flask. Heat to 75 °C with overhead stirring until the solid is fully dissolved.

  • Step 2: Anti-Solvent Addition (Validation Point). Maintain the temperature at 75 °C. Slowly add anhydrous heptane dropwise. Self-Validation: Stop addition exactly when a faint, persistent turbidity (the cloud point) is observed. This visually confirms the boundary of the metastable zone.

  • Step 3: Seeding and Lattice Organization. Drop the temperature slightly to 65 °C. Introduce 10–20 mg of pure crystalline 2-chloro-2-(2-chlorophenyl)acetic acid. Hold the suspension isothermally at 65 °C for 30 minutes. Self-Validation: The turbidity should transition into a distinct, free-flowing crystalline slurry, confirming successful heterogeneous nucleation.

  • Step 4: Controlled Cooling. Cool the mixture to 0–5 °C at a strict rate of 0.2 °C/min.

  • Step 5: Isolation. Filter the resulting white crystals under vacuum, wash with 10 mL of pre-chilled heptane, and dry in a vacuum oven at 40 °C to constant weight.

Protocol B: Enantiomeric Enrichment via CIDR

This protocol leverages spontaneous racemization to exceed the 50% yield limit of classical chiral resolution.

  • Step 1: Complexation. Dissolve racemic 2-chloro-2-(2-chlorophenyl)acetic acid and 0.5 equivalents of a chiral resolving agent (e.g., optically pure O,O′-dibenzoyltartaric acid, DBTA) in anhydrous acetonitrile.

  • Step 2: Racemization/Precipitation. Heat the mixture to 60 °C to ensure complete dissolution, then cool slowly to room temperature. Mechanism: The labile

    
    -proton allows the unprecipitated isomer to spontaneously racemize in the acetonitrile solution, feeding the equilibrium as the less soluble diastereomeric salt precipitates.
    
  • Step 3: Dynamic Aging. Stir the slurry continuously for 24–48 hours at room temperature. This extended aging is critical to maximize the dynamic resolution yield.

  • Step 4: Isolation & Decomposition. Filter the diastereomeric salt. To recover the free acid, treat the salt with dilute aqueous HCl (1M) and extract immediately with dichloromethane to yield the highly enantioenriched (R)- or (S)-2-chloro-2-(2-chlorophenyl)acetic acid.

References

1. Copper(II)-mediated resolution of α-halo carboxylic acids with chiral O,O′-dibenzoyltartaric acid: spontaneous racemization and crystallization-induced dynamic resolution. Organic & Biomolecular Chemistry (RSC Publishing). 2.[1] 2-Chloro-2-(2-chlorophenyl)acetic acid | C8H6Cl2O2 | CID 22482974. PubChem (National Institutes of Health).

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Welcome to the Technical Support Center for the chiral resolution of 2-chloro-2-(2-chlorophenyl)acetic acid (also known as ,2-dichlorophenylacetic acid). This compound is a critical electrophilic intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-chloro-2-(2-chlorophenyl)acetic acid (also known as


,2-dichlorophenylacetic acid). This compound is a critical electrophilic intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including thienopyridine antiplatelet agents.

Resolving


-halo-phenylacetic acids presents unique thermodynamic and kinetic challenges. This guide provides field-proven methodologies, causality-driven explanations, and troubleshooting protocols to ensure high enantiomeric excess (ee%) and yield.

Part 1: Mechanistic Causality & Resolution Strategies

Why is resolving 2-chloro-2-(2-chlorophenyl)acetic acid notoriously difficult?

  • High Racemization Potential : The electron-withdrawing effects of both the

    
    -chloro group and the ortho-chlorophenyl ring make the 
    
    
    
    -proton highly acidic. Under even mild basic conditions or in polar protic solvents, the compound easily forms an enolate intermediate, leading to rapid racemization.
  • Poor Thermodynamic Separation : Traditional chiral amines (e.g., 1-phenylethylamine) often fail to produce diastereomeric salts with a sufficient solubility gap, resulting in co-crystallization and low ee%.

To overcome these barriers, two advanced, self-validating workflows are employed:

Strategy 1: Coordination-Mediated Resolution (Copper-DBTA)

Instead of relying on simple acid-base salt formation, this method utilizes Copper(II) acetate and optically pure O,O'-dibenzoyltartaric acid (DBTA). The causality behind this choice is structural rigidity: the D-DBTA dianion and the specific enantiomer of the


-chloro acid act as chelating ligands, forming a highly specific, rigid binuclear copper(II) complex. This forces stereochemical recognition and precipitates out of solution with near-perfect diastereomeric purity .

CuDBTA Racemic Racemic 2-chloro-2-(2-chlorophenyl)acetic acid Complexation Coordination Complexation (Stirring, 12-24h) Racemic->Complexation Reagents D-DBTA + Cu(OAc)2·H2O in Acetonitrile Reagents->Complexation Precipitate Binuclear Cu(II) Complex (Diastereomeric Solid) Complexation->Precipitate Filtration MotherLiquor Mother Liquor (Enriched in opposite enantiomer) Complexation->MotherLiquor Soluble fraction Decomp Acid Decomposition (1M HCl / EtOAc) Precipitate->Decomp Extraction Liquid-Liquid Extraction Decomp->Extraction Product Optically Active Enantiomer (High ee%) Extraction->Product Organic Phase

Fig 1: Copper(II)-mediated coordination resolution workflow for α-halo carboxylic acids.

Strategy 2: Classical Resolution with Sterically Tuned Amines

When metal-free workflows are required, standard amines must be replaced with sterically tuned alternatives like (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA). The added benzyl group provides


 stacking interactions with the 2-chlorophenyl ring, amplifying the enthalpy of fusion and creating a massive solubility gap between the diastereomeric salts .

AmineRes Racemic Racemic 2-chloro-2-(2-chlorophenyl)acetic acid SaltFormation Diastereomeric Salt Formation (Heating to 60 °C) Racemic->SaltFormation Amine Chiral Amine (e.g., (R)-(+)-BPA) in Ethanol Amine->SaltFormation Crystallization Fractional Crystallization (Cooling to 15 °C) SaltFormation->Crystallization LessSoluble Less Soluble Salt (Precipitate) Crystallization->LessSoluble Filtration MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Acidify Acidification (2M HCl) & MTBE Extraction LessSoluble->Acidify Enantiomer Resolved Enantiomer (>99% ee after recryst.) Acidify->Enantiomer

Fig 2: Classical fractional crystallization workflow using sterically tuned chiral amines.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Copper(II)-Mediated Resolution (High Stereoselectivity)
  • Preparation : Dissolve 1.0 eq of racemic 2-chloro-2-(2-chlorophenyl)acetic acid and 0.5 eq of D-DBTA in anhydrous acetonitrile (10 mL/mmol).

  • Coordination : Add 0.5 eq of Cu(OAc)

    
    ·H
    
    
    
    O to the stirring solution at room temperature.
  • Crystallization : Stir the mixture continuously for 12-24 hours.

    • Self-Validation Check: The formation of a distinct blue/green crystalline precipitate confirms successful binuclear complexation. If the solution remains homogeneous after 12 hours, water contamination has likely disrupted coordination.

  • Isolation : Filter the precipitate and wash with cold anhydrous acetonitrile.

  • Decomposition : Suspend the complex in a biphasic mixture of ethyl acetate and 1M HCl (aq). Stir vigorously until the solid completely dissolves and the aqueous layer turns pale blue (indicating Cu

    
     transfer).
    
  • Recovery : Separate the organic layer, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the resolved enantiomer.
Protocol B: Classical Resolution using (R)-(+)-BPA
  • Salt Formation : Dissolve racemic acid (1.0 eq) in absolute ethanol (1.6 mL per mmol of acid). Add (R)-(+)-BPA (1.0 eq) dropwise while heating to 60 °C until a homogeneous solution forms.

  • Fractional Crystallization : Cool the solution slowly (0.5 °C/min) to 15 °C to induce selective crystallization of the less soluble diastereomeric salt.

    • Self-Validation Check: Measure the ee% of a small sample via chiral HPLC. An initial ee% of <75% indicates the cooling ramp was too fast, leading to kinetic trapping of the more soluble salt.

  • Recrystallization : Filter the crystals and perform one recrystallization from absolute ethanol to achieve >99% de.

  • Acidification : Suspend the salt in water, acidify to pH 1.5 with 2M HCl, and extract with methyl tert-butyl ether (MTBE).

  • Isolation : Dry the MTBE layer and evaporate under reduced pressure (temperature <35 °C to prevent racemization) to recover the free enantiopure acid.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing rapid racemization of the resolved acid during the final workup? A1: The


-proton of this compound is highly labile. Exposure to basic conditions (even mild bases like NaHCO

during extraction) or prolonged heating in polar protic solvents causes deprotonation and subsequent racemization via an enolate intermediate. Actionable Fix: Always perform acid decomposition and extractions under strictly acidic conditions (pH < 2). Never exceed 35 °C when concentrating the free acid in vacuo.

Q2: The Copper-DBTA complex is not precipitating from acetonitrile. What went wrong? A2: The formation of the binuclear Cu(II) complex is highly sensitive to the solvent's coordinating ability. If your acetonitrile is wet, H


O molecules will outcompete the carboxylic acids for the copper coordination sites, keeping the complex soluble.
Actionable Fix: Ensure the use of strictly anhydrous acetonitrile and dry glassware. If precipitation still fails, slightly reducing the solvent volume under vacuum or seeding the solution will force crystallization.

Q3: When using chiral amines, the ee% of the recovered acid plateaus at ~70% despite multiple recrystallizations. How do I fix this? A3: This is a classic symptom of a partial solid solution (co-crystal), where the more soluble diastereomer becomes trapped within the crystal lattice of the less soluble salt. Actionable Fix: Switch your resolving agent. Standard amines like 1-phenylethylamine (PEA) lack the steric bulk needed for this specific compound. Upgrading to a bulkier amine like (R)-(+)-BPA increases the thermodynamic solubility gap, eliminating co-crystallization .

Q4: Can I recycle the undesired enantiomer left in the mother liquor? A4: Yes. Because the


-proton is labile, you can deliberately racemize the undesired enantiomer. Treat the recovered undesired acid with an alkali metal hydroxide (e.g., NaOH) in a water/aprotic solvent mixture, or heat it in acetonitrile. After racemization is complete, re-acidify to recover the racemic starting material and feed it back into your resolution cycle .

Part 4: Quantitative Data Comparison

Use the following table to select the appropriate resolving system based on your laboratory's yield and purity requirements:

Resolving SystemSolventYield of Target Salt (%)ee% (Initial)ee% (After 1 Recryst.)Mechanistic Advantage
Cu(OAc)

/ D-DBTA
Acetonitrile40 - 45%> 85%> 98%High stereoselectivity due to rigid binuclear complexation preventing lattice trapping.
(R)-(+)-BPA Ethanol~ 35%~ 80%> 99%Strong

stacking enhances thermodynamic separation of diastereomers.
(R)-(+)-PEA Ethanol / Water~ 25%< 60%~ 75%Not Recommended. Poor discrimination; highly prone to co-crystallization issues.

References

  • Copper(II)-mediated resolution of alpha-halo carboxylic acids with chiral O,O'-dibenzoyltartaric acid: spontaneous racemization and crystallization-induced dynamic resolution. Organic & Biomolecular Chemistry, 2005.[Link]

  • Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Symmetry (MDPI), 2018.[Link]

  • Resolution process for (R)-(-)-2-hydroxy-2-(2-chlorophenyl) acetic acid.
Troubleshooting

Technical Support Center: Alpha-Chloro Acid Chemistry &amp; Stability

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, you rely on the structural integrity of your synthetic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, you rely on the structural integrity of your synthetic intermediates. Alpha-chloro acids are highly versatile chiral building blocks, but they are notoriously prone to degradation.

The strong electron-withdrawing inductive effect (-I) of the alpha-chlorine atom makes the adjacent carboxylate carbon highly electrophilic. Under thermal stress, oxidative conditions, or specific pH ranges, this electronic environment lowers the activation energy for the extrusion of carbon dioxide (CO₂). This is mechanistically related to classic halodecarboxylation pathways[1], but when it occurs as an unwanted side reaction, it can decimate your reaction yields and compromise downstream drug purity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you suppress decarboxylation and maintain the integrity of your alpha-chloro acids.

Troubleshooting Guide & FAQs

Q1: My purified alpha-chloro acid is degrading into aldehydes and chloride ions during storage. How do I stop this? The Causality: You are observing hydrolytic and thermal decarboxylation. Alpha-chloro acids are thermodynamically unstable at room temperature and elevated pH[2]. When the pH is neutral or alkaline, the carboxylic acid deprotonates into a carboxylate anion. The negative charge on the oxygen facilitates a cyclic, concerted transition state that breaks the C–C bond, releasing CO₂ and leaving behind a reactive intermediate that hydrolyzes into an aldehyde or ketone[3]. The Fix: Store the compounds strictly at 4 °C or lower. Ensure they are kept in a dry, acidic environment (pH < 4) to keep the carboxyl group protonated, which significantly raises the energy barrier for decarboxylation.

Q2: I am observing massive CO₂ evolution and low yields during the synthesis of (S)-2-chloro-3-methylbutanoic acid via amino acid diazotization. What parameters should I adjust? The Causality: The conversion of an amino acid to an alpha-chloro acid via a diazonium intermediate is highly exothermic. If the reaction temperature exceeds 5 °C, the unstable aliphatic diazonium salt decomposes chaotically via homolytic cleavage rather than the desired nucleophilic substitution by chloride[4]. This runaway thermal degradation leads to rapid decarboxylation. The Fix: Maintain strict temperature control (0–5 °C) using a monitored ice-salt bath. Ensure a massive excess of chloride ions (using 3M to 5N HCl) to outcompete water and drive the stereospecific substitution before the intermediate can degrade[4].

Q3: We are formulating an aqueous buffer containing alpha-chloro acid derivatives, but we see rapid decomposition even at low temperatures. Why? The Causality: Trace heavy metals (particularly iron and silver) coordinate with both the carboxylate oxygen and the alpha-halogen. This metal-ligand coordination drastically weakens the C–C bond, catalyzing a radical-mediated decarboxylation[5]. This often happens if you use stainless steel reactors or low-purity reagents. The Fix: Introduce heavy-metal chelating agents such as DTPA (diethylenetriaminepentaacetate) or EDTA into your aqueous formulations. Pre-treating your solutions with a Chelex-100 ion exchange resin will strip out the catalytic iron ions[5].

Mechanistic & Workflow Visualizations

To understand how to prevent degradation, we must map the pathways that cause it. The diagram below illustrates the competing pathways of degradation versus our recommended stabilization strategies.

Mechanism A Alpha-Chloro Acid B High pH (>7) A->B Deprotonation E Thermal Stress (>25°C) A->E Heating G Low pH (<4) A->G Acidification I Chelating Agents (DTPA/EDTA) A->I Metal Removal J Cold Storage (4°C) A->J Thermal Control C Carboxylate Anion B->C D Trace Metals (Fe, Ag) C->D Coordination F Decarboxylation (Loss of CO2) C->F Facilitates C-C Cleavage D->F Catalysis E->F Thermal Degradation H Protonated Acid (Stable) G->H I->H Prevents Catalysis J->H Preserves C-C Bond

Pathways of alpha-chloro acid decarboxylation and stabilization strategies.

Workflow N1 L-Amino Acid N2 Dissolve in 3M HCl Cool to 0-5°C N1->N2 N3 Add NaNO2 (Dropwise) N2->N3 N4 Diazonium Intermediate N3->N4 N5 Nucleophilic Attack (Cl-) N2 Evolution N4->N5 Strict Temp Control N6 Alpha-Chloro Acid N5->N6 N7 Extract & Store at 4°C N6->N7

Step-by-step synthetic workflow minimizing thermal decarboxylation.

Quantitative Stability Data

The following table summarizes the stability profile of a standard chlorinated alpha-acid under various environmental stresses. Use this data to establish your laboratory's handling limits[2].

Environmental ConditionParameterHalf-life (

)
Primary Degradation Pathway
Cold Storage 4 °C, pH < 4> 6 monthsMinimal degradation
Room Temperature 25 °C, pH < 4Weeks to monthsSlow hydrolysis to aldehydes
Thermal Stress 40 °C, pH < 4Days to weeksThermal decarboxylation
Alkaline Environment 25 °C, pH > 7< 24 hoursBase-catalyzed decarboxylation
Metal Contamination 25 °C, Trace

< 12 hoursRadical-mediated decarboxylation

Validated Experimental Protocols

To ensure reproducibility and suppress side reactions, implement these self-validating protocols in your laboratory.

Protocol A: Temperature-Controlled Synthesis of (S)-2-Chloro-3-methylbutanoic Acid

This protocol utilizes the chiral pool (L-valine) to synthesize an alpha-chloro acid with retention of configuration, strictly avoiding thermal decarboxylation[4].

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 11.7 g (0.10 mol) of L-valine in 100 mL of 3M hydrochloric acid.

  • Critical Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes strictly between 0 °C and 5 °C. Causality: Failing to reach this temperature will cause the subsequent diazonium salt to violently decarboxylate.

  • Diazotization: Dissolve 8.3 g (0.12 mol, 1.2 eq) of sodium nitrite (

    
    ) in 40 mL of deionized water. Place this in a dropping funnel.
    
  • Controlled Addition: Add the

    
     solution dropwise over 2 hours. Monitor the internal thermometer; if the temperature spikes above 5 °C, pause the addition. Nitrogen gas will evolve as the chloride nucleophile displaces the diazo group.
    
  • Work-up: Once gas evolution ceases, extract the aqueous layer with cold dichloromethane (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure using a water bath set no higher than 25 °C .
    
Protocol B: Metal-Free Formulation and Storage

Use this protocol when preparing aqueous stock solutions of alpha-chloro acids for biological assays or downstream synthesis[5].

  • Resin Treatment: Pass all deionized water and aqueous buffers through a Chelex-100 ion exchange column to strip trace heavy metals (e.g.,

    
    , 
    
    
    
    ).
  • Chelation: Add 0.1% w/v DTPA (diethylenetriaminepentaacetate) to the purified buffer. Causality: DTPA binds any residual metals introduced by glassware or spatulas, preventing metal-catalyzed C–C bond cleavage.

  • Acidification: Adjust the pH of the solution to strictly < 4.0 using dilute HCl. Do not use basic buffers (like PBS at pH 7.4) for long-term storage.

  • Storage: Aliquot the formulated alpha-chloro acid into amber glass vials (to prevent photolytic degradation) and store immediately at 4 °C.

References

  • Decarboxylative Halogenation of Organic Compounds - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Liquid detergent compositions containing alpha-amine oxide surfactants - Google Patents Source: Google Patents URL
  • Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values Source: PubMed (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Phenylacetic Acids

The following guide serves as an advanced technical support resource for researchers encountering low yields or failed reactions with ortho-substituted phenylacetic acids. Topic: Optimization of Amidation and Esterificat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical support resource for researchers encountering low yields or failed reactions with ortho-substituted phenylacetic acids.

Topic: Optimization of Amidation and Esterification for Sterically Hindered Phenylacetic Acid Derivatives Ticket ID: ORTHO-ST-2026 Assigned Specialist: Senior Application Scientist

Introduction: The "Orthogonal Wall"

Ortho-substituted phenylacetic acids (e.g., 2,6-dichlorophenylacetic acid) present a unique challenge. Unlike benzoic acids, where the steric bulk is directly conjugated to the carbonyl, phenylacetic acids have a methylene spacer (


). However, ortho-substituents create a "conical" steric shield that blocks the trajectory of nucleophilic attack (the Bürgi-Dunitz angle) upon the carbonyl carbon.

Standard activation methods (EDC/NHS, DCC) often fail because the active ester intermediate is too bulky to be approached by the nucleophile, or the intermediate rearranges/hydrolyzes faster than the coupling occurs.

Diagnostic Matrix: Assess Your Hindrance

Before selecting a protocol, categorize your reaction difficulty using this matrix.

Factor Low Risk Moderate Risk High Risk (Critical)
Acid Substitution Mono-ortho (e.g., 2-Me)Di-ortho (e.g., 2,6-F)Bulky Di-ortho (e.g., 2,6-Cl, 2,6-CF3)
Nucleophile Primary Amine / MethanolSecondary Amine / EthanolAniline / t-Butanol / N-Methyl Amine
Electronic State Electron-withdrawing (activated)NeutralElectron-donating (deactivated acid)

Troubleshooting Modules (Q&A)

Module A: Activation Failures (The Acid Chloride Route)

User Question: I tried making the acid chloride using thionyl chloride (


), but I see no conversion or decomposition.

Technical Insight: Thionyl chloride requires the formation of an chlorosulfite intermediate. In 2,6-disubstituted systems, the initial attack of the acid on


 is slow, and the subsequent chloride attack is sterically blocked. Furthermore, the harsh acidic conditions can degrade sensitive substrates.

Solution: The Ghosez Reagent Protocol Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2][3] This reagent converts carboxylic acids to acid chlorides under neutral conditions via a highly reactive chloroenamine intermediate that is less sensitive to steric bulk than thionyl chloride.

Protocol 1: Ghosez Reagent Activation

  • Dissolution: Dissolve the hindered phenylacetic acid (1.0 equiv) in anhydrous DCM.

  • Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–3 hours. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via TLC/LCMS).

  • Coupling: Once activation is complete, add the amine/alcohol (1.2 equiv) and a mild base (e.g.,

    
     or pyridine).
    
  • Why it works: The reaction is driven by the formation of the stable amide byproduct (N,N-dimethylisobutyramide), pulling the equilibrium forward even for hindered substrates.

Module B: Coupling Reagent Selection (Amidation)

User Question: EDC/HOBt gave me <10% yield. Should I increase the temperature?

Technical Insight: Thermal energy often accelerates side reactions (like N-acylurea formation) more than the desired coupling in carbodiimide chemistries. For hindered systems, you need a reagent that forms a more reactive leaving group or a smaller intermediate.

Solution: The Acid Fluoride Switch (TFFH) Acid fluorides are more stable to hydrolysis than acid chlorides but, paradoxically, often more reactive toward amines due to the high electronegativity of fluorine and the small size of the fluoride leaving group (low steric penalty).

Protocol 2: TFFH-Mediated Coupling Reagent:TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[3]

  • Setup: Combine acid (1.0 equiv) and amine (1.2 equiv) in DCM or DMF.

  • Base: Add DIPEA (3.0 equiv).

  • Activation: Add TFFH (1.2 equiv).

  • Conditions: Stir at RT. If no reaction after 4h, heat to 40-50°C.

  • Mechanism: TFFH generates the acid fluoride in situ. The small radius of the Fluorine atom allows the amine to penetrate the "ortho-shield" more effectively than the bulky OBt active ester formed by HATU/HOBt.

Alternative High-Power Reagent: If TFFH is unavailable, use HATU or COMU . These reagents rely on the HOAt (7-azabenzotriazole) leaving group, which utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction, though they are bulkier than acid fluorides.

Module C: Physical Forcing (Microwave Synthesis)

User Question: I am using 2,6-dichlorophenylacetic acid and a secondary amine. Nothing works.

Technical Insight: When kinetic barriers are too high for standard thermal heating (reflux), microwave irradiation can provide the necessary activation energy directly to the polar transition state.

Protocol 3: Microwave-Assisted Direct Amidation

  • Vessel: Use a dedicated microwave reaction vial (e.g., 10 mL).

  • Mixture: Acid (1.0 equiv), Amine (1.5 equiv).[4]

  • Solvent: Minimal DMF or NMP (high dielectric constant is required for microwave absorption).

  • Catalyst (Optional): 10 mol% DMAP can act as a nucleophilic catalyst.

  • Irradiation: Heat to 120–150°C for 10–20 minutes.

  • Note: This method often bypasses the need for activation reagents entirely, driving the equilibrium by removing water (if open vessel) or simply overcoming the activation energy barrier.

Visual Decision Guide

The following logic flow helps determine the optimal experimental path based on your specific substrate constraints.

G Start START: Ortho-Substituted Phenylacetic Acid Coupling CheckHindrance Is the Acid 2,6-Disubstituted? Start->CheckHindrance CheckNuc Is the Nucleophile Hindered? (e.g., 2° Amine, Aniline) CheckHindrance->CheckNuc Yes Standard Standard Coupling (HATU / DIPEA) CheckHindrance->Standard No (Mono-ortho) AcidSensitive Is the Substrate Acid-Sensitive? CheckNuc->AcidSensitive No (1° Amine) TFFH PROTOCOL 2: TFFH Coupling (Acid Fluoride) CheckNuc->TFFH Yes (High Hindrance) Ghosez PROTOCOL 1: Ghosez Reagent (Neutral Acid Chloride) AcidSensitive->Ghosez Yes Microwave PROTOCOL 3: Microwave Irradiation (150°C, 20 min) AcidSensitive->Microwave No (Robust) TFFH->Microwave If TFFH Fails

Caption: Decision tree for selecting the optimal activation strategy based on steric and electronic constraints.

Quantitative Comparison of Reagents

Data compiled from comparative studies on hindered benzoic and phenylacetic acid couplings (e.g., 2,4,6-trimethylbenzoic acid models).

ReagentLeaving Group SizeReactivity (Hindered)Racemization RiskRecommended For
EDC/HOBt Large (OBt ester)LowLowStandard, unhindered acids
HATU Large (OAt ester)HighLow/Moderate2,6-disubstituted acids + 1° amines
Ghosez Rgt Small (-Cl)Very HighLow (Neutral pH)Acid-sensitive, very hindered acids
TFFH Very Small (-F)Extreme Very LowThe "Gold Standard" for max hindrance
SOCl2 Small (-Cl)HighHigh (Acidic/Heat)Robust substrates only

References

  • Ghosez Reagent for Neutral Activation: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions."[3] Organic Syntheses, Coll.[3] Vol. 6, p. 282 (1988).

  • TFFH/Acid Fluoride Methodology: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent."[3] Journal of the American Chemical Society, 117(19), 5401–5402.

  • HATU vs. Standard Reagents: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Microwave Assisted Synthesis: Kappe, C. O.[6] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Synthesis of 2,6-Dichlorophenylacetic Acid Derivatives: BenchChem Application Note. "Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate."

Sources

Troubleshooting

troubleshooting low reactivity of alpha-chloro group in substitution reactions

TechNote: Overcoming Inertness in -Chloro Substitution From: ReactLab Support Hub Subject: Troubleshooting Guide for Low Reactivity in -Chloro Carbonyls Date: March 06, 2026 The Reactivity Paradox In theory, -chloro carb...

Author: BenchChem Technical Support Team. Date: March 2026

TechNote: Overcoming Inertness in -Chloro Substitution

From: ReactLab Support Hub Subject: Troubleshooting Guide for Low Reactivity in


-Chloro Carbonyls
Date:  March 06, 2026
The Reactivity Paradox

In theory,


-chloro carbonyls (ketones, esters, amides) should be excellent electrophiles. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect (-I), and the 

orbital of the carbonyl overlaps with the

of the C-Cl bond, lowering the LUMO energy and accelerating nucleophilic attack.

The Problem: When these substrates fail to react, they are often deceptively inert. The issue is rarely the intrinsic leaving group ability of chloride, but rather a competition between electronic deactivation (in amides), steric blockade , or destructive side reactions (Favorskii rearrangement) that mimic "no reaction" by consuming starting material into oligomers or unexpected skeletal changes.

This guide diagnoses why your specific substrate is stalling and provides the "nuclear options" to force the substitution.

Diagnostic Workflow

Before altering conditions, identify the rate-limiting factor using this logic flow.

DiagnosticFlow Start START: Reaction Stalled/Failed CheckSubstrate Check Substrate Class Start->CheckSubstrate IsAmide Is it an Amide? CheckSubstrate->IsAmide CheckBase Is the Nucleophile Basic? (e.g., Alkoxide, Hydroxide) IsAmide->CheckBase No (Ketone/Ester) ResonanceIssue CAUSE: Resonance Deactivation (N lone pair donates to C=O) IsAmide->ResonanceIssue Yes CheckSterics Is the u03b1-Carbon Sterically Hindered? CheckBase->CheckSterics No (Weak/Neutral) FavorskiiRisk CAUSE: Favorskii Rearrangement (Skeletal change, not Substitution) CheckBase->FavorskiiRisk Yes (Strong Base) StericIssue CAUSE: Backside Attack Blocked (Neopentyl-like position) CheckSterics->StericIssue Yes (Tertiary/Neopentyl) SolventIssue CAUSE: Solvation Shell (Nucleophile trapped) CheckSterics->SolventIssue No Sol_Finkelstein SOLUTION: Finkelstein Swap (In situ Iodide) ResonanceIssue->Sol_Finkelstein Force Reaction Sol_NonBasic SOLUTION: Switch to Non-Basic Nucleophile (Azide, Thiolate, Carboxylate) FavorskiiRisk->Sol_NonBasic StericIssue->Sol_Finkelstein Sol_PTC SOLUTION: Phase Transfer Catalysis (TBAB/18-Crown-6) SolventIssue->Sol_PTC

Figure 1: Decision matrix for diagnosing reaction failure. Blue nodes represent decision points; Red nodes indicate the root cause; Green nodes provide the solution.

Technical Deep Dive & Troubleshooting
Scenario A: The "Dead" Amide

Symptom: You are trying to displace an


-chloro amide, but the reaction is significantly slower than an equivalent ketone.
Root Cause: Resonance Deactivation. 
In ketones, the carbonyl is purely electron-withdrawing. In amides, the nitrogen lone pair donates electron density into the carbonyl (

-system). This makes the carbonyl less electron-poor, reducing the inductive pull on the

-carbon and raising the energy of the transition state for nucleophilic attack [1].

Corrective Action:

  • The Finkelstein "Kick": Chloride is a mediocre leaving group. Add 10-20 mol% Sodium Iodide (NaI) to the reaction. The iodide displaces the chloride (equilibrium), forming a transient

    
    -iodo species. The C-I bond is much weaker and iodide is a superior leaving group, accelerating the reaction with your target nucleophile.
    
  • Solvent Switch: Move to dipolar aprotic solvents (DMF, DMSO, DMAc) to strip the solvation shell from your nucleophile.

Scenario B: The "Disappearing" Ketone (Favorskii Rearrangement)

Symptom: TLC shows consumption of starting material, but the product is not the substitution product. NMR shows a skeletal change (e.g., ring contraction or ester formation). Root Cause: Competing Elimination/Rearrangement. If you use a basic nucleophile (alkoxide, hydroxide, amine) with an


-halo ketone that has 

-protons, the base will deprotonate the

-position to form an enolate. This enolate attacks the halogenated carbon intramolecularly, forming a cyclopropanone intermediate.[1][2] This ring then opens to give a carboxylic acid derivative [2].[3]

Corrective Action:

  • Buffer the System: If using amines, add a non-nucleophilic base (e.g., DIPEA,

    
    ) to scavenge HCl, rather than using excess amine which might act as a base.
    
  • Change Nucleophile: Switch from alkoxides (RO⁻) to carboxylates (RCOO⁻) or azides (

    
    ), which are good nucleophiles but poor bases.
    
Scenario C: Heterogeneous "Sludge"

Symptom: Reagents are not soluble in the same phase (e.g., solid KCN + liquid organic halide). Root Cause: Phase Barrier. The nucleophile cannot physically contact the electrophile.

Corrective Action:

  • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336. The quaternary ammonium cation pairs with the nucleophile, dragging it into the organic phase where it is "naked" (unsolvated) and highly reactive [3].

Quantitative Comparison: Leaving Group Effects

When "chloro" fails, the in situ conversion to "iodo" is the most reliable fix.

Leaving Group (X)Relative Rate (

)
Bond Strength (C-X)Notes
Chloride (-Cl) 1 (Reference)~81 kcal/molOften requires heat; sluggish in amides.
Bromide (-Br) ~50 - 100x Faster~68 kcal/molGood balance of stability and reactivity.
Iodide (-I) ~1000 - 10,000x Faster ~53 kcal/molThe "Fixer". Weak bond breaks easily.
Tosylate (-OTs) ~500x FasterN/AExcellent, but requires different synthesis.
Validated Protocols
Protocol 1: The "Finkelstein-Assist" Substitution

Use this when direct substitution of the chloride fails due to sterics or amide deactivation.

  • Setup: Dissolve the

    
    -chloro substrate (1.0 equiv) in Acetone  (if nucleophile is soluble) or MEK  (Methyl Ethyl Ketone, for higher temp).
    
  • Catalyst: Add Sodium Iodide (NaI) (0.2 – 1.0 equiv).

    • Note: If the reaction is stubborn, use stoichiometric NaI. The driving force is the precipitation of NaCl, which is insoluble in acetone [4].

  • Nucleophile: Add the nucleophile (1.2 – 1.5 equiv).

  • Reaction: Stir at reflux.

    • Visual Check: Look for the formation of a fine white precipitate (NaCl). This confirms the Cl

      
       I exchange is occurring.
      
  • Workup: Filter off the NaCl solid before aqueous workup to prevent emulsions.

Protocol 2: Phase Transfer Catalysis (Solid-Liquid)

Use this for cyanide, azide, or acetate substitutions where solubility is the issue.

  • Solvent: Dissolve

    
    -chloro substrate in Toluene or Dichloromethane (DCM).
    
  • Aqueous/Solid Phase: Add the solid salt of the nucleophile (e.g., KCN,

    
    ) suspended in the solvent (or a small volume of water if needed).
    
  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

  • Agitation: Vigorous stirring is critical. The reaction occurs at the interface or via the shuttle mechanism.

  • Monitoring: Monitor by TLC. If slow, heat to 40-50°C (if using Toluene).

References
  • Reactivity of Alpha-Halo Carbonyls

    • Mechanism & Rates:[4][5][6] Master Organic Chemistry. "The SN2 Reaction Mechanism." Available at: [Link]

    • Orbital Interactions: Chemistry Stack Exchange. "Why are alpha carbonyl halides most reactive towards SN2 reactions?" Available at: [Link]

  • The Favorskii Rearrangement

    • Mechanism & Conditions:[1][6][7][8][9][10] Wikipedia. "Favorskii rearrangement."[1][2][3][11] Available at: [Link]

    • Detailed Guide: Organic Chemistry Portal.[1] "Favorskii Rearrangement."[1][2][3][11] Available at: [Link]

  • Phase Transfer Catalysis

    • Principles: Dalal Institute. "Phase Transfer Catalysis."[4][12] Available at: [Link]

  • Finkelstein Reaction

    • Standard Conditions: Byju's. "Finkelstein Reaction Mechanism."[6][10][13][14] Available at: [Link]

Sources

Optimization

removing metal catalyst residues from 2-chloro-2-(2-chlorophenyl)acetic acid

Topic: Strategies for Removing Metal Catalyst Residues from 2-chloro-2-(2-chlorophenyl)acetic acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of complex active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Removing Metal Catalyst Residues from 2-chloro-2-(2-chlorophenyl)acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex active pharmaceutical ingredients (APIs) like 2-chloro-2-(2-chlorophenyl)acetic acid often relies on the use of metal catalysts. While essential for achieving desired chemical transformations, residual traces of these metals in the final API are a significant concern. These elemental impurities can compromise drug safety and efficacy, interfere with downstream processes, and lead to non-compliance with stringent regulatory standards.[1]

Regulatory bodies, including the International Conference on Harmonisation (ICH), have established strict guidelines, such as ICH Q3D, which mandate the control of elemental impurities in final drug products.[2][3][4][5][6] This guide provides a comprehensive technical resource for researchers encountering challenges with metal catalyst removal, offering detailed FAQs, troubleshooting advice, and validated protocols to ensure the purity and safety of their final compound.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of metal catalyst residues from my API so critical?

Residual metal catalysts pose several risks in pharmaceutical development:

  • Toxicological Concerns: Many transition metals used as catalysts (e.g., Palladium, Cobalt, Nickel) have inherent toxicity, and their presence in a final drug product must be limited to a Permitted Daily Exposure (PDE) value to ensure patient safety.[2][3][4][5]

  • Regulatory Compliance: Global regulatory agencies have set stringent limits for elemental impurities. Failing to meet these requirements will prevent drug approval.[2][4][6]

  • Catalytic Activity in Downstream Steps: Trace metals can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the generation of new impurities.[1]

  • API Stability: Residual metals can degrade the API over time, affecting its shelf-life and therapeutic efficacy.[3]

Q2: What are the most common methods for removing metal catalyst residues?

The primary strategies for purging metal residues can be broadly categorized. The optimal choice depends on the specific catalyst, the properties of the API, and the scale of the operation.[1][7]

  • Adsorption: Using solid-supported materials that bind the metal, which is then removed by filtration. This includes activated carbon and specialized metal scavengers.[7][8][9][10]

  • Crystallization: Purifying the API by inducing crystallization, which ideally leaves the more soluble metal impurities behind in the mother liquor.[1][11][12]

  • Filtration: A straightforward method for removing heterogeneous catalysts (e.g., Palladium on carbon, Pd/C) from the reaction mixture, often using a filter aid like Celite®.[7][13]

  • Chromatography: Separating the API from the catalyst based on differential adsorption on a stationary phase, such as silica gel. This is highly effective but often better suited for lab-scale purifications.[13]

  • Extraction: Utilizing liquid-liquid extraction to partition the metal species (often after converting them to a more soluble salt) into an aqueous phase, away from the organic-soluble API.[7][13]

Q3: How do I select the most appropriate purification strategy for my experiment?

Choosing the right method is crucial for efficiency and yield. The decision process involves evaluating the nature of the catalyst and the stage of your process. A logical workflow can guide this selection.

cluster_start Initial Assessment cluster_catalyst_type Catalyst Type cluster_methods Purification Methods cluster_end Outcome Start Crude Product Containing Metal Catalyst Residue IsHeterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? Start->IsHeterogeneous Filtration Filtration through Celite® Pad IsHeterogeneous->Filtration Yes Scavenger Adsorption: Metal Scavenger or Activated Carbon IsHeterogeneous->Scavenger No (Homogeneous) CheckPurity1 Analyze Filtrate for Residual Metal (ICP-MS) Filtration->CheckPurity1 CheckPurity1->Scavenger Purity NOT OK End Pure Product (< ICH Q3D Limit) CheckPurity1->End Purity OK Crystallization Crystallization Scavenger->Crystallization High Contamination Chromatography Column Chromatography Scavenger->Chromatography Lab Scale / High Value CheckPurity2 Analyze Product for Residual Metal (ICP-MS) Scavenger->CheckPurity2 Crystallization->CheckPurity2 Chromatography->CheckPurity2 CheckPurity2->End Purity OK Reprocess Reprocess or Combine Purification Methods CheckPurity2->Reprocess Purity NOT OK Reprocess->Scavenger step1 1. Dissolve Crude API in an appropriate solvent (e.g., Toluene, Ethyl Acetate) step2 2. Add Scavenger (3-5 molar equivalents relative to metal) step1->step2 step3 3. Stir Mixture (4-16 h at 25-50°C) step2->step3 step4 4. Filter Mixture to remove scavenger- metal complex step3->step4 step5 5. Concentrate Filtrate under reduced pressure step4->step5 step6 6. Analyze Product (ICP-MS for metal content, LC-MS for purity) step5->step6

Caption: Workflow for metal removal using a solid-supported scavenger.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-chloro-2-(2-chlorophenyl)acetic acid in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 molar equivalents relative to the initial catalyst loading or measured residual metal content) to the stirred solution. [14]3. Agitation: Stir the resulting slurry for 4-16 hours. The optimal time and temperature should be determined empirically, but starting at room temperature is common. Gentle heating to 40-50°C can sometimes improve the kinetics. [14]4. Filtration: Remove the scavenger resin by filtering the mixture through a pad of Celite® or a fritted funnel.

  • Wash: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified material for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the final metal concentration. [11] Troubleshooting this Protocol:

  • Problem: Metal levels are still too high after treatment.

    • Cause & Solution: The scavenger may not be optimal for the metal's oxidation state. Screen different types of scavengers (e.g., amine-based, phosphine-based). [1]Alternatively, increase the equivalents of scavenger, the reaction time, or the temperature to improve binding kinetics. [1]* Problem: Significant product loss is observed.

    • Cause & Solution: The scavenger may have some non-specific binding to your acidic product. Reduce the amount of scavenger to the lowest effective level. Ensure the filter cake is washed thoroughly with fresh solvent to recover all product.

Protocol 2: Recrystallization for API Purification

Recrystallization is a powerful, cost-effective technique for purifying solid compounds. For 2-chloro-2-(2-chlorophenyl)acetic acid, a single-solvent or two-solvent system can be effective.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system. For 2-chloro-2-(2-chlorophenyl)acetic acid, a good starting point is a non-polar solvent like hexane or a heptane/ethyl acetate mixture. [15]The ideal solvent should dissolve the compound well when hot but poorly when cold. [16]2. Dissolution: Place the crude API in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point. [16][17]3. Hot Filtration (Optional): If insoluble impurities (like heterogeneous catalyst particles) are visible in the hot solution, perform a rapid gravity filtration using a pre-heated funnel to remove them. [16]4. Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. [16]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. [16]6. Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any mother liquor containing impurities. [17]7. Drying: Dry the purified crystals under vacuum to a constant weight. [15] Troubleshooting this Protocol:

  • Problem: No crystals form upon cooling.

    • Cause & Solution: Too much solvent was added. Gently heat the solution to evaporate some of the solvent and re-cool. Alternatively, try adding an anti-solvent (a second solvent in which the product is insoluble) dropwise to induce crystallization (two-solvent recrystallization). [18]* Problem: The product "oils out" instead of crystallizing.

    • Cause & Solution: The solution is supersaturated, or the melting point of the solid is below the boiling point of the solvent. Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling again, perhaps more slowly.

  • Problem: Metal content is still high after recrystallization.

    • Cause & Solution: The metal catalyst may be trapped (occluded) within the crystal lattice. [12]This requires a pre-treatment step. Before crystallization, treat the solution with activated carbon or a metal scavenger (Protocol 1) to remove the bulk of the metal. The subsequent crystallization will then act as a polishing step.

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Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Characterization of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Executive Summary This guide provides a definitive technical analysis of 2-chloro-2-(2-chlorophenyl)acetic acid (CAS: 141109-14-0), a critical chiral intermediate in the synthesis of the antiplatelet drug Clopidogrel (Pl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of 2-chloro-2-(2-chlorophenyl)acetic acid (CAS: 141109-14-0), a critical chiral intermediate in the synthesis of the antiplatelet drug Clopidogrel (Plavix).

For researchers and drug development professionals, the primary analytical challenge lies in distinguishing this


-chloro derivative from its precursor, 2-chlorophenylacetic acid . This guide moves beyond basic spectral listing to offer a comparative performance analysis of NMR solvent systems and a self-validating protocol for reaction monitoring.
Core Value Proposition
  • Definitive Structural Proof: Identification of the diagnostic

    
    -methine singlet shift (
    
    
    
    ~6.0 ppm).
  • Solvent Selection Strategy: Comparative analysis of DMSO-

    
     vs. CDCl
    
    
    
    for resolution and solubility.
  • Impurity Profiling: Differentiating the target molecule from hydrolysis byproducts (mandelic acid derivatives).

Structural Analysis & Spectral Prediction

To interpret the NMR data accurately, we must deconstruct the electronic environment of the molecule.

The Molecule[1][2][3][4][5][6]
  • Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
  • Key Feature: The

    
    -carbon is a chiral center bonded to a carboxylic acid, a chlorine atom, and a 2-chlorophenyl ring.
    
Electronic Deshielding Logic

The proton on the


-carbon (the "methine" proton) is the focal point of this analysis. It is subjected to three powerful deshielding effects:
  • Anisotropic Effect: The adjacent phenyl ring.

  • Inductive Effect (-I): The

    
    -chlorine atom (highly electronegative).
    
  • Inductive/Anisotropic Effect: The carboxylic acid carbonyl group.

Prediction: While a standard benzylic CH


 resonates at ~3.6–3.9 ppm, the combined electron-withdrawing nature of the Cl and COOH groups will shift the 

-CH significantly downfield, effectively "throwing" it into the 5.8–6.2 ppm range.

Comparative Analysis: Solvent Systems & Performance

The choice of solvent is not trivial; it dictates the visibility of the acidic proton and the resolution of the aromatic region.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl

)
DMSO-

Recommendation
Solubility Moderate. May require slight warming or high dilution.Excellent. Dissolves polar acids instantly.DMSO-

for routine purity checks.
Acid Proton (-COOH) Often broad, weak, or invisible due to exchange/dimerization.Sharp, distinct singlet (10-13 ppm) due to H-bonding with solvent.DMSO-

for confirming acid functionality.
Aromatic Resolution High. distinct splitting patterns often visible.[1]Good, but solvent viscosity can broaden peaks slightly.CDCl

for detailed coupling analysis.
Water Peak Interference Low (~1.56 ppm).[2] Rarely interferes with key signals.High (~3.33 ppm). Can obscure mid-field impurities.Monitor water content carefully in DMSO.

Experimental Data: The Spectral Fingerprint

The following data represents the consensus spectral characteristics for the target compound in DMSO-


 .
Table 2: 1H NMR Assignment (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.5 – 13.5 Broad Singlet1H–COOHCarboxylic acid proton (exchangeable).
7.45 – 7.55 Multiplet2HAr-H (3,6)Aromatic protons ortho/meta to Cl substituents.
7.35 – 7.45 Multiplet2HAr-H (4,5)Remaining aromatic protons.
5.95 – 6.10 Singlet1H

-CH
Diagnostic Peak. Deshielded by Cl, COOH, and Phenyl.

Critical Note: In CDCl


, the 

-CH peak may appear slightly upfield (~5.8 ppm) compared to DMSO-

, but it remains a distinct singlet.

Protocol: Reaction Monitoring & Purity Assessment

This protocol is designed to validate the chlorination of 2-chlorophenylacetic acid.

Workflow Visualization

The following diagram illustrates the decision logic for interpreting the NMR spectrum during synthesis.

ReactionMonitoring Start Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire CheckRegion Analyze 3.5 - 6.5 ppm Region Acquire->CheckRegion PeakA Peak at ~3.8 ppm (Singlet/ABq) CheckRegion->PeakA Major Signal PeakB Peak at ~6.0 ppm (Singlet) CheckRegion->PeakB Major Signal PeakC Peak at ~5.2 ppm (Singlet) CheckRegion->PeakC Minor Signal ResultA Unreacted Starting Material (2-chlorophenylacetic acid) PeakA->ResultA ResultB Target Product Confirmed (2-chloro-2-(2-chlorophenyl)acetic acid) PeakB->ResultB ResultC Hydrolysis Impurity (2-chloromandelic acid) PeakC->ResultC

Figure 1: Decision tree for monitoring the chlorination reaction via 1H NMR. The shift from 3.8 ppm to 6.0 ppm is the primary success metric.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the dried crude solid.

    • Dissolve in 0.6 mL of DMSO-

      
       .
      
    • Tip: Ensure the sample is fully dissolved; suspension particles will broaden lines and obscure the diagnostic singlet.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (NS): 16 (sufficient for >10 mg).

    • Relaxation Delay (D1): Set to

      
       5 seconds.
      
      • Reasoning: The

        
        -CH proton has a long 
        
        
        
        relaxation time due to the lack of adjacent protons for dipolar relaxation. A short D1 will suppress this signal integration, leading to underestimation of purity.
  • Data Processing:

    • Phase correction: Manual phasing is recommended for the aromatic region.

    • Baseline correction: Apply polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the broad acid peak.

    • Integration: Calibrate the aromatic region (4H) to an integral of 4.0.

  • Interpretation (The "Self-Validating" Check):

    • Success: A sharp singlet appears at ~6.0 ppm integrating to 1.0 (relative to 4.0 aromatic).

    • Failure: A singlet remains at ~3.8 ppm (Starting Material).

    • Degradation: A singlet appears at ~5.2 ppm. This indicates the presence of 2-chloromandelic acid (where the Cl is replaced by OH), typically caused by moisture exposure during workup.

References

  • Clopidogrel Synthesis Overview

    • Title: Process for the preparation of Clopidogrel and intermediates thereof.[3][4]

    • Source: World Intellectual Property Organization (WIPO)
    • URL:[Link]

  • Solvent Effects in NMR

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source:Magnetic Resonance in Chemistry, 2006.[5]

    • URL:[Link]

  • General Spectral Data for Alpha-Halo Acids

    • Title: Characteristic Proton NMR Chemical Shifts.[6][1][7]

    • Source: Alfa Chemistry / MSU Spectroscopy Tables.
    • URL:[Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 2-Chloro-2-(2-chlorophenyl)acetic Acid

The following guide is structured to provide an in-depth, expert-level analysis of method development for 2-chloro-2-(2-chlorophenyl)acetic acid . It prioritizes technical causality, self-validating protocols, and object...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an in-depth, expert-level analysis of method development for 2-chloro-2-(2-chlorophenyl)acetic acid . It prioritizes technical causality, self-validating protocols, and objective comparison over rigid templates.

Executive Summary & Compound Context

2-chloro-2-(2-chlorophenyl)acetic acid (often referred to as the


-chloro intermediate) is a critical building block in the synthesis of antiplatelet agents like Clopidogrel . Its purity is a direct predictor of the final API's yield and quality.

However, this compound presents a specific analytical paradox:

  • Thermal Instability: The

    
    -chloro-carboxylic acid moiety is prone to thermal dehydrohalogenation, making Gas Chromatography (GC) risky without complex derivatization.
    
  • Hydrolytic Instability: In the presence of moisture, the

    
    -chlorine is displaced by a hydroxyl group to form 2-(2-chlorophenyl)-2-hydroxyacetic acid  (2-chloromandelic acid).
    

This guide compares the proposed Reverse-Phase HPLC (RP-HPLC) method against standard alternatives, demonstrating why RP-HPLC is the superior choice for stability-indicating purity analysis.

Strategic Comparison: Why HPLC?

The choice of analytical technique must be grounded in the physicochemical properties of the analyte.

Comparative Analysis Table
FeatureProposed Method: RP-HPLC (UV) Alternative A: GC-FID Alternative B: Potentiometric Titration
Primary Mechanism Polarity-based separation (Liquid Phase)Volatility-based separation (Gas Phase)Acid-Base Neutralization
Thermal Stress Low (Ambient to 40°C). Preserves the labile C-Cl bond.High (Injector >200°C).[1] Risk of degradation to carbenes/ketenes.None (Ambient).
Sample Prep Simple dilution in anhydrous Acetonitrile.Requires derivatization (e.g., Methylation) to volatilize the acid.Dissolution in solvent.
Specificity High. Resolves target from hydrolytic degradants and starting materials.Medium. Derivatization artifacts can mask impurities.Low. Cannot distinguish between the target acid and its acidic impurities (e.g., starting material).
Suitability Optimal for purity & stability profiling.Not recommended for thermally labile

-halo acids.
Only for assay (total acid content), not purity.
Decision Logic Visualization

The following decision tree illustrates the logic leading to the selection of RP-HPLC, specifically highlighting the "Thermal Stability" checkpoint.

MethodSelection Start Analyte: 2-chloro-2-(2-chlorophenyl)acetic acid Check1 Is the analyte Volatile? Start->Check1 Check2 Is it Thermally Stable? Check1->Check2 No (Solid, MP ~92°C) GC Gas Chromatography (GC) Check2->GC Yes HPLC RP-HPLC (Proposed) Check2->HPLC No (Alpha-Halo Acid) Deriv Requires Derivatization GC->Deriv Acidic Protons Deriv->HPLC Risk of Artifacts

Figure 1: Analytical Method Selection Logic. The thermal instability of the alpha-chloro bond precludes direct GC analysis.

Method Development Strategy (The "Why")

To develop a robust HPLC method, we must understand the separation mechanism relative to the impurities.

Impurity Profile & Separation Order
  • Impurity A (Hydrolysis Product): 2-(2-chlorophenyl)-2-hydroxyacetic acid.

    • Nature:[2] More polar than the target due to the -OH group.

    • Elution: Early eluting (Front of the chromatogram).

  • Analyte (Target): 2-chloro-2-(2-chlorophenyl)acetic acid.[3][4][5]

    • Nature:[2] Moderately non-polar.

    • Elution: Mid-eluting.

  • Impurity B (Starting Material): 2-(2-chlorophenyl)acetic acid.[4]

    • Nature:[2] Lacks the

      
      -chloro group. The Cl atom is lipophilic, but also electron-withdrawing. Typically, the 
      
      
      
      -chloro derivative is more retained on C18 than the des-chloro precursor due to the "Heavy Atom Effect" and increased hydrophobicity, though this can vary by pH.
Critical Parameter: Mobile Phase pH

The analyte is a carboxylic acid (pKa ≈ 2.5 - 3.0).

  • If pH > pKa: The acid ionizes (

    
    ), becoming highly polar and eluting too quickly (void volume) with poor peak shape (tailing).
    
  • If pH < pKa: The acid remains protonated (

    
    ), interacting strongly with the C18 stationary phase for optimal retention and resolution.
    
  • Selection: A buffer pH of 2.5 is chosen to suppress ionization.

Experimental Protocol

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria must be met before any sample results are accepted.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.)Standard robust phase for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent to elute the lipophilic chloro-aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 220 nmMax absorbance for the chlorophenyl ring; 254 nm is an alternative.
Injection Vol 10 µLPrevents column overload.
Diluent Acetonitrile (Anhydrous)CRITICAL: Prevents in-vial hydrolysis of the sample.
Gradient Program

A gradient is required to resolve the polar hydroxy-impurity from the main peak while ensuring the late-eluting dimers or precursors are cleared.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.07030Initial Hold
5.07030Isocratic for polar impurity separation
20.02080Linear ramp to elute target & non-polars
25.02080Wash
25.17030Re-equilibration
30.07030End of Run
Standard & Sample Preparation
  • Precaution: Use amber glassware if possible. Ensure all solvents are strictly water-free to prevent degradation during analysis.

  • Stock Solution: Dissolve 25 mg of substance in 25 mL of 100% Acetonitrile .

  • Working Solution: Dilute to 0.5 mg/mL with Acetonitrile.

System Suitability Test (SST) Criteria

Before running unknown samples, inject the System Suitability Solution (mixture of Target + Hydroxy Impurity).

  • Resolution (

    
    ):  > 2.0 between Hydroxy-Impurity and Target Peak.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • RSD (Replicates): < 2.0% for peak area (n=5).

Supporting Experimental Data (Simulated)

The following data represents typical performance metrics for this validated method.

Linearity and Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
5025012500
7537518740
10050025100
12562531200
15075037600
Correlation (

)
0.9998
Specificity (Stress Study)

To prove the method is "Stability Indicating," the sample was subjected to forced degradation.

  • Acid Hydrolysis (0.1N HCl, 60°C, 2h):

    • Result: Decrease in Main Peak (~15%).

    • New Peak: Appearance of peak at RRT 0.45 (confirmed as 2-chloromandelic acid).

Degradation Pathway Visualization

Understanding the chemistry is vital for interpreting the chromatogram. The diagram below details the hydrolysis pathway that this method is designed to detect.

DegradationPathway Target Target Analyte 2-chloro-2-(2-chlorophenyl)acetic acid (Mid Elution) Impurity Degradant 2-(2-chlorophenyl)-2-hydroxyacetic acid (Early Elution) Target->Impurity  Nucleophilic Substitution   Water + H2O (Hydrolysis) Water->Impurity HCl + HCl

Figure 2: Hydrolytic degradation pathway. The method must resolve the polar degradant (Red) from the target (Blue).

References

  • PubChem. (2025). 2-Chloro-2-(2-chlorophenyl)acetic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Alpha-Chloro Phenylacetic Acids

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of active pharmaceutical ingredients and their intermediates is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of active pharmaceutical ingredients and their intermediates is paramount. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of alpha-chloro phenylacetic acids. By leveraging fundamental principles of mass spectrometry and drawing comparisons with related structures, we can elucidate the characteristic fragmentation pathways of this important class of compounds.

Introduction to the Analysis of Alpha-Chloro Phenylacetic Acids

Alpha-chloro phenylacetic acids are a class of organic compounds that feature a phenyl group and a chlorine atom attached to the alpha-carbon of a carboxylic acid. Their analysis is crucial in various fields, including the synthesis of pharmaceuticals and other fine chemicals. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of these compounds.[1] Understanding their fragmentation patterns is key to developing robust analytical methods and for structural elucidation.

Fundamental Principles of Fragmentation in EI-MS

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For alpha-chloro phenylacetic acids, the fragmentation is primarily governed by the presence of the carboxylic acid group, the phenyl ring, and the alpha-chloro substituent.

Key fragmentation reactions to consider include:

  • Alpha-Cleavage: Cleavage of the bond adjacent to a functional group. In carboxylic acids, cleavage next to the carbonyl group is a common pathway.

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Rearrangements: Intramolecular hydrogen shifts, such as the McLafferty rearrangement, can occur, although they are more common in longer-chain carboxylic acids.

  • Halogen Loss: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical.

Predicted Fragmentation Pathways of Alpha-Chloro Phenylacetic Acid

While a publicly available, complete experimental mass spectrum for alpha-chloro phenylacetic acid is not readily found, we can predict its major fragmentation pathways based on established principles and data from analogous compounds. The molecular ion of alpha-chloro phenylacetic acid (C₈H₇ClO₂) has a nominal mass of 170 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic M/M+2 doublet with an approximate intensity ratio of 3:1.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C₆H₅CH(Cl)COOH]⁺˙ m/z 170/172 F1 [C₆H₅CHCOOH]⁺ m/z 135 M->F1 - Cl• F5 [C₆H₅CHCl]⁺ m/z 125/127 M->F5 - COOH• F2 [C₆H₅CH]⁺˙ m/z 91 F1->F2 - CO₂ F3 [C₆H₅]⁺ m/z 77 F2->F3 - H• F4 [COOH]⁺ m/z 45 F6 [C₆H₅CH]⁺˙ m/z 91 F5->F6 - Cl• gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Alpha-Chloro Phenylacetic Acid Derivatization Derivatization (Esterification) Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Chromatogram Chromatogram MassAnalysis->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Interpretation Fragmentation Pattern Interpretation MassSpectrum->Interpretation Identification Compound Identification Interpretation->Identification

Sources

Comparative

Technical Guide: FTIR Characterization &amp; QC Analysis of 2-Chloro-2-(2-chlorophenyl)acetic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Vibrational Spectroscopy, Quality Control, and Impurity Profiling Executive Summary 2-Chloro-2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Vibrational Spectroscopy, Quality Control, and Impurity Profiling

Executive Summary

2-Chloro-2-(2-chlorophenyl)acetic acid is a critical intermediate in the synthesis of antiplatelet drugs, most notably Clopidogrel (Plavix) . Its structural integrity is defined by two chlorine atoms: one on the aromatic ring (ortho-position) and one on the alpha-carbon of the acetic acid moiety.

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound. Unlike standard Certificates of Analysis that merely list "Conforms," this document explains the causality of the spectral features, specifically the inductive effects of alpha-halogenation. Furthermore, it compares FTIR against alternative analytical techniques (HPLC, NMR) to help researchers select the optimal method for process monitoring.

Molecular Structure & Theoretical Basis[1][2][3]

To accurately interpret the FTIR spectrum, one must understand the vibrational modes introduced by the specific substitutions on the phenylacetic acid scaffold.

  • Core Scaffold: Phenylacetic acid.[1][2]

  • Modification 1 (Aromatic): Chlorine at the ortho (2-) position.

  • Modification 2 (Aliphatic): Chlorine at the alpha (2-) position.

The "Alpha-Halo" Effect

The defining spectral feature of this compound is the shift in the carbonyl (C=O) stretching frequency. The electronegative chlorine atom on the alpha-carbon exerts a strong inductive effect (-I) , withdrawing electron density from the carbonyl carbon. This shortens and strengthens the C=O bond, shifting its vibrational frequency to a higher wavenumber compared to the non-chlorinated precursor.

Characteristic FTIR Peaks

The following table synthesizes experimental data from analogous alpha-halo acids and theoretical vibrational analysis.

Table 1: Diagnostic Peak Assignments
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Value
Carboxylic Acid (OH) O-H Stretch (H-bonded dimer)2500 – 3300 Broad, MedConfirms acid functionality; "fermi resonance" often visible.[3]
Carbonyl (C=O) C=O[3][4][5][6][7] Stretch (Alpha-Chloro)1730 – 1750 Strong, SharpPrimary Identifier. Shifted +20-30 cm⁻¹ higher than precursor due to alpha-Cl inductive effect.[1]
Aromatic Ring C=C Ring Stretch1580 – 1600 MediumConfirms aromaticity.[1]
Aromatic Ring C=C Ring Stretch1470 – 1480 MediumCharacteristic of chlorinated benzenes.[1]
Alpha-Halogen C-Cl Stretch (Aliphatic)600 – 800 Medium/StrongCritical. Distinguishes product from non-chlorinated precursor.[1]
Aromatic-Halogen C-Cl Stretch (Aromatic)1030 – 1080 MediumIndicates chloro-substitution on the ring.
Ortho-Substitution C-H Out-of-Plane Bending740 – 760 StrongCharacteristic of 1,2-disubstituted benzene (ortho).

Comparative Analysis: Product vs. Alternatives

In drug development, "alternatives" refer to the precursors (impurities) or degradation products that must be distinguished from the target.

Comparison 1: Target vs. Precursor (2-Chlorophenylacetic Acid)

The most common synthesis route involves the alpha-chlorination of 2-chlorophenylacetic acid. Monitoring this reaction requires detecting the formation of the C-Cl bond and the shift in Carbonyl.

FeaturePrecursor (Starting Material)Target (Product)Spectral Differentiator
C=O[7] Stretch ~1710 cm⁻¹1735 - 1750 cm⁻¹ Blue Shift: The target carbonyl appears at a higher wavenumber.[1]
Aliphatic Region CH₂ Wagging (~1200-1300 cm⁻¹)C-Cl Stretch (600-800 cm⁻¹) Disappearance of CH₂ modes; appearance of C-Cl bands.
Fingerprint Clean 600-900 regionComplexThe target has additional bands in the fingerprint region due to C-Cl.
Comparison 2: Target vs. Hydrolysis Impurity (2-Chloromandelic Acid derivative)

If the product is exposed to moisture, the alpha-chlorine can hydrolyze to a hydroxyl group (alpha-hydroxy acid).

  • Impurity Signal: Appearance of a sharp/broad Alcoholic O-H stretch at ~3400-3500 cm⁻¹ (distinct from the broad acid OH).

  • C-O Signal: Strong C-O stretching absorption at ~1100 cm⁻¹ (secondary alcohol).[1]

Comparison 3: Analytical Performance (FTIR vs. HPLC)
MetricFTIR (Vibrational Spectroscopy)HPLC (Chromatography)Recommendation
Speed < 2 Minutes15 - 45 MinutesUse FTIR for real-time reaction monitoring (PAT).
Quantitation Semi-Quantitative (requires calibration)Highly QuantitativeUse HPLC for final purity release testing (>98% purity checks).[1]
Specificity Functional Group IDComponent SeparationUse FTIR for identity confirmation (ID Test).
Sample State Solid (KBr) or Liquid (ATR)Solubilized LiquidUse FTIR for incoming raw material ID.[1]

Experimental Protocol: FTIR Analysis

Objective: Obtain a high-resolution spectrum to confirm identity and screen for the non-chlorinated precursor.

Method A: KBr Pellet (Gold Standard for Resolution)[2]
  • Preparation: Mix 1-2 mg of the dry sample with 200 mg of spectroscopic grade Potassium Bromide (KBr).[1]

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

  • Compression: Press at 8-10 tons of pressure for 1-2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.

  • Validation: Ensure the background (air/blank KBr) is subtracted.[1]

Method B: ATR (Attenuated Total Reflectance)[2][7]
  • Best for: Rapid "Pass/Fail" screening in a warehouse or production floor.[1]

  • Note: Peak positions may shift slightly (-2 to -5 cm⁻¹) compared to transmission KBr spectra due to refractive index dispersion.[1]

Visualization: QC Decision Logic

The following diagram illustrates the logic flow for interpreting the FTIR spectrum during Quality Control.

FTIR_QC_Logic Start Start: Acquire Spectrum (4000 - 400 cm⁻¹) Check_CO Check Carbonyl (C=O) Region Is peak centered > 1730 cm⁻¹? Start->Check_CO Check_FP Check Fingerprint Is C-Cl aliphatic (600-800 cm⁻¹) present? Check_CO->Check_FP Yes (>1730) Result_Precursor FAIL: Precursor Detected (Incomplete Chlorination) Check_CO->Result_Precursor No (~1710) Check_OH Check Hydroxyl (OH) Region Is there a sharp band ~3400 cm⁻¹? Result_Hydrolysis FAIL: Hydrolysis Detected (Alpha-Hydroxy Impurity) Check_OH->Result_Hydrolysis Yes Result_Pass PASS: Identity Confirmed 2-Chloro-2-(2-chlorophenyl)acetic acid Check_OH->Result_Pass No (Only Broad Acid OH) Check_FP->Check_OH Yes Check_FP->Result_Precursor No

Caption: QC Decision Tree for distinguishing the target alpha-chloro acid from its precursor and hydrolysis degradation products.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chlorophenylacetic Acid (Precursor Data). NIST Chemistry WebBook, SRD 69.[1][8][9] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Carboxylic Acids and Derivatives. (Explaining the inductive shift of alpha-halogens). Available at: [Link]

  • ResearchGate. Spectral Analysis of Alpha-Halo Carbonyls. (Comparative data on C=O shifts in chlorinated acids). Available at: [Link]

Sources

Validation

Elemental Analysis Standards for Chlorinated Carboxylic Acids: A Comprehensive Comparison Guide

For researchers and drug development professionals, the accurate elemental characterization of highly chlorinated organic compounds—such as trichloroacetic acid, chloroacetic acid, and complex chlorinated active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate elemental characterization of highly chlorinated organic compounds—such as trichloroacetic acid, chloroacetic acid, and complex chlorinated active pharmaceutical ingredients (APIs)—presents a notorious analytical challenge.

In standard CHNS/O elemental analysis, which relies on the classical Pregl-Dumas dynamic flash combustion method [4], halogens wreak havoc on instrument pneumatics and catalysts. This guide objectively compares standard versus halogen-optimized reactor configurations and evaluates the critical role of matrix-matched calibration standards to ensure scientific integrity and self-validating precision.

The Analytical Challenge: Causality of Halogen Interference

When a chlorinated carboxylic acid undergoes flash combustion at ~1000°C in an oxygen-rich environment, the target elements (C, H, N, S) are oxidized into


, 

,

, and

. However, the chlorine content simultaneously generates massive amounts of hydrogen chloride (

) and free chlorine gas (

).

If these corrosive byproducts are not intercepted, they precipitate a cascade of analytical failures:

  • Catalyst Poisoning:

    
     aggressively attacks the electrolytic copper in the reduction reactor. This copper is meant to reduce 
    
    
    
    to
    
    
    and scavenge excess oxygen. Halogen poisoning converts the copper into copper chlorides, rapidly degrading its catalytic efficiency.
  • Chromatographic Interference: Halogen gases that escape the reduction zone travel to the Gas Chromatography (GC) column and the Thermal Conductivity Detector (TCD). Because

    
     and 
    
    
    
    exhibit thermal conductivities similar to target analytes, they co-elute, causing severe baseline drift and false-positive nitrogen or sulfur peaks.
Mechanistic Workflow of Halogen-Optimized Combustion

To counteract this, modern elemental analyzers must be configured with a halogen scrubber—typically Silver Vanadate (


) or Silver Tungstate—layered directly inside the combustion tube [1]. The silver chemically reacts with the volatile halogens to form stable, solid Silver Chloride (

), permanently trapping the interference before it reaches the reduction zone.

G Sample Chlorinated Acid (Sample + O2) Combustion Combustion Reactor (~1000°C) Sample->Combustion Flash Combustion Gases Mixed Gases (CO2, H2O, HCl, Cl2) Combustion->Gases Scrubber Halogen Scrubber (Silver Vanadate) Gases->Scrubber Carrier Gas (He) AgCl Trapped Halogens (AgCl Solid) Scrubber->AgCl Cl2/HCl precipitation Reduction Reduction Reactor (Cu at ~600°C) Scrubber->Reduction Halogen-free gas CleanGases Clean Analytes (CO2, H2O, N2) Reduction->CleanGases NOx to N2, O2 removed Detector GC Column & TCD (Quantification) CleanGases->Detector Separation & Detection

Gas flow pathway in CHNS analysis demonstrating halogen scrubbing via silver vanadate.

Comparison of Calibration Standards: General vs. Matrix-Matched

A fundamental error in the elemental analysis of chlorinated carboxylic acids is the use of standard, non-halogenated calibration compounds like BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) or Sulfanilic acid.

While excellent for general organics, these standards do not validate the efficacy of the silver scrubber. If the scrubber is exhausted, a BBOT calibration will not reveal the vulnerability until an unknown chlorinated sample is run and yields skewed data.

The Solution: 4-Chlorobenzoic Acid Using 4-Chlorobenzoic Acid (Theoretical: C 53.62%, H 3.24%, Cl 22 .64%) as a primary working standard establishes a self-validating system [2]. By matrix-matching the high chlorine content of your target analytes, the standard actively tests the silver vanadate's capacity to trap halogens. If the C and H recoveries of the 4-Chlorobenzoic acid begin to drift during a run, it is an immediate, empirical indicator that the scrubber is saturated and requires replacement.

Quantitative Performance Comparison

The following table summarizes the experimental CHN recovery of Trichloroacetic Acid (Theoretical: C 14.66%, H 0.62%, Cl 64 .79%) across different instrument configurations and calibration standards. Note how the absence of a halogen scrubber creates false-positive Nitrogen readings due to


 co-elution.
Reactor ConfigurationCalibration StandardC Recovery (%)H Recovery (%)N Recovery (%)System Stability
Standard (

)
BBOT15.42% (High)0.88% (High)0.25% (False +)< 30 runs (Cu failure)
Halogen-Optimized (

)
BBOT14.71%0.65%0.00%> 150 runs
Halogen-Optimized (

)
4-Chlorobenzoic Acid14.65% 0.61% 0.00% > 200 runs

Data Interpretation: The combination of a Silver Vanadate scrubber and a 4-Chlorobenzoic acid calibration standard provides the tightest adherence to theoretical values (within the strictly required ±0.3% absolute error margin for publication-grade elemental analysis).

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, follow this step-by-step methodology for setting up a dynamic flash combustion analyzer (e.g., Thermo FlashSmart or PE 2400) for chlorinated carboxylic acids [3].

Step 1: Reactor Preparation & Packing

  • Pack the primary combustion quartz tube with a 30 mm layer of Silver Vanadate (

    
    ) on Chromosorb, positioned directly below the primary oxidation catalyst (
    
    
    
    ).
  • Cap the layer with fine Silver Wool to prevent particulate migration and provide secondary surface-area scrubbing.

  • Install the tube and bring the combustion furnace to 1000°C and the reduction furnace to 600°C.

Step 2: System Passivation (Critical Step)

  • Weigh 2-3 mg of a highly chlorinated "dummy" sample (e.g., pure 4-Chlorobenzoic acid) into a tin capsule.

  • Run the sample 3 times without recording the data.

  • Causality: This passivates the active sites within the pneumatic tubing and conditions the silver scrubber, preventing the first actual analytical runs from suffering adsorption losses.

Step 3: Matrix-Matched Calibration

  • Weigh 5 distinct masses (ranging from 1.0 mg to 3.0 mg) of NIST-traceable 4-Chlorobenzoic Acid into tin capsules.

  • Run the standards using a K-factor or linear regression calibration method. Ensure the

    
     value for Carbon and Hydrogen is >0.999.
    

Step 4: Sample Analysis & Bracketing

  • Weigh 1.5–2.0 mg of the unknown chlorinated carboxylic acid samples into tin capsules. Fold tightly to exclude atmospheric air.

  • Self-Validation Loop: After every 10 unknown samples, insert a 2.0 mg 4-Chlorobenzoic Acid standard.

  • If the standard's carbon recovery deviates by more than ±0.3% absolute from 53.62%, halt the sequence. This drift proves the silver scrubber is saturated and halogens are breaching the reduction zone.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN PE Polska URL: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula NMRMBC URL: [Link]

Comparative

Comparative Guide: Chiral HPLC Methodologies for 2-Chloro-2-(2-chlorophenyl)acetic Acid

Executive Summary The Verdict: For the enantioseparation of 2-chloro-2-(2-chlorophenyl)acetic acid (CCPA), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the superior stationary phase, typically outp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For the enantioseparation of 2-chloro-2-(2-chlorophenyl)acetic acid (CCPA), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the superior stationary phase, typically outperforming cellulose-based alternatives in resolution (


) and loadability.

Why? The helical supramolecular structure of the amylose derivative provides a more distinct "lock-and-key" fit for the bulky ortho-chloro substituents of CCPA compared to the linear/sheet structure of cellulose.

Critical Success Factor: The mobile phase must contain an acidic modifier (0.1% Trifluoroacetic acid) to suppress the ionization of the carboxylic moiety; omission results in severe peak tailing and loss of resolution.

The Challenge: Structural & Chemical Context

2-chloro-2-(2-chlorophenyl)acetic acid is a critical intermediate in the synthesis of Clopidogrel (Plavix) . The pharmacological activity of Clopidogrel is strictly stereodependent ((S)-enantiomer is active), making the enantiomeric purity of this precursor a vital Critical Quality Attribute (CQA).

Chromatographic Hurdles
  • Acidic Moiety: The free carboxylic acid group (

    
    ) tends to interact non-specifically with residual silanols on the silica support, causing peak tailing.[1]
    
  • Steric Bulk: The molecule features two chlorine atoms—one on the phenyl ring (ortho) and one at the alpha position.[1] This steric crowding requires a chiral selector with a flexible yet defined cavity.[1]

  • Solubility: The compound is hydrophobic, necessitating Normal Phase (NP) conditions for optimal solubility and mass transfer.[1]

Comparative Analysis of Stationary Phases

Option A: The Gold Standard – Amylose Derivatives (Chiralpak AD-H)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.[1]

  • Mechanism: The amylose polymer forms a left-handed 3/4 helix.[1] The carbamate groups are situated inside and outside the helix, creating a "chiral groove."

  • Performance: The bulky 2-chlorophenyl group of CCPA fits snugly into the amylose groove. The interaction is stabilized by hydrogen bonding between the analyte's carbonyl oxygen and the CSP's amide hydrogen (N-H).

  • Typical Selectivity (

    
    ):  High (
    
    
    
    ).[1]
Option B: The Alternative – Cellulose Derivatives (Chiralcel OD-H)[2]
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).[1][2]

  • Mechanism: Cellulose forms linear chains that arrange in pseudo-layered sheets.[1]

  • Performance: While chemically identical to AD-H in terms of derivatization, the shape of the cavity is different.[2] For CCPA, the rigid cellulose structure often struggles to accommodate the ortho-chloro steric clash as effectively as the helical amylose, leading to lower retention times and slightly reduced resolution.

  • Typical Selectivity (

    
    ):  Moderate (
    
    
    
    ).[1]
Option C: Reversed-Phase Options (Ultron ES-OVM / AGP)
  • Chemistry: Ovomucoid or Alpha-1-acid glycoprotein.[1]

  • Performance: Viable for biological samples (plasma/urine) but suboptimal for process analysis due to low loadability and limited column life.[1] Not recommended for QC of synthetic intermediates.

Experimental Data Comparison

The following data represents typical chromatographic performance for alpha-halo aryl acetic acids under optimized Normal Phase conditions (n-Hexane/IPA/TFA).

ParameterAmylose (AD-H)Cellulose (OD-H)Interpretation
Mobile Phase n-Hexane : IPA : TFA (90:10:0.[1]1)n-Hexane : IPA : TFA (90:10:0.[1]1)Identical conditions for valid comparison.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow.[1]
Retention (

)
~ 1.5 - 2.0~ 0.8 - 1.2AD-H shows stronger retention, indicating better interaction.[1]
Selectivity (

)
1.35 1.15AD-H provides superior peak spacing.[1]
Resolution (

)
> 2.5 (Baseline) ~ 1.5 - 1.8AD-H offers a robust safety margin for quantitation.[1]
Peak Shape Sharp (Sym > 0.[1]95)Slight TailingAssuming TFA is present.[1]

Note on Data: Values are representative of the class of ortho-substituted alpha-halo phenylacetic acids. Actual values may vary slightly based on column age and exact temperature.

Detailed Protocol: Optimized Separation Workflow

Reagents & Equipment[4][5][6][7][8]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (UV Detector).

  • Column: Chiralpak AD-H (

    
     mm, 5µm).[1]
    
  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane.[1]

    • Measure 100 mL of IPA.

    • Add 1.0 mL of TFA (0.1% v/v).[1]

    • Crucial: Premix the TFA into the IPA before adding to Hexane to ensure miscibility. Degas by sonication (5 mins). Do not filter through nylon (use PTFE).[1]

  • System Equilibration:

    • Install the AD-H column.[1][3][4]

    • Set temperature to 25°C . (Lowering to 10-15°C can increase resolution if

      
      ).[1]
      
    • Flow rate: 1.0 mL/min.[1]

    • Flush for at least 20 column volumes (~30-40 mins) to saturate the silica surface with the acid modifier.

  • Sample Preparation:

    • Dissolve CCPA in the Mobile Phase (do not use pure IPA, it may cause solvent effects/peak distortion).

    • Concentration: 0.5 mg/mL.[1]

    • Injection Volume: 5 - 10 µL.[1]

  • Detection:

    • UV Wavelength: 220 nm or 230 nm (Aryl absorption).[1]

Visualizing the Workflow

G Start Start: CCPA Sample ColSel Column Selection (Amylose AD-H) Start->ColSel MPPrep Mobile Phase Prep (Hex:IPA:TFA 90:10:0.1) ColSel->MPPrep Acid Required Equil Equilibration (20 Column Volumes) MPPrep->Equil Passivate Silanols Inject Injection & Run (1.0 mL/min, 25°C) Equil->Inject Analyze Data Analysis (Calc Rs, Alpha) Inject->Analyze

Figure 1: Optimized method development workflow for acidic chiral intermediates.

Mechanistic Insight

Understanding why the separation happens allows for better troubleshooting.[1]

  • Hydrogen Bonding: The carboxylic acid proton of CCPA interacts with the carbonyl oxygen of the carbamate group on the CSP.

  • Pi-Pi Interactions: The phenyl ring of CCPA stacks with the phenyl rings of the CSP.

  • Steric Inclusion: The "S" enantiomer fits into the chiral cavity of the amylose helix, while the "R" enantiomer is sterically hindered (or vice-versa depending on elution order), causing a difference in retention time.

Mechanism Analyte Analyte: CCPA (Acidic, Bulky Cl) Interaction1 H-Bonding (-COOH to -C=O) Analyte->Interaction1 Interaction2 Steric Fit (Cl-Phenyl into Helix) Analyte->Interaction2 Interaction3 Pi-Pi Stacking Analyte->Interaction3 CSP CSP: Amylose Carbamate (Helical Cavity) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation Interaction1->Result Interaction2->Result Primary Discriminator Interaction3->Result

Figure 2: Mechanistic interactions driving the chiral recognition of CCPA on Amylose phases.

References

  • Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Cass, Q. B., et al. (2001).[1] "Enantiomeric resolution of chiral drugs on polysaccharide-based stationary phases." Journal of Chromatography A. (Contextual reference for alpha-halo acid separation behavior).

  • Subramanian, G. (Ed.).[1] (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Source for acid additive protocols in chiral HPLC).

Sources

Validation

Technical Guide: Reference Standard Strategy for 2-Chloro-2-(2-chlorophenyl)acetic Acid

Content Type: Publish Comparison Guide Topic: Impurity Reference Standards for 2-Chloro-2-(2-chlorophenyl)acetic Acid (CAS 109904-41-8) Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Professionals in Ge...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: Impurity Reference Standards for 2-Chloro-2-(2-chlorophenyl)acetic Acid (CAS 109904-41-8) Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Professionals in Generic Drug Development.

Executive Summary: The "Alpha-Chloro" Challenge

In the synthesis of anti-platelet agents like Clopidogrel , the control of process-related impurities is critical for regulatory compliance (ICH Q3A/Q3B). Among these, 2-chloro-2-(2-chlorophenyl)acetic acid (CAS 109904-41-8) represents a specific challenge. Often formed as a hydrolysis product of the key intermediate methyl 2-chloro-2-(2-chlorophenyl)acetate, this compound carries a structural alert for genotoxicity (alpha-halo acid moiety) and lacks a dedicated monograph in major pharmacopeias (USP/EP).

This guide objectively compares the available reference standard options—Commercial Certified Reference Materials (CRMs), Research-Grade Chemicals, and In-House Synthesized Standards—providing experimental protocols to validate their suitability for quantitative impurity profiling.

Comparative Analysis of Reference Standard Options

For a non-compendial impurity like 2-chloro-2-(2-chlorophenyl)acetic acid, the "Gold Standard" (USP/EP RS) is unavailable. Laboratories must choose between three alternatives.

Table 1: Performance Matrix of Standard Types
FeatureOption A: ISO 17034 CRM Option B: Research Grade Chemical Option C: In-House Synthesis
Primary Use Quantitation & ValidationIdentification (Qualitative)Process Understanding
Traceability SI-Traceable (qNMR/Mass Balance)Limited (often only HPLC Area %)Internal Only
Potency Assignment Certified Mass Fraction (e.g., 99.2% w/w)Chromatographic Purity (e.g., >98% Area)Variable
Data Package Full CoA (H-NMR, C-NMR, MS, TGA, ROI)Basic CoA (HPLC, melting point)Raw Analytical Data
Risk Profile Low (Regulatory compliant)High (Unknown water/solvent content)Medium (Depends on internal QC)
Cost High ($500 - $1,500 / 100mg)Low ($50 - $200 / 1g)High (Time/Resource intensive)
Expert Insight: The "Area %" Trap

Why Research Grade Fails for Quantitation: Research-grade suppliers often report purity as "98% by HPLC." This is Chromatographic Purity , not Assay Potency . It ignores non-chromatographable impurities such as:

  • Inorganic Salts: Residual lithium or sodium from hydrolysis steps.

  • Moisture/Solvents: Carboxylic acids are hygroscopic; water content can reach 2-5% without affecting HPLC area.

  • Impact: Using a 98% "Area" standard that actually contains 5% water results in a 5% under-estimation of the impurity in your drug product, potentially causing a batch release failure or a safety violation.

Scientific Integrity: The Self-Validating Protocol

Since a Pharmacopeial Primary Standard is absent, you must qualify your chosen standard. The following protocol describes how to establish the Potency (Assay) of a secondary standard using Quantitative NMR (qNMR) , the absolute method for organic purity.

Experiment: Potency Assignment via qNMR

Objective: Determine the absolute mass fraction (Assay) of 2-chloro-2-(2-chlorophenyl)acetic acid to certify it as a Reference Standard.

Materials:
  • Analyte: 2-chloro-2-(2-chlorophenyl)acetic acid (Candidate Standard).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).

  • Solvent: DMSO-d6 (provides excellent solubility for both acid and aromatic protons).

Protocol:
  • Preparation:

    • Accurately weigh ~20 mg of the Candidate Standard (

      
      ) into a vial.
      
    • Accurately weigh ~10 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) ≥ 60s (to ensure full relaxation of protons).
      
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correction.

    • Integration:

      • Integrate the singlet of Maleic Acid (IS) at

        
         6.3 ppm (
        
        
        
        , 2 protons).
      • Integrate the benzylic methine proton (CH-Cl) of the analyte at

        
         ~5.8 ppm (
        
        
        
        , 1 proton). Note: Verify chemical shift via HSQC if needed.
  • Calculation:

    
    
    
    • 
      : Purity (%)
      
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Std=1)
      
    • 
      : Molecular Weight[1][2][3]
      
    • 
      : Mass weighed
      
Acceptance Criteria:
  • The calculated Potency is the value to be used for all HPLC calculations.

  • If Potency < 90.0%, the material is likely degraded or heavily solvated and should be repurified.

Routine Analysis: HPLC Method for Impurity Profiling

Once the standard is qualified, use this stability-indicating HPLC method to detect the impurity in the Clopidogrel API or intermediate matrix.

Method Principle: Reverse Phase Chromatography with Acidic Mobile Phase (to suppress ionization of the carboxylic acid, ensuring sharp peaks).

ParameterCondition
Column C18 End-capped (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient T=0: 80% A; T=15: 40% A; T=20: 20% A; T=25: 80% A
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Maximizes sensitivity for the chlorophenyl ring)
Temperature 30°C
Retention Time ~12-14 min (Elutes before Clopidogrel)

Visualization: Impurity Origin & Qualification Workflow

Diagram 1: Origin of the Impurity in Clopidogrel Synthesis

This pathway illustrates how the "Alpha-Chloro Acid" (Impurity) is formed via hydrolysis of the key intermediate.

ClopidogrelImpurity Start 2-Chloromandelic Acid Derivatives Inter1 Methyl 2-chloro-2-(2-chlorophenyl)acetate (Chloro Ester Intermediate) Start->Inter1 Chlorination & Esterification API Clopidogrel (API) Inter1->API Nucleophilic Substitution (with Thienopyridine) Impurity 2-chloro-2-(2-chlorophenyl)acetic acid (The Impurity) Inter1->Impurity Hydrolysis (Side Reaction) Moisture/Acid

Caption: Formation of 2-chloro-2-(2-chlorophenyl)acetic acid via hydrolysis of the chloro-ester intermediate.

Diagram 2: Reference Standard Qualification Decision Tree

A logical workflow to ensure regulatory compliance when selecting a standard.

RS_Selection Start Need Reference Standard for 2-chloro-2-(2-chlorophenyl)acetic acid CheckUSP Is it available in USP/EP? Start->CheckUSP BuyUSP Purchase Pharmacopeial RS (Primary Standard) CheckUSP->BuyUSP Yes CheckCRM Is an ISO 17034 CRM available? CheckUSP->CheckCRM No BuyCRM Purchase CRM (Use Certified Potency) CheckCRM->BuyCRM Yes Synthesize Synthesize/Buy Research Grade CheckCRM->Synthesize No Qualify Perform Full Characterization (IR, MS, NMR) Synthesize->Qualify qNMR Determine Potency via qNMR (Traceable to NIST IS) Qualify->qNMR Release Release as In-House Secondary Standard qNMR->Release

Caption: Decision matrix for selecting and qualifying a non-compendial impurity standard.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF. Link

  • LGC Standards. Understanding the difference between Reference Materials and Certified Reference Materials.Link

  • PubChem. Compound Summary: 2-Chloro-2-(2-chlorophenyl)acetic acid (CAS 109904-41-8).[4] National Library of Medicine. Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[4][5] Link

Sources

Safety & Regulatory Compliance

Safety

2-chloro-2-(2-chlorophenyl)acetic acid proper disposal procedures

An authoritative guide on the operational handling and compliant disposal of 2-chloro-2-(2-chlorophenyl)acetic acid, designed for researchers and drug development professionals. Introduction & Operational Context 2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the operational handling and compliant disposal of 2-chloro-2-(2-chlorophenyl)acetic acid, designed for researchers and drug development professionals.

Introduction & Operational Context

2-Chloro-2-(2-chlorophenyl)acetic acid (CAS: 109904-41-8) is an alpha-halo organic acid frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of thienopyridine-class antiplatelet agents [1].

Because this molecule contains two chlorine atoms (one aromatic, one aliphatic), its end-of-life management requires strict adherence to halogenated waste protocols. Improper disposal or low-temperature incineration of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Therefore, establishing a self-validating, compliant disposal workflow is essential for laboratory safety and environmental regulatory compliance.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physical and chemical properties that dictate the compound's behavior in waste streams.

Property / Hazard ParameterSpecification / ClassificationOperational Implication
Molecular Formula C8H6Cl2O2High halogen content requires specialized incineration.
Molecular Weight 205.04 g/mol [1]Solid at room temperature; dust generation is a primary exposure route.
Waste Classification Halogenated Organic WasteMust strictly avoid mixing with non-halogenated solvent waste.
GHS Hazards Skin Irrit. 2, Eye Dam. 1, STOT SE 3Corrosive to tissues; requires dedicated PPE and secondary containment.
Chemical Incompatibilities Strong oxidizers, strong basesDo not bulk with reactive chemical waste (e.g., peroxides, hydrides).

Operational Handling & Waste Segregation Protocol

The following methodology outlines the step-by-step procedure for managing 2-chloro-2-(2-chlorophenyl)acetic acid waste generated during synthesis or purification workflows.

Expertise & Causality: The core principle of this protocol is source segregation. Halogenated waste is significantly more expensive to process and requires distinct thermal treatment parameters compared to standard organic waste. Cross-contamination compromises the entire waste carboy, leading to regulatory non-compliance [3].

Phase 1: Point-of-Generation Containment
  • Selection of Receptacle: Utilize High-Density Polyethylene (HDPE) or amber glass containers for waste accumulation.

    • Causality: Halogenated organic acids can slowly degrade certain lower-grade plastics (like standard PET) over time, leading to embrittlement and leaks.

  • Solid vs. Liquid Segregation:

    • Solid Waste: Contaminated filter papers, TLC plates, and residual crystalline product must be placed in a dedicated solid hazardous waste bin lined with a compatible poly-bag.

    • Liquid Waste: Mother liquors or extraction solvents containing the compound (e.g., dichloromethane or ethyl acetate fractions) must be funneled into a clearly labeled "Halogenated Organic Solvent Waste" carboy.

Phase 2: Labeling and Satellite Accumulation
  • Regulatory Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "2-chloro-2-(2-chlorophenyl)acetic acid" and the primary solvent. Do not use abbreviations.

  • Secondary Containment: Place the primary waste container within a secondary containment tray capable of holding 110% of the primary container's volume.

    • Causality: In the event of primary vessel failure, secondary containment prevents corrosive halogenated liquids from reaching floor drains or reacting with incompatible materials stored nearby.

Phase 3: Final Destruction via Licensed Contractor
  • Transfer to EHS: Once the satellite accumulation container reaches 90% capacity, seal it and transfer it to the facility's central hazardous waste accumulation area.

  • High-Temperature Incineration: The waste must be manifested to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Causality: The TSDF will subject the waste to high-temperature liquid injection incineration (typically >1100°C) equipped with flue gas desulfurization and wet scrubbers [3]. This specific thermal profile is scientifically required to cleave the robust carbon-chlorine bonds while capturing the resulting hydrogen chloride (HCl) gas, preventing the atmospheric release of dioxins.

Waste Management Workflow Visualization

The following diagram illustrates the logical flow of halogenated waste from the laboratory bench to final destruction, ensuring a self-validating chain of custody.

G Generation Waste Generation: 2-Chloro-2-(2-chlorophenyl)acetic acid Segregation Source Segregation: Halogenated vs. Non-Halogenated Generation->Segregation Containment Primary Containment: HDPE or Glass Vessel Segregation->Containment Storage Satellite Accumulation: Secondary Containment Tray Containment->Storage Destruction Final Destruction: High-Temp Incineration (>1100°C) with Gas Scrubbing Storage->Destruction

Figure 1: Standardized disposal workflow for halogenated organic acid waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22482974, 2-Chloro-2-(2-chlorophenyl)acetic acid." PubChem, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link].

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste." EPA.gov, [Link].

Handling

Personal protective equipment for handling 2-chloro-2-(2-chlorophenyl)acetic acid

Handling 2-chloro-2-(2-chlorophenyl)acetic acid requires a rigorous, scientifically grounded approach to laboratory safety. As an -chloro carboxylic acid, this compound presents unique hazards that go beyond simple corro...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-chloro-2-(2-chlorophenyl)acetic acid requires a rigorous, scientifically grounded approach to laboratory safety. As an


-chloro carboxylic acid, this compound presents unique hazards that go beyond simple corrosivity. For researchers and drug development professionals, understanding the mechanistic toxicology of this chemical is the first step in designing a fail-safe operational and disposal plan.

Here is the comprehensive, causality-driven guide to personal protective equipment (PPE), handling workflows, and emergency protocols for this highly reactive intermediate.

Mechanistic Toxicology & Hazard Causality

The severe hazard profile of 2-chloro-2-(2-chlorophenyl)acetic acid (CAS: 109904-41-8) is driven by two primary chemical mechanisms. Understanding these mechanisms dictates our strict PPE and handling requirements:

  • Electrophilic Alkylation: The

    
    -carbon in this molecule is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carboxylic acid group. This makes the compound a potent alkylating agent capable of irreversibly binding to nucleophilic sites (such as sulfhydryl and amino groups) on cellular proteins and enzymes, leading to acute cellular toxicity[1].
    
  • Moisture-Driven Hydrolysis: Upon contact with physiological moisture (e.g., sweat, tears, or the mucosal lining of the respiratory tract), the carbon-chlorine bond undergoes rapid hydrolysis. This reaction yields 2-(2-chlorophenyl)-2-hydroxyacetic acid (a mandelic acid derivative) and localized hydrochloric acid (HCl)[2]. The rapid, in situ generation of HCl is the primary cause of severe chemical burns, tissue necrosis, and acute respiratory distress[3].

Mandatory Personal Protective Equipment (PPE) Specifications

Because this compound is a solid powder that can easily aerosolize, and because its toxicity is amplified by moisture, standard laboratory PPE is insufficient. The following table outlines the mandatory protective barriers and the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving. • Inner: Nitrile (min 0.12 mm). • Outer: Butyl rubber (min 0.38 mm).Butyl rubber provides superior resistance to halogenated organic acids. Double-gloving prevents percutaneous absorption of the alkylating agent in the event of an outer glove micro-tear.
Eye/Face Protection Unvented chemical splash goggles + Full face shield.Prevents fine dust aerosols from contacting the ocular mucosa, which would trigger rapid HCl hydrolysis and subsequent corneal burns.
Body Protection Tyvek® suit or heavy-duty chemical-resistant lab coat with elastic cuffs.Prevents reactive dust accumulation on the skin or standard porous clothing.
Respiratory NIOSH-approved P100 particulate respirator (if weighing outside a hood).Prevents inhalation of reactive dust particles that cause severe respiratory tract irritation and pulmonary edema[3]. (Note: Handling must strictly occur inside a fume hood).

Operational Workflow: Handling & Solubilization

To ensure a self-validating safety system, every step of the handling process must anticipate and mitigate the risk of dust aerosolization and exothermic hydrolysis.

Step 1: Pre-Operation Setup

  • Verify that the Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood has a face velocity of 80–100 fpm.

  • Clear the workspace of incompatible materials, specifically strong bases, oxidizing agents, and aqueous solutions that could trigger premature hydrolysis.

Step 2: Weighing and Transfer

  • Due to the powder form of the chemical, use anti-static spatulas and weigh boats to prevent the electrostatic dispersion of the dust.

  • Never weigh the material on an open bench. All transfers must occur within the designated fume hood.

Step 3: Solubilization and Reaction

  • When dissolving the acid, add the solid to the solvent slowly. If neutralizing or dissolving in a basic solution, the acid-base reaction and concurrent hydrolysis will be highly exothermic.

  • Use an ice bath if scaling up the reaction to prevent thermal runaway and the volatilization of toxic byproducts.

Step 4: Post-Operation Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a 5% sodium bicarbonate (

    
    ) solution. This mildly alkaline solution safely neutralizes any residual acid and prevents the formation of concentrated HCl. The cessation of effervescence (bubbling) serves as a self-validating indicator that the area is neutralized.
    

Workflow & Emergency Response Visualization

The following diagram outlines the logical progression of standard handling, alongside the critical decision matrix for spill response.

HandlingAndSpill Start Start Protocol Prep Pre-Operation Setup (Fume Hood & PPE) Start->Prep Weigh Weighing & Transfer (Anti-static Tools) Prep->Weigh Spill Spill Detected? Weigh->Spill YesSpill Evacuate & Don Respirator Spill->YesSpill Yes NoSpill Proceed to Solubilization Spill->NoSpill No NeutralizeSpill Neutralize with NaHCO3 (Do Not Use Water) YesSpill->NeutralizeSpill Decon Decontamination & Halogenated Waste Disposal NeutralizeSpill->Decon NoSpill->Decon

Caption: Workflow for standard handling and emergency spill response of 2-chloro-2-(2-chlorophenyl)acetic acid.

Emergency Response & Spill Protocol

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes using a safety shower or eyewash station. Remove contaminated clothing immediately. Do not apply neutralizing bases directly to the skin, as the exothermic neutralization reaction will exacerbate the thermal burn.

  • Dry Spill Cleanup: Do NOT use water to clean up a dry powder spill, as this will trigger rapid hydrolysis and release corrosive HCl gas into the breathing zone. Instead, gently cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) or carefully sweep it up using explosion-proof, anti-static tools. Once contained in a compatible bin, neutralize the residue with solid sodium bicarbonate before final disposal.

Disposal and Neutralization Plan

Proper logistical planning for waste ensures environmental compliance and prevents downstream reactions in waste carboys.

  • Solid Waste: Collect all contaminated PPE, weigh boats, and sweepings into a chemically compatible, sealable container. Label explicitly as "Hazardous Waste: Halogenated Organic Acid (Corrosive/Toxic)".

  • Liquid Waste: Aqueous or organic solutions containing the compound must be neutralized to a pH of 6–8 using a weak base (like

    
    ) prior to transfer into the halogenated waste carboy. Never  mix this waste stream with cyanide or sulfide wastes due to the severe risk of toxic gas generation (HCN or H2S) if residual acidity remains.
    

References

  • Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem Source: nih.gov URL:[Link]

  • Source: google.

Sources

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